molecular formula C11H15NO B106627 Ethcathinone CAS No. 18259-37-5

Ethcathinone

Cat. No.: B106627
CAS No.: 18259-37-5
M. Wt: 177.24 g/mol
InChI Key: LYMHIBZGTAPASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethcathinone (N-Ethylcathinone) is a synthetic stimulant of the cathinone chemical class, which are β-ketone analogues of amphetamines . It is provided as a high-purity hydrochloride salt (CAS 51553-17-4) for research applications . Originally identified as the active metabolite of the anorectic drug diethylpropion, this compound is now primarily studied in the context of novel psychoactive substances (NPS) and forensic science . Its primary mechanism of action involves interaction with monoamine transporters, functioning as a dopamine and norepinephrine reuptake inhibitor, which increases extracellular levels of these neurotransmitters in the brain . This mechanism is similar to other psychostimulants, and preclinical studies using intracranial self-stimulation have demonstrated that this compound activates brain reward pathways, indicating a potential for abuse liability . Research on this compound is vital for understanding the neuropharmacology, toxicology, and structure-activity relationships (SAR) of the expanding family of synthetic cathinones . It serves as a key compound in analytical chemistry for the development of methods to identify and characterize novel substances in forensic casework . Comprehensive spectroscopic and crystallographic data are available to support its identification . This product is intended for research and forensic purposes only. It is not for human or veterinary consumption, nor for diagnostic use. Researchers must comply with all applicable laws and regulations governing the handling of controlled substances in their region.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMHIBZGTAPASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939595
Record name 2-(Ethylamino)-1-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18259-37-5
Record name Ethcathinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18259-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)-1-phenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3BCK77BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Analysis of Ethcathinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethcathinone hydrochloride. This compound, or 2-(ethylamino)-1-phenylpropan-1-one, is a synthetic cathinone that has been a subject of interest in forensic and pharmacological research.[1][2] This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound hydrochloride. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

Proton NMR spectra of this compound hydrochloride provide characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shift Data for this compound Hydrochloride

Proton Assignment Chemical Shift (δ, ppm) in D₂O Multiplicity
Aromatic (2H)7.94d
Aromatic (1H)7.69t
Aromatic (2H)7.53t
Methine (CH)5.07q
Methylene (CH₂)3.15m
Methylene (CH₂)3.05m
Methyl (CH₃)1.52d
Methyl (CH₃)1.27t

Source:[1]

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound Hydrochloride

Carbon Assignment Chemical Shift (δ, ppm) in D₂O
Carbonyl (C=O)197.6
Aromatic (C)135.4
Aromatic (CH)132.3
Aromatic (CH)129.3
Aromatic (CH)128.9
Methine (CH)58.0
Methylene (CH₂)41.3
Methyl (CH₃)15.5
Methyl (CH₃)10.7

Source:[1]

Experimental Protocol: NMR Spectroscopy

The following protocol is a representative method for acquiring NMR spectra of this compound hydrochloride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~5 mg of This compound HCl in D₂O add_std Add TSP as internal standard (0 ppm reference) prep->add_std instrument 400 MHz NMR Spectrometer add_std->instrument params Acquire ¹H and ¹³C spectra Pulse Angle: 90° Delay: 45s instrument->params process Process raw data (Fourier transform, phasing, baseline correction) params->process analyze Assign chemical shifts and determine multiplicities process->analyze

NMR Experimental Workflow for this compound HCl Analysis.

The sample is prepared by dissolving approximately 5 mg of this compound hydrochloride in deuterium oxide (D₂O).[3] Tetramethylsilane (TSP) is added as an internal standard for referencing the chemical shifts to 0 ppm.[3] The spectra are recorded on a 400 MHz NMR spectrometer.[3] For ¹H NMR, the spectral width should encompass a range from at least -3 ppm to 13 ppm. A 90° pulse angle and a delay between pulses of 45 seconds are used to ensure accurate quantification if needed.[3]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound hydrochloride, aiding in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) methods are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Under EI conditions, this compound typically undergoes α-cleavage, resulting in the formation of a characteristic iminium ion as the base peak.[4]

Table 3: Key Mass Fragments of this compound from GC-MS (EI)

m/z Proposed Fragment Ion Relative Intensity
177[M]⁺Low
105[C₆H₅CO]⁺ (Benzoyl cation)High
77[C₆H₅]⁺ (Phenyl cation)Medium
72[CH₃CH=N⁺HCH₂CH₃] (Iminium ion)Base Peak
56[CH₃CH=N⁺HCH₂]Medium

Source:[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a softer ionization technique, which typically results in a prominent protonated molecular ion [M+H]⁺.

Table 4: Key Mass Fragments of this compound from LC-MS (ESI-MS/MS)

m/z Proposed Fragment Ion Relative Intensity
178.16[M+H]⁺Base Peak
160[M+H - H₂O]⁺High
145[M+H - H₂O - CH₃]⁺Medium
119[C₈H₇O]⁺Medium
91[C₇H₇]⁺ (Tropylium ion)Medium

Source:[1][5]

A characteristic fragmentation pathway for cathinones in ESI-MS/MS is the neutral loss of a water molecule from the protonated molecular ion.[1][5]

Experimental Protocol: Mass Spectrometry

GC-MS (EI): The sample is typically dissolved in a suitable solvent like chloroform after a basic extraction.[3] Analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup involves a DB-1 MS column with helium as the carrier gas.[3] The injector and transfer line temperatures are typically set to 280°C.[3] The mass spectrometer scans a mass range of 30-550 amu.[3]

LC-MS (ESI): For LC-MS analysis, the sample is dissolved in a solvent compatible with the mobile phase, often a mixture of methanol or acetonitrile and water. The separation is achieved on a suitable HPLC column, and the eluent is introduced into the ESI source of the mass spectrometer.

MS_Fragmentation cluster_ei EI Fragmentation cluster_esi ESI-MS/MS Fragmentation M_ei This compound (M) m/z 177 frag1_ei Iminium Ion m/z 72 (Base Peak) M_ei->frag1_ei α-cleavage frag2_ei Benzoyl Ion m/z 105 M_ei->frag2_ei α-cleavage frag3_ei Phenyl Ion m/z 77 frag2_ei->frag3_ei -CO MH_esi [M+H]⁺ m/z 178 frag1_esi [M+H - H₂O]⁺ m/z 160 MH_esi->frag1_esi Neutral Loss frag2_esi Tropylium Ion m/z 91 frag1_esi->frag2_esi Further Fragmentation

Proposed Mass Spectrometry Fragmentation Pathways for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound hydrochloride. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds.

Table 5: Characteristic FTIR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3070Aromatic C-H StretchMedium
~2935Aliphatic C-H StretchMedium
2700-2400Amine Salt (N-H Stretch)Broad, Medium
1693Carbonyl (C=O) StretchStrong
1597Aromatic C=C StretchStrong
1439C-H BendMedium
770-690Aromatic C-H Out-of-Plane Bend (Monosubstituted)Strong

Source:[3][4]

The presence of a strong absorption band around 1693 cm⁻¹ is indicative of the carbonyl group, a key feature of the cathinone structure.[3][4] The broad bands in the 2700-2400 cm⁻¹ region are characteristic of an amine salt.[4]

Experimental Protocol: FTIR Spectroscopy

FTIR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid samples with minimal preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Place a small amount of This compound HCl powder on the ATR crystal instrument FTIR Spectrometer with Diamond ATR prep->instrument params Acquire spectrum Number of Scans: 32 Resolution: 4 cm⁻¹ instrument->params analyze Identify characteristic absorption bands and correlate with functional groups params->analyze

FTIR Experimental Workflow for this compound HCl Analysis.

A small amount of the solid this compound hydrochloride sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans to improve the signal-to-noise ratio.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the aromatic ring and the carbonyl group.

Table 6: UV-Vis Absorption Maxima for this compound

Solvent λmax (nm)
Methanol248
Not Specified251.1

Source:[3][6]

The absorption maximum around 250 nm is characteristic of the electronic transitions within the benzoyl moiety of the this compound molecule.

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound hydrochloride is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1 AU). The spectrum is recorded over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer with a quartz cuvette. The solvent is used as a reference blank.

Conclusion

This technical guide has summarized the key spectroscopic data for the characterization of this compound hydrochloride. The provided NMR, MS, FTIR, and UV-Vis data, along with the outlined experimental protocols, serve as a valuable resource for researchers, forensic scientists, and professionals in the field of drug development for the unequivocal identification and analysis of this compound. The combination of these analytical techniques provides a comprehensive and robust characterization of the molecular structure and properties of this compound hydrochloride.

References

Ethcathinone's Mechanism of Action on Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethcathinone (N-ethylcathinone) is a psychoactive substance of the cathinone class, known for its stimulant effects. Its pharmacological actions are primarily mediated through interactions with the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This technical guide provides an in-depth analysis of this compound's mechanism of action on these transporters, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant pathways and workflows. Understanding these interactions is crucial for elucidating its neurobiological effects, abuse potential, and for the development of novel therapeutics targeting monoamine transporter systems.

Core Mechanism of Action

This compound's primary mechanism of action involves the modulation of dopamine and norepinephrine neurotransmission. Based on available in vitro data, this compound acts as both a norepinephrine-releasing agent and a dopamine reuptake inhibitor.[1] It is classified as a methamphetamine-like cathinone, suggesting a more potent effect on catecholamine transporters (DAT and NET) compared to the serotonin transporter (SERT).[2] This profile is consistent with its stimulant properties.

The interaction of this compound with monoamine transporters leads to an increase in the extracellular concentrations of norepinephrine and dopamine. The release of norepinephrine is a moderately potent action, while the inhibition of dopamine reuptake is comparatively weaker.[1] The combined effect of norepinephrine release and dopamine reuptake inhibition contributes to the sympathomimetic and psychostimulant effects observed with this compound administration.

Quantitative Analysis of Monoamine Transporter Interaction

TransporterAssay TypeParameterValue (nM)Reference
NET ReleaseEC5099.3[1]
DAT Uptake InhibitionKi1,014[1]
SERT Uptake Inhibition / ReleaseIC50 / EC50Data not available
  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it refers to the potency of this compound in inducing the release of a monoamine.

  • Ki (Inhibition Constant): An indication of the binding affinity of an inhibitor. It is the concentration of competing ligand in a competition assay which would occupy 50% of the receptors if no radioligand were present.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (in this case, monoamine uptake) is reduced by half.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of compounds like this compound with monoamine transporters. These protocols are based on standard procedures employed in the field.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

3.1.1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Cells are seeded into 96-well plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay.

3.1.2. Assay Procedure:

  • Washing: On the day of the experiment, the culture medium is aspirated, and the cell monolayer is washed twice with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer, KRH).

  • Pre-incubation: Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of this compound (or a reference compound) diluted in the assay buffer. A vehicle control (buffer with no compound) is also included.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a 3H-labeled monoamine substrate (e.g., [3H]dopamine for hDAT, [3H]norepinephrine for hNET, or [3H]serotonin for hSERT) to each well.

  • Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake. This incubation time should be within the linear range of uptake.

  • Termination of Uptake: The reaction is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioligand.

  • Cell Lysis: A lysis buffer (e.g., 1% sodium dodecyl sulfate) is added to each well to solubilize the cells and release the intracellular radioactivity.

  • Quantification: The lysate from each well is transferred to a scintillation vial, scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Monoamine Transporter-Mediated Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells expressing the corresponding transporter.

3.2.1. Cell Culture and Preparation:

  • The same cell lines and culture conditions as in the uptake inhibition assay are used.

3.2.2. Assay Procedure:

  • Cell Loading: Cells are incubated with a 3H-labeled monoamine substrate for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for intracellular accumulation of the radiotracer.

  • Washing: The cells are then washed multiple times with assay buffer to remove any extracellular radioligand.

  • Initiation of Release: The release of the pre-loaded radiotracer is initiated by adding varying concentrations of this compound (or a reference releasing agent like amphetamine) to the cells.

  • Incubation: The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection: At the end of the incubation period, the extracellular buffer (supernatant) containing the released radioactivity is collected.

  • Cell Lysis: The remaining intracellular radioactivity is determined by lysing the cells.

  • Quantification: The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.

  • Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity at the beginning of the release period. The EC50 value for release is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Visualizations

Signaling Pathway Diagram

Ethcathinone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_DAT DAT cluster_NET NET This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Induces Release DA_extra Dopamine (extracellular) DAT->DA_extra Reuptake DA_intra Dopamine (intracellular) NE_extra Norepinephrine (extracellular) NET->NE_extra Release NE_intra Norepinephrine (intracellular)

Caption: this compound's primary actions on dopamine (DA) and norepinephrine (NE) transporters.

Experimental Workflow: Uptake Inhibition Assay

Uptake_Inhibition_Workflow start Start: HEK-293 cells expressing monoamine transporters plate_cells Plate cells in 96-well plates start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells pre_incubate Pre-incubate with this compound (or control) wash_cells->pre_incubate add_radioligand Add [3H]-monoamine (DA, NE, or 5-HT) pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake by washing with ice-cold PBS incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scintillation_count Quantify radioactivity lyse_cells->scintillation_count analyze Data analysis: Calculate IC50 scintillation_count->analyze end End: Determine inhibitory potency analyze->end

Caption: Workflow for determining monoamine transporter uptake inhibition.

Experimental Workflow: Release Assay

Release_Assay_Workflow start Start: HEK-293 cells expressing monoamine transporters load_cells Load cells with [3H]-monoamine start->load_cells wash_cells Wash cells to remove extracellular radioligand load_cells->wash_cells initiate_release Add this compound (or control) wash_cells->initiate_release incubate Incubate at 37°C initiate_release->incubate collect_supernatant Collect supernatant (extracellular fraction) incubate->collect_supernatant lyse_cells Lyse cells (intracellular fraction) collect_supernatant->lyse_cells scintillation_count Quantify radioactivity in both fractions lyse_cells->scintillation_count analyze Data analysis: Calculate % release and EC50 scintillation_count->analyze end End: Determine releasing potency analyze->end

Caption: Workflow for determining monoamine transporter-mediated release.

Conclusion

This compound primarily functions as a norepinephrine-releasing agent and a dopamine reuptake inhibitor.[1] Its greater potency at catecholamine transporters compared to the serotonin transporter aligns with its classification as a methamphetamine-like stimulant.[2] The provided experimental protocols offer a robust framework for the in vitro characterization of this compound and other novel psychoactive substances at monoamine transporters. Further research is warranted to fully elucidate the complete pharmacological profile of this compound, particularly its effects on the serotonin transporter, and to understand the in vivo consequences of its interactions with these critical neuronal proteins. A comprehensive understanding of its mechanism of action is essential for predicting its abuse liability, managing potential toxicity, and exploring any potential therapeutic applications.

References

The Pharmacological Profile of N-ethylcathinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylcathinone (ethcathinone) is a synthetic stimulant of the cathinone class, characterized by its psychoactive effects which are mediated through the modulation of monoamine neurotransmitter systems. As an active metabolite of the prescription anorectic diethylpropion, and a substance encountered in the recreational drug market, a comprehensive understanding of its pharmacological profile is crucial for both therapeutic development and public health. This technical guide provides an in-depth overview of the core pharmacology of N-ethylcathinone, presenting quantitative data on its interaction with monoamine transporters, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

N-ethylcathinone, chemically known as 2-(ethylamino)-1-phenylpropan-1-one, is a synthetic cathinone that shares structural similarities with amphetamines.[1] Its primary mechanism of action involves the inhibition of monoamine transporters and the promotion of neurotransmitter release, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2][3] These neurochemical effects underlie its stimulant properties, which include increased alertness and euphoria.[1] This guide synthesizes the current knowledge on N-ethylcathinone's pharmacology, providing a technical resource for researchers in the fields of pharmacology, toxicology, and drug development.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary molecular targets of N-ethylcathinone are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] It acts as both a reuptake inhibitor and a releaser of these monoamines, with a more pronounced effect on catecholamines (dopamine and norepinephrine).[2][4]

Quantitative Data: Transporter Binding Affinity and Uptake Inhibition

The following tables summarize the in vitro data for N-ethylcathinone's interaction with human monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of N-ethylcathinone

CompoundhDAT (Ki, nM)hNET (Ki, nM)hSERT (Ki, nM)
N-ethylcathinone1,014[4]->10,000[3]

Note: '-' indicates data not available in the cited sources. Higher Ki values indicate lower binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of N-ethylcathinone

CompoundhDAT (IC50, nM)hNET (IC50, nM)hSERT (IC50, nM)
N-ethylcathinone1,100[3]390[3]>10,000[3]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the transporter's uptake of its respective neurotransmitter.

Table 3: Monoamine Release (EC50, nM) of N-ethylcathinone

CompoundDopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)
N-ethylcathinone-99.3[4][5]-

Note: '-' indicates data not available in the cited sources. EC50 values represent the concentration of the drug that elicits 50% of the maximal release of the neurotransmitter.

Signaling Pathways

The primary signaling event initiated by N-ethylcathinone is the elevation of extracellular monoamine levels. This leads to enhanced activation of postsynaptic monoamine receptors, triggering downstream intracellular signaling cascades. While specific studies on N-ethylcathinone's downstream signaling are limited, the general pathways activated by increased dopaminergic and noradrenergic neurotransmission are well-established.

Monoamine_Signaling_Pathway Simplified Monoamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NEthylcathinone N-ethylcathinone MAT Monoamine Transporter (DAT/NET) NEthylcathinone->MAT Inhibits Reuptake & Promotes Efflux Monoamine_in Monoamine (DA/NE) MAT->Monoamine_in Reuptake Vesicle Synaptic Vesicle (DA/NE) Monoamine_out Monoamine (DA/NE) Monoamine_in->Monoamine_out Release Receptor Postsynaptic Receptor (e.g., D1/D2, Adrenergic) Monoamine_out->Receptor Binds GProtein G-Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression Regulates

Caption: Simplified signaling cascade following monoamine transporter interaction.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the pharmacological profile of N-ethylcathinone.

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of N-ethylcathinone for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.[6]

Materials:

  • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

  • Cell membrane preparations from the above cell lines.

  • Radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET).

  • N-ethylcathinone (test compound).

  • Reference compounds (e.g., cocaine, mazindol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transporter-expressing HEK 293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of N-ethylcathinone or the reference compound. For determining non-specific binding, a high concentration of a known inhibitor (e.g., mazindol for DAT) is used instead of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes (Transporter-expressing cells) Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Membranes - Radioligand - N-ethylcathinone (various conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for determining monoamine transporter binding affinity.

Monoamine Transporter Uptake Inhibition Assay

This protocol measures the potency of N-ethylcathinone to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[6][7]

Materials:

  • HEK 293 cells stably expressing hDAT, hSERT, or hNET.

  • [³H]Dopamine (DA), [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE).

  • N-ethylcathinone (test compound).

  • Reference inhibitors (e.g., cocaine, imipramine).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK 293 cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of N-ethylcathinone or buffer for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]DA, [³H]5-HT, or [³H]NE) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific time (e.g., 5-15 minutes).

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of N-ethylcathinone by plotting the percentage of inhibition of neurotransmitter uptake against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Uptake_Inhibition_Workflow Monoamine Uptake Inhibition Assay Workflow Start Start Cell_Plating Plate Transporter-expressing HEK 293 Cells Start->Cell_Plating Pre_incubation Pre-incubate Cells with N-ethylcathinone Cell_Plating->Pre_incubation Uptake_Initiation Add Radiolabeled Neurotransmitter Pre_incubation->Uptake_Initiation Incubation Incubate for a Defined Period Uptake_Initiation->Incubation Termination Terminate Uptake by Washing Incubation->Termination Lysis Lyse Cells Termination->Lysis Counting Scintillation Counting Lysis->Counting Analysis Data Analysis: Determine IC50 Counting->Analysis End End Analysis->End

Caption: Workflow for assessing monoamine uptake inhibition.

Pharmacokinetics

N-ethylcathinone is the active metabolite of diethylpropion.[1] Following oral administration of diethylpropion, it undergoes N-dealkylation to form N-ethylcathinone.[5] The metabolic profile of N-ethylcathinone itself involves further N-dealkylation to cathinone, reduction of the keto group, and hydroxylation.[8] The short duration of effects, typically returning to baseline within 3-4 hours after administration, is consistent with the pharmacokinetic profiles of several other synthetic cathinones.[8]

Behavioral Effects

In animal models, N-ethylcathinone exhibits stimulant-like behavioral effects. It has been shown to substitute for amphetamine in drug discrimination studies, indicating a similar subjective experience.[1] Like other psychostimulants, it can induce excitement and stereotyped behaviors.[8]

Conclusion

N-ethylcathinone is a synthetic cathinone that primarily acts as a norepinephrine and dopamine reuptake inhibitor and releasing agent. Its pharmacological profile is consistent with its classification as a central nervous system stimulant. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mechanisms of action, potential therapeutic applications, and toxicological risks associated with N-ethylcathinone and related compounds. Further research is warranted to fully elucidate its downstream signaling effects and to establish a more complete pharmacokinetic and pharmacodynamic profile in humans.

References

The Metabolic Fate of Ethcathinone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethcathinone (N-ethylcathinone), a psychoactive substance of the synthetic cathinone class, undergoes extensive metabolism in the body, a critical factor in understanding its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, detailing the identified metabolites, the enzymatic pathways involved, and the experimental methodologies used for their elucidation. Quantitative data from published studies are summarized, and key metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in drug metabolism, pharmacology, and toxicology.

Introduction

This compound is a synthetic stimulant that is structurally related to cathinone, the active alkaloid in the khat plant. It is also known to be an active metabolite of the anorectic drug diethylpropion.[1] The metabolism of synthetic cathinones is a crucial area of study as it influences the duration and intensity of their effects, as well as their potential for toxicity and detection in biological samples.[2] This guide synthesizes the current scientific knowledge on the metabolic pathways of this compound, covering both Phase I and Phase II biotransformations.

In Vitro Metabolism

In vitro studies are fundamental in elucidating the metabolic pathways of xenobiotics by isolating specific metabolic processes. Human liver microsomes (HLM) are a common and effective tool for this purpose, providing a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3]

Phase I Metabolism

Phase I metabolic reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For this compound, the primary Phase I pathways are:

  • N-dealkylation: The removal of the ethyl group from the nitrogen atom to form cathinone. This is a common metabolic route for many N-alkylated compounds.[4][5]

  • Reduction of the β-keto group: The carbonyl group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite, ethylephedrine or ethyl-pseudoephedrine. This is a significant pathway for many synthetic cathinones.[6]

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl side chain.

These pathways often occur in combination, leading to a variety of metabolites.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[7] For this compound metabolites, the primary Phase II reaction is:

  • Glucuronidation: The attachment of glucuronic acid to hydroxyl groups. This has been observed for the alcohol metabolites of other synthetic cathinones.[1]

Experimental Protocols for In Vitro Studies

A typical experimental protocol for studying the in vitro metabolism of this compound using human liver microsomes is outlined below.

2.3.1. Incubation with Human Liver Microsomes (HLM)

  • Objective: To identify Phase I metabolites of this compound.

  • Materials:

    • This compound hydrochloride

    • Pooled human liver microsomes (e.g., 1 mg/mL protein concentration)

    • NADPH (cofactor for CYP enzymes, e.g., 20 mM)

    • Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.4)

    • Acetonitrile (to quench the reaction)

  • Procedure:

    • This compound is incubated with HLM in the buffer at 37°C.[3]

    • The reaction is initiated by the addition of NADPH.[3]

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

    • The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

    • The mixture is centrifuged to precipitate the proteins.

    • The supernatant is collected for analysis.

  • Control Incubations:

    • Incubation without NADPH to confirm cofactor dependency.

    • Incubation with heat-inactivated microsomes to confirm enzymatic activity.

    • Incubation without the substrate (this compound) to identify any interfering peaks.[3]

2.3.2. Incubation for Glucuronide Conjugates

  • Objective: To identify Phase II glucuronide metabolites.

  • Additional Materials:

    • Uridine 5'-diphospho-glucuronic acid (UDPGA)

    • Alamethicin (to activate UDP-glucuronosyltransferases)

  • Procedure:

    • Similar to the Phase I incubation, but with the addition of UDPGA and alamethicin to the incubation mixture.

2.3.3. Analytical Methods

The identification and characterization of metabolites are typically performed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap MS.[3] Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, often requiring derivatization of the analytes.[6]

In Vivo Metabolism

In vivo studies, conducted in animal models or through the analysis of human samples, provide a more complete picture of drug metabolism, incorporating absorption, distribution, and excretion.

Identified Metabolites in Urine

Analysis of human urine samples has been a primary source of information on the in vivo metabolism of this compound and other synthetic cathinones. The metabolites found are generally consistent with the in vitro findings. A study of a large number of urine specimens identified this compound and its metabolites, highlighting that many synthetic cathinones are extensively metabolized.[6] The primary metabolites detected in urine resulting from this compound consumption are products of carbonyl reduction and N-dealkylation.[8]

Quantitative Data

Specific quantitative data on this compound metabolism, such as metabolite concentrations and pharmacokinetic parameters, are limited in the publicly available scientific literature. However, some studies on intoxications provide an indication of the concentrations of this compound found in blood. For instance, in one case of intoxication, the blood concentration of N-ethylcathinone was determined to be 519 ng/mL.[9] Another fatal intoxication case reported the presence of N-ethylcathinone in postmortem blood.[9]

Table 1: Summary of In Vitro and In Vivo Metabolites of this compound and Related Cathinones

Metabolite TypeSpecific MetaboliteMatrixStudy TypeReference
Phase I CathinoneUrine, Liver MicrosomesIn vivo, In vitro[6],[8]
Ethylephedrine/Ethyl-pseudoephedrineUrineIn vivo[8]
Norephedrine/NorpseudoephedrineUrineIn vivo[8]
Hydroxylated metabolitesLiver MicrosomesIn vitro[10]
Phase II Glucuronide conjugatesLiver MicrosomesIn vitro[1]

Note: This table includes metabolites identified for this compound and closely related synthetic cathinones, as specific quantitative data for this compound is scarce.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways of this compound.

Ethcathinone_Metabolism This compound This compound Cathinone Cathinone This compound->Cathinone N-de-ethylation (CYP450) Ethylephedrine Ethylephedrine / Ethyl-pseudoephedrine This compound->Ethylephedrine β-keto reduction Norephedrine Norephedrine / Norpseudoephedrine Cathinone->Norephedrine β-keto reduction Ethylephedrine->Norephedrine N-de-ethylation (CYP450) Glucuronide Glucuronide Conjugate Ethylephedrine->Glucuronide Glucuronidation (UGTs)

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines a typical workflow for an in vitro metabolism study using human liver microsomes.

InVitro_Workflow Start Start: this compound Substrate Incubation Incubation with Human Liver Microsomes (HLM) + NADPH at 37°C Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching At various time points Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis LC-HRMS / GC-MS Analysis Supernatant->Analysis Identification Metabolite Identification and Characterization Analysis->Identification

Caption: In vitro metabolism experimental workflow.

Conclusion

The metabolism of this compound is a complex process involving multiple Phase I and Phase II enzymatic reactions. The primary metabolic pathways include N-dealkylation, β-keto reduction, and subsequent glucuronidation. While qualitative data on the metabolites of this compound are available from both in vitro and in vivo studies, there is a notable lack of comprehensive quantitative data in the scientific literature. This gap highlights the need for further research to fully characterize the pharmacokinetics of this compound and its metabolites. Such studies are essential for a complete understanding of its pharmacological and toxicological effects and for the development of more sensitive and specific methods for its detection in forensic and clinical settings. This guide provides a foundational understanding for researchers and professionals working with synthetic cathinones and aims to stimulate further investigation into this important area of drug metabolism.

References

Neurochemical Profile of Ethcathinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethcathinone (N-ethylcathinone), a psychoactive substance of the substituted cathinone class, primarily exerts its stimulant effects through interactions with monoamine transporters. This technical guide provides a comprehensive overview of the neurochemical properties of this compound, focusing on its mechanism of action, binding affinities, and effects on neurotransmitter transport. Quantitative data from in vitro studies are summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a synthetic stimulant that is structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). It is the N-ethyl analog of cathinone and the active metabolite of the prodrug diethylcathinone.[1] Like other substituted cathinones, its pharmacological effects are primarily mediated by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide aims to provide a detailed technical overview of the neurochemical properties of this compound to support research and drug development efforts.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of monoamine neurotransmission. It functions as both a reuptake inhibitor and a releasing agent at monoamine transporters, with a preference for the norepinephrine transporter.

Monoamine Transporter Interactions

This compound binds to DAT, NET, and SERT, inhibiting the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This blockade leads to an accumulation of these neurotransmitters, thereby enhancing monoaminergic signaling. Additionally, this compound can act as a substrate for these transporters, inducing non-exocytotic release (efflux) of neurotransmitters from the presynaptic neuron.

The primary modes of action for this compound are as a moderately active releaser of noradrenaline and a relatively weak inhibitor of dopamine reuptake.[1] Studies on related mthis compound analogs show that substitutions on the phenyl ring can significantly alter the selectivity and activity at DAT and SERT.[2] For instance, para-substituted analogs tend to be more serotonergic.[2]

Quantitative Neurochemical Data

The following tables summarize the available quantitative data for this compound's interaction with monoamine transporters. These values are derived from various in vitro studies.

Table 1: Monoamine Transporter Binding Affinities (Ki) of this compound

TransporterKi (nM)Species/SystemReference
Dopamine Transporter (DAT)1014Not Specified[1]

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of this compound and Related Cathinones

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Species/SystemReference
Mthis compound12,500 - 49,9002,592,000 - 5,853,00022,000 - 26,100Rat Brain Synaptosomes
Cathinone34,800 - 83,1006,100,000 - 7,595,00023,600 - 25,600Rat Brain Synaptosomes

Note: Specific IC50 values for this compound are not consistently reported across the literature. The data for the closely related compounds mthis compound and cathinone are provided for comparative purposes. The wide range of values may be attributed to different experimental conditions.

Table 3: Monoamine Release (EC50) for this compound and Related Cathinones

CompoundDopamine Release EC50 (nM)Serotonin Release EC50 (nM)Norepinephrine Release EC50 (nM)Species/SystemReference
This compound--99.3Not Specified[1]
Mthis compound49.94270-Rat Brain Synaptosomes[2]
Cathinone83.1>10000-Rat Brain Synaptosomes[2]

Note: A "-" indicates that the data was not available in the cited sources.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the neurochemical properties of this compound.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for monoamine transporters.

Objective: To measure the displacement of a specific radioligand from DAT, SERT, or NET by this compound.

Materials:

  • HEK-293 cells stably expressing human DAT, SERT, or NET

  • Cell membrane preparations from the transfected cells

  • Radioligand: [125I]RTI-55

  • Test compound: this compound hydrochloride

  • Reference compounds (for defining non-specific binding): Mazindol (for DAT and NET), Citalopram (for SERT)

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold assay buffer

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest transfected HEK-293 cells and homogenize in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 5-20 µg protein)

    • 50 µL of varying concentrations of this compound or reference compound

    • 50 µL of [125I]RTI-55 at a concentration near its Kd

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of a reference compound) from total binding. Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine

  • Test compound: this compound hydrochloride

  • Reference inhibitors (for defining non-specific uptake): Mazindol (for DAT and NET), Imipramine or Citalopram (for SERT)

  • Assay Buffer (e.g., Krebs-HEPES buffer)

  • Lysis buffer (e.g., 1% SDS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Seed transfected HEK-293 cells in 96-well plates and grow to near confluence.

  • Pre-incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells for 10-30 minutes with varying concentrations of this compound or a reference inhibitor.

  • Uptake Initiation: Add the respective [3H]-labeled neurotransmitter (e.g., 20 nM final concentration) to each well to initiate uptake.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). The uptake should be in the linear range.

  • Uptake Termination: Terminate the reaction by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake (in the presence of a high concentration of a reference inhibitor) from total uptake. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Neurotransmitter Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or transfected cells.

Objective: To measure the EC50 value of this compound for inducing the release of dopamine, serotonin, and norepinephrine.

Materials:

  • Rat brain synaptosomes (e.g., from striatum for DAT assays, and whole brain minus striatum and cerebellum for SERT and NET assays) or HEK-293 cells expressing the transporters.

  • Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Serotonin, or [3H]MPP+ (for NET release).

  • Test compound: this compound hydrochloride

  • Reference releasing agents (e.g., amphetamine, p-chloroamphetamine)

  • Assay buffer containing 1 µM reserpine (to block vesicular uptake)

  • Selective uptake inhibitors (to isolate specific transporter activity, e.g., GBR12935 for DAT, citalopram for SERT)

  • Vacuum filtration apparatus and filter paper

  • Scintillation fluid and counter

Procedure:

  • Synaptosome/Cell Preparation and Loading: Prepare synaptosomes from rat brain tissue or use cultured HEK-293 cells. Pre-load the synaptosomes/cells with the appropriate radiolabeled neurotransmitter by incubating for a specific time (e.g., 15-30 minutes).

  • Wash: Wash the loaded synaptosomes/cells to remove excess extracellular radiolabel.

  • Release Initiation: Resuspend the synaptosomes/cells in assay buffer and add varying concentrations of this compound or a reference releasing agent.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at a controlled temperature.

  • Termination and Separation: Terminate the release by rapid vacuum filtration, separating the synaptosomes/cells from the supernatant containing the released radioactivity.

  • Radioactivity Measurement: Measure the radioactivity in both the filtered synaptosomes/cells and the supernatant.

  • Data Analysis: Calculate the percentage of release as (radioactivity in supernatant) / (total radioactivity in supernatant + synaptosomes/cells) x 100. Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Ethcathinone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake & Induces Release SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake Dopamine_synapse Dopamine DAT->Dopamine_synapse Reuptake Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Reuptake Serotonin_synapse Serotonin SERT->Serotonin_synapse Reuptake Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_cyto Cytosolic Norepinephrine Norepinephrine_vesicle->Norepinephrine_cyto Release Serotonin_vesicle Serotonin Vesicle Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Release Dopamine_cyto->DAT Transport Norepinephrine_cyto->NET Transport Norepinephrine_cyto->Norepinephrine_synapse Efflux Serotonin_cyto->SERT Transport

Caption: Mechanism of action of this compound at the monoamine synapse.

Experimental Workflow: Uptake Inhibition Assay

Uptake_Inhibition_Workflow start Start plate_cells Plate HEK-293 cells (expressing DAT, SERT, or NET) in 96-well plates start->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells pre_incubate Pre-incubate with This compound (various conc.) wash_cells->pre_incubate add_radioligand Add [3H]-neurotransmitter (DA, 5-HT, or NE) pre_incubate->add_radioligand incubate Incubate for 10-15 min at 25°C add_radioligand->incubate terminate_wash Terminate uptake by washing with ice-cold buffer incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells scintillation_count Measure radioactivity (Scintillation Counting) lyse_cells->scintillation_count analyze_data Analyze data and determine IC50 scintillation_count->analyze_data end End analyze_data->end

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Conclusion

This compound is a substituted cathinone that primarily acts as a norepinephrine releasing agent and a dopamine reuptake inhibitor. Its neurochemical profile suggests a potent stimulant effect, which is consistent with its classification. The provided quantitative data and experimental protocols offer a foundational understanding for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate its binding affinities for all three monoamine transporters and to explore its effects on neurotransmitter release in greater detail. The methodologies and data presented in this guide serve as a valuable resource for future investigations into the neuropharmacology of this compound and related compounds.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ethcathinone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethcathinone, a psychoactive substance of the cathinone class, and its myriad of structurally related analogs represent a significant area of interest in pharmacology and toxicology. Understanding the intricate relationship between their chemical structure and biological activity is paramount for predicting their pharmacological effects, abuse potential, and for the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their interactions with monoamine transporters.

Core Concepts in the SAR of this compound Analogs

The pharmacological effects of this compound and its analogs are primarily mediated by their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. This compound and its analogs can act as either reuptake inhibitors (blockers) or substrate-releasers .[3]

  • Reuptake inhibitors bind to the transporter protein, preventing the reuptake of the endogenous neurotransmitter and thus increasing its concentration in the synapse.

  • Substrate-releasers are transported into the presynaptic neuron by the transporter. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synapse.

The specific structural features of a cathinone analog determine its affinity and selectivity for the different monoamine transporters, as well as its mechanism of action (inhibitor vs. releaser). The key structural modifications that influence the SAR of this compound analogs include:

  • N-alkylation: The nature of the alkyl group on the nitrogen atom.

  • α-Alkyl chain length: The length of the carbon chain attached to the alpha-carbon.

  • Aromatic ring substitutions: The presence and position of substituents on the phenyl ring.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro data for this compound and a selection of its analogs, highlighting their potency at inhibiting the dopamine, serotonin, and norepinephrine transporters. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required to inhibit 50% of the transporter activity. A lower IC50 value indicates a higher potency.

Table 1: Influence of N-Alkylation on Monoamine Transporter Inhibition (IC50 in nM)

CompoundN-SubstituentDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Ratio
Cathinone-H83.1>1000025>120
This compound -Ethyl1014>1000099.3>9.8
Mthis compound-Methyl49.942702185.6
N-Ethylpentedrone (NEP)-Ethyl16.9>10000->591
N-Ethylhexedrone (NEH)-Ethyl44.5>10000->224

Data compiled from multiple sources.[4][5][6][7]

Table 2: Influence of α-Alkyl Chain Length on Monoamine Transporter Inhibition (IC50 in nM) for N-Ethylcathinone Analogs

Compoundα-Alkyl ChainDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
N-Ethylcathinone (NEC)Methyl1014>10000>9.8
N-Ethylbuphedrone (NEB)Ethyl---
N-Ethylpentedrone (NEPD)Propyl16.9>10000>591
N-Ethylhexedrone (NEH)Butyl44.5>10000>224
N-Ethylheptedrone (NEHP)Pentyl---

Data compiled from multiple sources.[4][8][9]

Table 3: Influence of Aromatic Ring Substitution on Monoamine Transporter Inhibition (IC50 in nM) for Mthis compound Analogs

CompoundRing SubstituentDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Ratio
Mthis compoundUnsubstituted49.942702185.6
4-Methylmthis compound (Mephedrone)4-Methyl1212252541.86
4-Fluoromthis compound (Flephedrone)4-Fluoro----
3-Fluoromthis compound3-Fluoro----

Data compiled from multiple sources.[6][10][11]

Experimental Protocols

In Vitro Monoamine Transporter Inhibition/Uptake Assays

These assays are crucial for determining the potency (IC50) of a compound at the DAT, SERT, and NET.[5][12]

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.

  • For binding assays, cell membranes are prepared by homogenization of the cells in a buffered solution, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.

2. Radioligand Binding Assay (for Inhibitors):

  • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) is incubated with the cell membrane preparation.

  • Increasing concentrations of the test compound (e.g., this compound analog) are added to compete with the radioligand for binding to the transporter.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

  • The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • The IC50 value is calculated from the competition curve.

3. Synaptosomal [³H]Neurotransmitter Uptake Assay (for Inhibitors and Releasers):

  • Synaptosomes (nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

  • Synaptosomes are pre-incubated with the test compound at various concentrations.

  • A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.[12]

  • After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped inside the synaptosomes is measured by liquid scintillation counting.

  • The IC50 value for uptake inhibition is determined.

In Vivo Behavioral Assays

These assays provide insights into the psychostimulant and rewarding effects of the compounds, which are often correlated with their in vitro activity at monoamine transporters.

1. Locomotor Activity:

  • Rodents (mice or rats) are placed in an open-field arena equipped with infrared beams to track their movement.

  • After a habituation period, the animals are administered the test compound or a vehicle control.

  • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded over a specific period.

  • An increase in locomotor activity is indicative of a psychostimulant effect.

2. Conditioned Place Preference (CPP):

  • This is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[13][14][15]

  • The apparatus consists of two or more distinct compartments.

  • Pre-conditioning phase: The animal's baseline preference for each compartment is determined.

  • Conditioning phase: The animal is confined to one compartment after receiving the test drug and to the other compartment after receiving a vehicle injection on alternate days.

  • Post-conditioning (test) phase: The animal is allowed to freely explore all compartments, and the time spent in each is recorded.

  • A significant increase in the time spent in the drug-paired compartment indicates a rewarding effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Analogs at the Dopamine Transporter

The primary mechanism of action for this compound and its analogs involves the modulation of monoamine transporters. The following diagram illustrates the interaction of a cathinone analog with the dopamine transporter (DAT), leading to either reuptake inhibition or dopamine release.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_effects Downstream Effects DA Dopamine DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in Reuptake Blocker Reuptake Inhibition (Blocker) DAT->Blocker Mechanism 1 Releaser Dopamine Efflux (Releaser) DAT->Releaser Mechanism 2 Vesicle Synaptic Vesicle (containing DA) DA_in->Vesicle VMAT2 Analog This compound Analog Analog->DAT Binds to DAT Increase_DA Increased Synaptic Dopamine Blocker->Increase_DA Releaser->Increase_DA IEG Increased c-fos/Arc Expression Increase_DA->IEG

Caption: Interaction of this compound analogs with the dopamine transporter.

Experimental Workflow for In Vitro Monoamine Transporter Uptake Assay

The following diagram outlines the typical workflow for an in vitro monoamine transporter uptake assay.

Experimental_Workflow_In_Vitro Start Start Cell_Culture Culture HEK293 cells expressing hDAT, hSERT, or hNET Start->Cell_Culture Synaptosome_Prep Prepare synaptosomes from rodent brain tissue Start->Synaptosome_Prep Preincubation Pre-incubate cells/synaptosomes with test compound Cell_Culture->Preincubation Synaptosome_Prep->Preincubation Add_Radioligand Add radiolabeled neurotransmitter ([3H]DA, [3H]5-HT, or [3H]NE) Preincubation->Add_Radioligand Incubation Incubate for a defined period Add_Radioligand->Incubation Termination Terminate uptake by rapid filtration Incubation->Termination Quantification Quantify radioactivity using liquid scintillation counting Termination->Quantification Data_Analysis Analyze data to determine IC50 values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro monoamine transporter uptake assays.

Logical Relationship of Structure-Activity Findings

The following diagram illustrates the key structure-activity relationships for this compound analogs.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Ethcathinone_Core This compound Scaffold N_Alkyl N-Alkylation Ethcathinone_Core->N_Alkyl Alpha_Alkyl α-Alkyl Chain Length Ethcathinone_Core->Alpha_Alkyl Aromatic_Sub Aromatic Substitution Ethcathinone_Core->Aromatic_Sub DAT_Potency DAT Potency N_Alkyl->DAT_Potency Selectivity DAT/SERT Selectivity N_Alkyl->Selectivity Alpha_Alkyl->DAT_Potency Longer chain often increases potency Alpha_Alkyl->Selectivity SERT_Potency SERT Potency Aromatic_Sub->SERT_Potency 4-position substitution can increase SERT activity Aromatic_Sub->Selectivity Mechanism Inhibitor vs. Releaser Aromatic_Sub->Mechanism NET_Potency NET Potency

Caption: Key structure-activity relationships of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex but systematic field of study. By understanding how subtle changes to the chemical structure influence their interaction with monoamine transporters, we can better predict their pharmacological and toxicological profiles. This knowledge is not only crucial for addressing the public health challenges posed by the emergence of new psychoactive substances but also holds promise for the rational design of novel therapeutics targeting the monoamine transport system. Further research, particularly in elucidating the downstream signaling cascades and the nuances of transporter-drug interactions, will continue to refine our understanding of this important class of compounds.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethcathinone in Different pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of ethcathinone under various pH conditions. The information presented is critical for forensic toxicologists, analytical chemists, and pharmaceutical scientists involved in the detection, quantification, and formulation of this synthetic cathinone. The stability of this compound is significantly influenced by pH, with notable degradation observed in neutral to alkaline environments, while acidic conditions confer greater stability.

pH-Dependent Stability of this compound

This compound, like other β-keto phenethylamines, is susceptible to degradation, a process that is highly dependent on the pH of the surrounding medium. General findings from studies on a wide range of synthetic cathinones consistently demonstrate that these compounds are most stable in acidic environments and degrade rapidly under neutral to alkaline conditions.[1][2][3][4] This instability has significant implications for the analysis of forensic samples and the development of stable pharmaceutical formulations.

A key study investigating the long-term stability of 22 synthetic cathinones, including this compound, in urine at pH 4 and pH 8, and in blood at physiological pH (~7.4), provides valuable insights. The study, conducted over six months at various temperatures (-20°C, 4°C, 20°C, and 32°C), revealed that cathinones, including this compound, were considerably more stable in acidic urine (pH 4).[2][5] In contrast, significant degradation was observed in alkaline urine (pH 8), particularly at elevated temperatures.[2][5]

Table 1: Summary of this compound Stability in Various Conditions (Qualitative)

ConditionpHTemperatureStabilitySource(s)
Urine4-20°C, 4°CStable[2][5]
Urine820°C, 32°CUnstable (Significant Degradation)[2][5]
Blood~7.4VariousLess stable than in acidic urine[2]

Note: This table provides a qualitative summary based on available research. Specific degradation percentages and rates for this compound require access to the full datasets of the cited studies.

Proposed Degradation Pathways

The degradation of synthetic cathinones in alkaline solutions is believed to occur primarily through oxidation.[6] While the specific degradation pathways for this compound have not been fully elucidated in the reviewed literature, studies on closely related analogs, such as 4-methylmthis compound (4-MMC), provide a probable model.

The proposed degradation of cathinones in alkaline conditions involves the β-keto group, which is a key site of instability.[7] The degradation process is thought to be initiated by the deprotonation of the α-carbon, leading to the formation of an enolate intermediate. This intermediate is susceptible to oxidation, which can lead to the cleavage of the molecule and the formation of various degradation products.

A study on 4-MMC identified two main degradation pathways in a pH 12 solution:

  • Pathway A: 4-MMC → 1-(4-methylphenyl)-1,2-propanedione (MPPD) → 4-methylbenzoic acid (MBA) → N,4-dimethylbenzamide (DMBA)

  • Pathway B: 4-MMC → N-acetyl-4-MMC

The involvement of dissolved oxygen in this process was suggested by the suppressive effects observed upon the addition of antioxidants.[8] It is plausible that this compound undergoes a similar oxidative degradation process in alkaline environments.

Diagram 1: Proposed General Degradation Pathway for Cathinones in Alkaline Conditions

G This compound This compound Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate Base (OH-) Oxidation Oxidation (O2, OH-) Enolate_Intermediate->Oxidation Degradation_Products Degradation Products (e.g., benzoic acid derivatives, -amides) Oxidation->Degradation_Products

Caption: Proposed degradation pathway of this compound in alkaline conditions.

Experimental Protocols for Stability Testing

The following provides a generalized experimental protocol for assessing the stability of this compound in different pH conditions, based on methodologies reported in the literature for synthetic cathinones.[2][7]

3.1. Materials and Reagents

  • This compound reference standard

  • Buffer solutions:

    • Acidic: pH 4 (e.g., acetate buffer)

    • Neutral: pH 7 (e.g., phosphate buffer)

    • Alkaline: pH 8, 10, 12 (e.g., phosphate or carbonate-bicarbonate buffer)

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Internal standard (e.g., a deuterated analog of this compound)

  • Solid Phase Extraction (SPE) cartridges (for biological matrices)

  • LC-MS/MS or GC-MS system

3.2. Sample Preparation

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the respective pH buffer to achieve the desired starting concentration (e.g., 100 ng/mL or 1000 ng/mL).

  • Incubation: Aliquot the working solutions into separate vials for each time point and store them at controlled temperatures (e.g., -20°C, 4°C, 20°C, 32°C).

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 6, 12, 24 hours, and then weekly or monthly depending on the expected stability).

3.3. Sample Analysis

  • Extraction (for biological matrices): For samples in urine or blood, perform a solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences.[2]

  • Instrumental Analysis: Analyze the samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to the thermal instability of some cathinones during GC analysis.

  • Quantification: Quantify the remaining concentration of this compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Diagram 2: Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Working Prepare Working Solutions in Different pH Buffers Stock->Working Incubate Incubate at Controlled Temperatures Working->Incubate Collect Collect Samples at Time Points Incubate->Collect Extract Solid Phase Extraction (if necessary) Collect->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Degradation Determine Degradation Rate and Half-life Quantify->Degradation

Caption: Workflow for assessing the pH-dependent stability of this compound.

Conclusion

The stability of this compound is critically dependent on pH. It exhibits enhanced stability in acidic conditions and is prone to significant degradation in neutral to alkaline environments, a process that is accelerated by increased temperatures. While the precise degradation kinetics and pathways for this compound require further detailed investigation, the existing literature on related synthetic cathinones provides a strong indication of the mechanisms involved, primarily oxidative degradation in alkaline solutions. For professionals working with this compound, it is imperative to control the pH of samples and solutions to ensure accurate analytical results and maintain the integrity of the compound. Acidification of biological samples is a recommended practice to minimize pre-analytical degradation. Further research focusing specifically on the quantitative degradation of this compound and the definitive identification of its degradation products across a range of pH values would be highly beneficial to the scientific community.

References

Identifying Ethcathinone Metabolites in Human Urine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying ethcathinone and its metabolites in human urine. This compound, a synthetic cathinone, undergoes extensive metabolism in the body, making the detection of its metabolites crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacokinetic profile. This document details the primary metabolic pathways, analytical protocols, and available quantitative data to support research and drug development in this area.

Metabolic Pathways of this compound

This compound primarily undergoes two major metabolic transformations in the human body: carbonyl reduction and N-dealkylation. These pathways lead to the formation of several active and inactive metabolites that are subsequently excreted in urine.[1][2] The key metabolic steps are outlined below:

  • Carbonyl Reduction: The ketone group of this compound is reduced to a secondary alcohol, forming ethylephedrine.

  • N-Dealkylation: The ethyl group is removed from the nitrogen atom, yielding cathinone. Cathinone can then be further metabolized through carbonyl reduction to norephedrine and norpseudoephedrine.

These metabolic transformations are crucial for toxicological screening as the parent compound may be present in low concentrations or absent in urine samples, while its metabolites can be detected for a longer period.

Ethcathinone_Metabolism This compound This compound Ethylephedrine Ethylephedrine This compound->Ethylephedrine Carbonyl Reduction Cathinone Cathinone This compound->Cathinone N-Dealkylation Norephedrine Norephedrine / Pseudoephedrine Cathinone->Norephedrine Carbonyl Reduction

Caption: Metabolic pathway of this compound.

Analytical Methodologies for Detection in Urine

The identification and quantification of this compound and its metabolites in urine are primarily achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Sample Preparation

Effective sample preparation is critical to remove interferences from the complex urine matrix and to concentrate the analytes of interest. The two main extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Urine_LLE Urine Sample pH_Adjust_LLE pH Adjustment (Alkaline) Urine_LLE->pH_Adjust_LLE Extraction Extraction with Organic Solvent pH_Adjust_LLE->Extraction Evaporation_LLE Evaporation Extraction->Evaporation_LLE Reconstitution_LLE Reconstitution Evaporation_LLE->Reconstitution_LLE Urine_SPE Urine Sample Loading Sample Loading Urine_SPE->Loading Conditioning Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation_SPE Evaporation Elution->Evaporation_SPE Reconstitution_SPE Reconstitution Evaporation_SPE->Reconstitution_SPE

Caption: Sample preparation workflows for urine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For synthetic cathinones, derivatization is often required to improve their chromatographic properties and fragmentation patterns in the mass spectrometer.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Perform LLE or SPE as described above.

  • Derivatization: The extracted residue is derivatized, for example, with trifluoroacetic anhydride (TFAA), to increase volatility.

  • GC Separation:

    • Column: Typically a non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Injection: Splitless injection mode.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 100°C and ramping up to 280°C.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is often preferred for the analysis of less volatile or thermally labile compounds, and it typically does not require derivatization.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Perform LLE or SPE.

  • LC Separation:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_LCMSMS LC-MS/MS Analysis Urine_Sample Urine Sample Sample_Prep Sample Preparation (LLE or SPE) Urine_Sample->Sample_Prep Derivatization Derivatization Sample_Prep->Derivatization LC_Separation LC Separation Sample_Prep->LC_Separation GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis and Quantification MS_Detection_GC->Data_Analysis MSMS_Detection MS/MS Detection (ESI) LC_Separation->MSMS_Detection MSMS_Detection->Data_Analysis

Caption: General analytical workflow for this compound metabolite detection.

Quantitative Data

While extensive quantitative data on this compound and its metabolites in authentic human urine samples is limited in the scientific literature, analytical methods have been validated for their detection. The following tables summarize the performance characteristics of these methods.

Table 1: GC-MS Method Validation Parameters for Synthetic Cathinones in Urine

ParameterThis compoundReference
Linearity Range (ng/mL)100 - 1000[3]
Limit of Detection (LOD) (ng/mL)10 - 30[3]
Limit of Quantification (LOQ) (ng/mL)30 - 100[3]
Precision (%CV)< 12.1[3]
Accuracy (%Bias)±20[3]

Table 2: LC-MS/MS Method Validation Parameters for Synthetic Cathinones in Urine

ParameterThis compoundReference
Linearity Range (ng/mL)0.200 - 200[4]
Limit of Detection (MDL) (ng/mL)0.040 - 0.160 (QqQ)[4]
Limit of Quantification (MQL) (ng/mL)0.200 (Orbitrap)[4]
Apparent Recovery (%)53 - 98 (QqQ)[4]

Table 3: Reported Concentrations of N-ethylcathinone in a Non-Fatal Intoxication Case

MatrixAnalyteConcentration (ng/mL)Reference
BloodN-ethylcathinone519[5]

It is important to note that in this reported case, the blood sample was collected 5 hours after drug consumption, and the initial concentration may have been higher.[5] Urinary concentrations from this case were not reported. The lack of extensive data from authentic case reports highlights the need for further research to establish typical concentration ranges of this compound and its metabolites in urine following consumption.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ethcathinone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethcathinone is a synthetic cathinone, a class of psychoactive substances that are chemically related to the naturally occurring cathinone from the Catha edulis (khat) plant. As a stimulant, it poses a significant challenge for forensic and clinical toxicology. Accurate and reliable analytical methods are crucial for its detection in biological matrices to understand its pharmacokinetics, toxicology, and to manage public health concerns. These application notes provide detailed protocols for the extraction and quantification of this compound from various biological samples, primarily focusing on well-established chromatographic techniques coupled with mass spectrometry.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods offer high sensitivity and selectivity, which are essential for the analysis of complex biological matrices.[4][5] Sample preparation is a critical step to remove interferences and concentrate the analyte, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) being the most common approaches.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of this compound and other synthetic cathinones in different biological specimens.

Table 1: LC-MS/MS Methods for this compound and Other Synthetic Cathinones

Biological MatrixAnalytical MethodLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
Postmortem BloodLC-MS/MS0.5 - 10.5/1 - 85-[1][6]
Blood & UrineLC-Q/TOF-MS0.25 - 5-81-93 (Blood), 84-104 (Urine)[7]
Oral FluidUHPLC-MS/MS0.10.1 - 25-[8]
Oral FluidLC-MS/MS0.075 (ng/g)--[8][9]
UrineLC-MS/MS0.020 - 0.070--[10]

Table 2: GC-MS Methods for this compound and Other Synthetic Cathinones

Biological MatrixAnalytical MethodLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
UrineGC-MS20 (most), 50 (MDPV)50 - 200082.34 - 104.46[2][11]
BloodGC-MS1010 - 800>73[1]

Experimental Protocols

Protocol 1: this compound Detection in Urine using GC-MS

This protocol is based on a validated method for the quantification of six synthetic cathinones, which can be adapted for this compound.[2][11]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) sequentially with methanol and deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., diluted methanol) to remove interferences.

  • Elution: Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in an appropriate solvent (e.g., ethyl acetate).

  • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at a specific temperature and time to enhance the volatility and thermal stability of this compound for GC analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporate Evaporate to Dryness spe->evaporate derivatize Derivatization evaporate->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition & Processing gcms->data result Quantitative Result data->result

GC-MS workflow for this compound in urine.
Protocol 2: this compound Detection in Oral Fluid using LC-MS/MS

This protocol is adapted from a method for the simultaneous determination of eleven synthetic cathinones in oral fluid.[9][10]

1. Sample Collection and Pre-treatment

  • Collect oral fluid using a collection device (e.g., Salivette®).

  • Centrifuge the collection device to separate the oral fluid.

  • To the collected oral fluid, add an internal standard.

2. Sample Preparation

  • Protein Precipitation: Add a precipitating agent (e.g., ice-cold acetonitrile or methanol) to the oral fluid sample, vortex, and centrifuge to pellet the proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm filter before injection.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 5%).

    • Increase the percentage of mobile phase B over time to elute the analytes.

    • Include a column wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 series triple quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and the internal standard for confirmation and quantification.

  • Optimized Source Parameters:

    • Gas Temperature: 350°C

    • Gas Flow: 13 L/min

    • Nebulizer Pressure: 60 psi

    • Capillary Voltage: 2500 V

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument_analysis Instrumental Analysis oral_fluid Oral Fluid Collection add_is Add Internal Standard oral_fluid->add_is protein_precip Protein Precipitation add_is->protein_precip evaporate Evaporation of Supernatant protein_precip->evaporate reconstitute Reconstitution evaporate->reconstitute filter_sample Filtration reconstitute->filter_sample lcmsms LC-MS/MS Analysis (MRM) filter_sample->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis

LC-MS/MS workflow for this compound in oral fluid.

Logical Relationship of Analytical Workflow

The general workflow for the analysis of this compound in biological samples follows a logical progression from sample acquisition to the final report. This process ensures the integrity of the sample and the accuracy of the results.

Logical_Workflow sample_collection Sample Collection (Blood, Urine, Oral Fluid, etc.) sample_prep Sample Preparation (Extraction, Clean-up, Concentration) sample_collection->sample_prep Chain of Custody instrumental_analysis Instrumental Analysis (LC-MS/MS or GC-MS) sample_prep->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing quantification Quantification & Confirmation data_processing->quantification Validation Criteria reporting Final Report quantification->reporting

General analytical workflow logic.

Conclusion

The protocols and data presented provide a comprehensive guide for the detection and quantification of this compound in various biological samples. The choice of method will depend on the specific requirements of the laboratory, including the available instrumentation, the desired sensitivity, and the nature of the biological matrix. Method validation according to established guidelines is essential to ensure the reliability and accuracy of the results. As new synthetic cathinones emerge, it is crucial to continually adapt and re-validate these analytical methods.

References

Application Note: Quantification of Ethcathinone in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethcathinone is a synthetic cathinone, a class of psychoactive substances that are analogues of the naturally occurring stimulant cathinone. Due to their potential for abuse and adverse health effects, sensitive and specific analytical methods are required for their detection and quantification in various biological matrices. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

Experimental

Sample Preparation

A simple "dilute-and-shoot" method is effective for urine samples. For more complex matrices like blood or hair, a solid-phase extraction (SPE) is recommended to remove interferences.

Urine Sample Preparation:

  • Centrifuge urine samples at 3000 g for 5 minutes.

  • Collect the supernatant.

  • Prepare a working solution by mixing 50 µL of the supernatant with 50 µL of an internal standard (IS) working solution (e.g., 100 ng/mL of a deuterated analogue) and 950 µL of 50% methanol in water.[1]

  • Filter the mixture through a 0.22 µm PVDF filter prior to injection.[1]

Hair Sample Preparation:

  • Wash approximately 20 mg of hair with appropriate solvents to remove external contamination.

  • Homogenize the washed and dried hair.

  • Ultrasonicate the homogenized hair with 1 mL of 0.1 M HCl.[2]

  • Perform a solid-phase extraction (SPE) to clean up the sample.[2]

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.[2]

Liquid Chromatography
  • Column: Kinetex® Biphenyl (10 cm × 2.1 mm, 1.7 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[3]

  • Mobile Phase B: 0.1% formic acid in methanol.[3]

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30°C.[4]

  • Gradient: A gradient elution is typically used to separate this compound from other analytes. The total run time is often under 10 minutes.[3][5]

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

  • Ionization Source Parameters:

    • Vaporizing Temperature: 350 °C[6]

    • Nebulizing Gas Pressure: 40 psi[6]

    • Capillary Potential: 3500 V[6]

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound and other synthetic cathinones.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound178132130[1]

Table 2: Method Validation Parameters

ParameterTypical ValueMatrixReference
Limit of Quantification (LOQ)5 pg/mgHair[2]
Limit of Quantification (LOQ)0.5 - 1.0 ng/mLUrine[3]
Limit of Detection (LOD)0.1 - 0.5 ng/mLUrine[3]
Linearity (r²)> 0.99Urine[5]
Intra-day/Inter-day Precision (%CV)< 10%Urine[3]
Accuracy (%Bias)< 15%Urine[3]

Detailed Experimental Protocol

  • Standard and Quality Control (QC) Preparation:

    • Prepare stock solutions of this compound in methanol.

    • Prepare a series of calibration standards by spiking blank matrix (urine, blood, etc.) with the stock solution to achieve a concentration range (e.g., 1 ng/mL to 100 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • Follow the appropriate sample preparation procedure as described above for the specific matrix.

    • Ensure the addition of an internal standard to all samples, calibrators, and QCs.

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.

    • Inject the prepared samples and acquire data in MRM mode using the transitions specified in Table 1.

  • Data Processing:

    • Integrate the chromatographic peaks for this compound and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is commonly used.[5]

    • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

Ethcathinone_Quantification_Workflow LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Hair) Centrifuge Centrifugation/Homogenization Sample->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike Extract Dilution or SPE Spike->Extract Filter Filtration Extract->Filter LC Liquid Chromatography Separation Filter->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput screening in clinical and forensic toxicology laboratories. The method has been shown to have excellent performance characteristics in terms of linearity, precision, and accuracy.

References

Application Note: Analysis of Ethcathinone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive method for the identification and quantification of ethcathinone, a synthetic cathinone, using gas chromatography-mass spectrometry (GC-MS). The protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis. The presented method is suitable for forensic laboratories, clinical toxicology, and research settings involved in the analysis of novel psychoactive substances (NPS).

Introduction

This compound (2-(ethylamino)-1-phenylpropan-1-one) is a stimulant drug belonging to the cathinone class, chemically related to amphetamines.[1][2] As a member of the novel psychoactive substances (NPS), its abuse has become a significant public health concern, necessitating reliable and validated analytical methods for its detection in various samples.[1][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of synthetic cathinones due to its high chromatographic resolution and sensitive detection capabilities.[4][5] This application note provides a standardized protocol for the GC-MS analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (for biological matrices)

  • Derivatizing agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) for specific applications.

Sample Preparation

A standard solution of this compound is prepared in methanol at a concentration of 1 mg/mL and serially diluted to prepare calibration and control samples.

For Seized Materials (Powders, Tablets):

  • Accurately weigh 10 mg of the homogenized sample.

  • Dissolve in 10 mL of methanol.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution using a 0.22 µm syringe filter into a GC vial.

For Biological Matrices (Urine, Blood):

Biological samples often require an extraction and derivatization step to remove interferences and improve the chromatographic properties of the analyte.[6][7]

  • To 1 mL of the biological sample, add an internal standard.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte.[6]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent like ethyl acetate.

  • For some applications, derivatization with an agent like pentafluoropropionic anhydride may be performed to improve volatility and thermal stability.[7]

GC-MS Instrumentation and Conditions

The following parameters are a representative example for the analysis of this compound and may be adapted based on the specific instrumentation available.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan ModeFull Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
Solvent Delay3 minutes

Data Presentation

The identification of this compound is confirmed by its retention time and the presence of characteristic ions in the mass spectrum.

CompoundRetention Time (min)Characteristic Mass Fragments (m/z)
This compoundApprox. 11.2358, 77, 105, 146, 177

Note: Retention times can vary depending on the specific GC column and oven program.

The primary fragmentation of this compound under electron ionization involves alpha-cleavage, leading to the formation of characteristic iminium and benzoyl cations.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition (Seized Material/Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Standard Preparation of Reference Standard GC_Injection GC Injection Standard->GC_Injection Derivatization Derivatization (Optional) Extraction->Derivatization Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway of this compound (Pharmacological Action)

While a detailed signaling pathway analysis is beyond the scope of a typical analytical application note, the pharmacological action of this compound is important for context. This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor.[2]

Ethcathinone_Pathway cluster_synapse Synapse This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Dopamine->Synaptic_Cleft Norepinephrine->Synaptic_Cleft Stimulant_Effects Stimulant Effects Postsynaptic_Receptors->Stimulant_Effects

Caption: Pharmacological action of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the analysis of this compound. The method is sensitive and selective, making it suitable for a variety of applications, from forensic analysis of seized materials to clinical monitoring. Proper sample preparation and adherence to the specified instrumental conditions are crucial for obtaining accurate and reproducible results.

References

Application Note: Chiral Separation of Ethcathinone Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethcathinone, a synthetic cathinone, possesses a chiral center and therefore exists as two enantiomers, (S)-ethcathinone and (R)-ethcathinone. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development, forensic analysis, and pharmacological research.[1][2] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a robust and widely used technique for the enantiomeric resolution of cathinones.[1][3] This document provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC.

The principle of chiral separation via HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and allowing for their separation.[1] Polysaccharide-based CSPs are among the most successful for the enantioseparation of a wide array of chiral compounds, including cathinones.[1][4]

Experimental Workflow

The general workflow for developing a chiral HPLC separation method for this compound is outlined below. This process involves initial screening of chiral stationary phases and mobile phases, followed by optimization of the chromatographic conditions to achieve baseline separation of the enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization sample_prep Sample Preparation (Racemic this compound Solution) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., n-Hexane/Isopropanol/DEA) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Chromatogram Analysis detection->chromatogram quantification Quantification & Purity Check chromatogram->quantification optimization Method Optimization (if necessary) quantification->optimization Separation not optimal optimization->mobile_phase_prep Adjust Mobile Phase

Caption: Logical workflow for the chiral HPLC separation of this compound.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the chiral separation of this compound enantiomers.

1. Materials and Equipment:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. Examples include:

    • CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® AS-H (amylose tris((S)-α-methylbenzylcarbamate))[5]

    • CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Solvents: HPLC grade n-hexane, isopropanol, and ethanol.

  • Additive: Diethylamine (DEA) or Triethylamine (TEA).

  • Sample: Racemic this compound hydrochloride.

  • Glassware and Consumables: Volumetric flasks, vials, syringes, and 0.45 µm syringe filters.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like ethanol.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing the organic solvents and the additive in the desired ratio. For example, a mobile phase could consist of n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).[1]

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the system.[6]

4. Chromatographic Conditions:

The following are starting conditions that can be optimized for the specific column and system being used.

ParameterRecommended Condition
Chiral Stationary Phase CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Triethylamine (97:3:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm[5]

5. System Equilibration and Analysis:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared this compound sample solution.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the retention times (tR), resolution (Rs), and selectivity factor (α).

Data Presentation

The following table summarizes typical chromatographic results for the chiral separation of this compound and other cathinone derivatives on polysaccharide-based CSPs.

CompoundChiral Stationary PhaseMobile Phase (v/v/v)Flow Rate (mL/min)tR1 (min)tR2 (min)αRs
This compound CHIRALPAK® AS-Hn-Hexane/Isopropanol/TEA (97:3:0.1)[5]1.0----
CathinoneCHIRALPAK® AD-Hn-Heptane/Ethanol/DEA (92:8:0.1)[7]1.0-->1.5>2.0[7]
Mthis compound(S,S)-Whelk-O® 1------
MephedroneCHIRALPAK® AS-Hn-Hexane/Isopropanol/TEA (97:3:0.1)[5]1.0----
MethyloneCHIRALPAK® AS-Hn-Hexane/Isopropanol/TEA (97:3:0.1)[5]1.0----

Note: Specific retention times (tR1, tR2), selectivity (α), and resolution (Rs) values for this compound under the specified conditions were not available in the searched literature. The table provides a template and includes data for related compounds to illustrate expected performance.

Method Development and Optimization

If the initial separation is not satisfactory, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier significantly impacts retention and resolution. Increasing the alcohol content generally decreases retention times.

  • Additive: A basic additive like DEA or TEA is often necessary to improve the peak shape of basic compounds like cathinones.[7] The concentration can be optimized.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Varying the temperature between 10°C and 40°C may improve separation.[7]

The logical process for method optimization is depicted in the following diagram.

Optimization_Logic start Initial Chromatogram check_resolution Resolution (Rs) > 1.5? start->check_resolution check_peak_shape Good Peak Shape? check_resolution->check_peak_shape Yes adjust_mobile_phase Adjust Mobile Phase (Alcohol %) check_resolution->adjust_mobile_phase No adjust_additive Adjust Additive (DEA/TEA %) check_peak_shape->adjust_additive No end Optimized Method check_peak_shape->end Yes adjust_flow_rate Adjust Flow Rate adjust_mobile_phase->adjust_flow_rate adjust_additive->start adjust_temperature Adjust Temperature adjust_flow_rate->adjust_temperature adjust_temperature->start

Caption: Decision-making workflow for optimizing the chiral HPLC method.

Conclusion

The enantiomeric separation of this compound is readily achievable using High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. By systematically selecting the appropriate CSP and optimizing the mobile phase composition, a robust and reliable method can be developed. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement chiral separation methods for this compound and related synthetic cathinones.[1]

References

Application Note: Development of a Competitive ELISA for Ethcathinone Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation and implementation of an immunoassay for the detection of ethcathinone. This compound is a stimulant drug of the cathinone class and an active metabolite of diethylcathinone.[1] The development of a robust screening method is crucial for forensic toxicology and clinical settings. This application note details the necessary protocols, from hapten synthesis and immunogen preparation to the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

Synthetic cathinones represent a large class of novel psychoactive substances (NPS) that pose significant challenges for detection in biological samples.[2] Standard immunoassays for amphetamines often fail to reliably detect many cathinone derivatives due to low cross-reactivity.[3][4] While specific ELISAs have been developed for some cathinones like mephedrone and mthis compound, there is a need for targeted assays for other prevalent analogues like this compound.[5][6] Existing mthis compound assays have shown some cross-reactivity with this compound, suggesting the feasibility of developing a specific immunoassay.[5]

This note describes the complete workflow for developing a competitive ELISA, a highly sensitive method suitable for screening small molecules like this compound. The principle relies on the competition between free this compound in a sample and a fixed amount of enzyme-labeled this compound for a limited number of specific antibody binding sites.

Key Experimental Workflows

Immunogen and Assay Reagent Preparation

The initial and most critical phase is the synthesis of reagents required for antibody production and the assay itself. Since this compound is a small molecule (hapten), it is not immunogenic on its own. It must be covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response in an animal model.[7] This process involves synthesizing a derivative of this compound with a linker arm that can be activated for protein conjugation.

G cluster_0 Phase 1: Reagent Synthesis cluster_1 Phase 2: Antibody & Assay Development This compound This compound Molecule Hapten Hapten Synthesis (this compound Derivative with Linker) This compound->Hapten Derivatization ActivatedHapten Hapten Activation (e.g., NHS Ester Formation) Hapten->ActivatedHapten Activation Immunogen Immunogen Conjugation (Hapten + Carrier Protein e.g., BSA) ActivatedHapten->Immunogen Coupling Tracer Tracer Conjugation (Hapten + Enzyme e.g., HRP) ActivatedHapten->Tracer Coupling Animal Animal Immunization Immunogen->Animal ELISA Competitive ELISA Development Tracer->ELISA Serum Antiserum Collection Animal->Serum Purification Antibody Purification (Protein A/G Chromatography) Serum->Purification Purification->ELISA

Caption: Overall workflow for immunoassay development.

Competitive ELISA Principle

The developed assay follows the principle of a competitive immunoassay. In the wells of a microplate coated with anti-ethcathinone antibodies, the this compound present in the sample competes with a known amount of horseradish peroxidase (HRP)-labeled this compound (the "tracer" or "conjugate") for the antibody binding sites. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

G cluster_neg Negative Sample (No this compound) cluster_pos Positive Sample (this compound Present) Neg_Ab Antibody Neg_Tracer HRP-Ethcathinone (Tracer) Neg_Ab->Neg_Tracer Binding Neg_Result Strong Signal Neg_Tracer->Neg_Result Substrate -> Color Pos_Ab Antibody Pos_Drug Free this compound (Sample) Pos_Ab->Pos_Drug Competition Pos_Tracer HRP-Ethcathinone (Tracer) Pos_Result Weak/No Signal Pos_Drug->Pos_Result Inhibition

Caption: Principle of the competitive ELISA for this compound.

Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Conjugation

This protocol is a conceptual outline based on established methods for other small molecules.[8][9][10]

Objective: To synthesize an this compound derivative (hapten) and conjugate it to carrier proteins (BSA and HRP).

Materials:

  • This compound HCl

  • Succinic anhydride

  • N,N-Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Bovine Serum Albumin (BSA)

  • Horseradish Peroxidase (HRP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Synthesis (N-succinylthis compound):

    • Dissolve this compound in DMF.

    • Add succinic anhydride in slight molar excess.

    • Stir the reaction at room temperature overnight.

    • The solvent is removed under vacuum to yield the crude hapten with a carboxylic acid linker. Purify using column chromatography.

  • Hapten Activation:

    • Dissolve the purified hapten in anhydrous DMF.

    • Add NHS and EDC in molar excess.

    • Stir the mixture at room temperature for 4-6 hours to form the NHS-ester activated hapten.

  • Protein Conjugation (BSA for Immunogen, HRP for Tracer):

    • Dissolve BSA or HRP in PBS (pH 7.4) to a concentration of 10 mg/mL.

    • Slowly add the activated hapten solution dropwise to the protein solution while stirring. A typical hapten-to-protein molar ratio is 20:1 to 40:1.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification:

    • Dialyze the conjugate solution against PBS (1L, changed 3-4 times) for 48 hours at 4°C to remove unconjugated hapten and reaction byproducts.

    • Determine the protein concentration and store the conjugates at -20°C.

Protocol 2: Polyclonal Antibody Production

Objective: To generate polyclonal antibodies with high affinity and specificity for this compound.

Materials:

  • This compound-BSA immunogen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Healthy New Zealand white rabbits (2-3 kg)

  • Saline solution

Procedure:

  • Pre-immune Serum Collection: Collect blood from the ear vein of each rabbit to serve as a negative control.

  • Primary Immunization:

    • Emulsify the this compound-BSA immunogen (e.g., 500 µg) with an equal volume of FCA.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Boost the immunization every 3-4 weeks.

    • For booster shots, emulsify the immunogen (e.g., 250 µg) with FIA.

  • Titer Monitoring:

    • Collect blood samples 10-14 days after each booster shot.

    • Determine the antibody titer using an indirect ELISA, with plates coated with this compound-HRP or a different this compound-protein conjugate to avoid recognizing antibodies against the carrier protein.

  • Antibody Purification:

    • Once a high titer is achieved, collect a larger volume of blood and separate the serum.

    • Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography according to the manufacturer's protocol.

    • Determine the concentration of the purified antibody and store at -20°C or -80°C.

Protocol 3: Competitive ELISA for this compound Screening

Objective: To quantify the concentration of this compound in samples.

Materials:

  • Purified anti-ethcathinone antibody

  • This compound-HRP conjugate (tracer)

  • 96-well microplates

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • This compound standards

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

G start Start coat 1. Coat Plate with anti-Ethcathinone Ab (1-2 µg/mL) Incubate overnight at 4°C start->coat wash1 2. Wash Plate (3x with Wash Buffer) coat->wash1 block 3. Block Plate (200 µL/well Blocking Buffer) Incubate 1-2h at 37°C wash1->block wash2 4. Wash Plate (3x with Wash Buffer) block->wash2 add_sample 5. Add Sample/Standard (50 µL/well) wash2->add_sample add_tracer 6. Add this compound-HRP (50 µL/well) add_sample->add_tracer incubate 7. Incubate (1h at 37°C) add_tracer->incubate wash3 8. Wash Plate (5x with Wash Buffer) incubate->wash3 add_substrate 9. Add TMB Substrate (100 µL/well) Incubate 15-30 min at RT (dark) wash3->add_substrate add_stop 10. Add Stop Solution (50 µL/well) add_substrate->add_stop read 11. Read Absorbance (450 nm) add_stop->read end End read->end

Caption: Step-by-step workflow for the competitive ELISA protocol.

  • Coating: Dilute the purified anti-ethcathinone antibody in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of this compound standards, controls, or unknown samples to the appropriate wells.

    • Immediately add 50 µL of the pre-titered this compound-HRP conjugate to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Aspirate the solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data and Results

Standard Curve

The assay is calibrated using a series of this compound standards. The results are typically plotted as the percentage of binding (%B/B₀) versus the logarithm of the analyte concentration. B is the absorbance of a standard or sample, and B₀ is the absorbance of the zero standard (no analyte).

Table 1: Example this compound ELISA Standard Curve Data

This compound (ng/mL)Absorbance (450 nm)% B/B₀
0 (B₀)1.852100.0%
0.11.61187.0%
0.51.14862.0%
1.00.85246.0%
5.00.38921.0%
10.00.22212.0%
50.00.0935.0%

The 50% inhibition concentration (IC₅₀), which is the concentration of this compound that reduces the maximal binding by 50%, is a key measure of the assay's sensitivity. From the table above, the IC₅₀ is slightly less than 1.0 ng/mL.

Cross-Reactivity

Cross-reactivity is a critical parameter for any immunoassay, defining its specificity. It is evaluated by testing structurally related compounds to determine the concentration at which they produce 50% inhibition.

Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100

Table 2: Example Cross-Reactivity Profile for the this compound Immunoassay

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound 0.9 100%
Mthis compound2.536%
Mephedrone (4-MMC)5.416.7%
Cathinone18.05.0%
Diethylcathinone22.54.0%
Amphetamine> 1000< 0.1%
Methamphetamine> 1000< 0.1%
MDMA> 1000< 0.1%
Ephedrine> 1000< 0.1%

Note: Data is hypothetical for illustrative purposes but based on expected structural similarities. Existing assays for related compounds show similar cross-reactivity patterns. For instance, a commercial mthis compound ELISA demonstrates 167% cross-reactivity with mephedrone and 40% with this compound, highlighting the importance of specific antibody development.[5]

Conclusion

The protocols and data presented in this application note provide a robust framework for the development of a specific and sensitive competitive ELISA for the screening of this compound. The successful generation of a high-affinity polyclonal antibody and optimization of the competitive assay format can yield a valuable tool for forensic and clinical toxicology. It is recommended that all presumptive positive results from this screening assay be confirmed by a quantitative method such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

References

Solid-Phase Extraction of Ethcathinone from Plasma: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethcathinone, a synthetic cathinone derivative, is a psychoactive substance that has seen increasing prevalence in recreational drug markets. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This document provides a detailed protocol for the solid-phase extraction of this compound from plasma, based on established methodologies for synthetic cathinones.

Data Presentation

The selection of an appropriate SPE method is critical for achieving optimal analytical performance. The following table summarizes quantitative data from various studies on the extraction of synthetic cathinones, providing a reference for expected performance.

AnalyteSPE SorbentAverage Recovery (%)Limit of Quantification (LOQ) (ng/mL)Analytical MethodReference
This compoundMixed-Mode Cation Exchange81-930.25-5LC-Q/TOF-MS[1]
Multiple CathinonesNot Specified>7310GC-MS[2]
Mthis compoundNot Specified108.5-112.15GC-MS[3]

Experimental Protocols

This section details a generalized yet robust protocol for the solid-phase extraction of this compound from plasma samples, synthesized from established methods for cathinone analogs.[1][2][4]

Materials
  • SPE Cartridges (e.g., Mixed-Mode Cation Exchange, C18)

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (HPLC grade)

  • Deionized water

  • Acetate buffer (pH 4.5) or Formic acid (2%)

  • Ammonium hydroxide

  • Elution solvent (e.g., Methanol, Ethyl acetate/Ammonia mixture)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Sample Pre-treatment
  • Allow frozen plasma samples to thaw at room temperature.

  • To 1 mL of plasma, add an appropriate amount of the internal standard.

  • Add 1 mL of acetate buffer (pH 4.5) or an equal volume of 2% formic acid to the plasma sample.[4]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.[4]

  • Carefully transfer the supernatant for SPE.

Solid-Phase Extraction (SPE) Procedure
  • Column Conditioning:

    • Condition the SPE cartridge by passing 3 mL of methanol through it.

    • Follow with 3 mL of deionized water. Do not allow the cartridge to dry out.[4]

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.[4]

    • Follow with a wash of 3 mL of 5% methanol in water.[4]

    • Dry the cartridge under vacuum for 10 minutes to remove any residual water.[4]

  • Elution:

    • Elute the analyte of interest with 3 mL of the chosen elution solvent (e.g., methanol or a mixture of ethyl acetate and ammonia).[4][5] The choice of elution solvent may need to be optimized based on the specific SPE sorbent and analytical method.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution (Optional but Recommended):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the subsequent chromatographic analysis.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from plasma.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_step Final Processing plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is add_buffer 3. Add Buffer (e.g., Acetate pH 4.5) add_is->add_buffer vortex 4. Vortex add_buffer->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant condition 7. Condition SPE Cartridge (Methanol, Water) supernatant->condition load 8. Load Sample condition->load wash 9. Wash Cartridge (Water, 5% Methanol) load->wash dry 10. Dry Cartridge wash->dry elute 11. Elute this compound (e.g., Methanol) dry->elute dry_down 12. Evaporate to Dryness elute->dry_down reconstitute 13. Reconstitute dry_down->reconstitute analysis 14. LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Plasma.

References

Application Notes and Protocols for the Use of Ethcathinone as a Reference Standard in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethcathinone (2-(ethylamino)-1-phenylpropan-1-one) is a synthetic cathinone, a class of psychoactive substances that are β-keto analogues of phenethylamine. As a member of the new psychoactive substances (NPS) family, this compound and its analogues pose a significant challenge to forensic and clinical laboratories.[1] Accurate identification and quantification are crucial for law enforcement, public health, and research into the pharmacology and toxicology of these emerging drugs. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible analytical results.[1]

These application notes provide detailed protocols for the use of this compound as a reference standard in forensic analysis, focusing on its identification and quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its proper handling, storage, and use.

PropertyValue
Chemical Name 2-(ethylamino)-1-phenylpropan-1-one
Synonyms N-Ethylcathinone, ETH-CAT
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 18259-37-5
Appearance White to off-white powder or crystalline solid
Solubility Soluble in methanol, ethanol, acetonitrile, and other organic solvents.

Preparation and Handling of this compound Reference Standard

The integrity of the reference standard is critical for accurate analytical measurements. Proper preparation and handling are essential to prevent degradation and contamination.

Synthesis and Characterization

This compound for use as a reference standard should be synthesized using a validated method to ensure high purity. A common synthetic route involves the α-bromination of propiophenone followed by reaction with ethylamine. The resulting free base is typically converted to a more stable salt, such as the hydrochloride salt.

The identity and purity of the synthesized this compound reference standard must be rigorously confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Purity Assessment (e.g., by HPLC-UV or GC-FID): To quantify the purity of the standard, which should ideally be ≥98%.

Storage and Stability

Synthetic cathinones can be susceptible to degradation, especially in solution and at elevated temperatures.[2][3][4] To ensure the long-term stability of the this compound reference standard, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed, light-resistant container at -20°C.

  • Stock Solutions: Prepare stock solutions in a high-purity solvent such as methanol or acetonitrile.[2] Store in amber glass vials at -20°C or below.[2] Long-term stability studies have shown that many synthetic cathinones are more stable when stored in acetonitrile compared to methanol.[2]

  • Working Solutions: Prepare fresh working solutions from the stock solution as needed. Avoid repeated freeze-thaw cycles.

Analytical Methodologies

The following sections detail validated methods for the qualitative and quantitative analysis of this compound in forensic samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of synthetic cathinones in biological matrices.[1]

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol describes a general solid-phase extraction procedure for the cleanup and concentration of this compound from urine samples.

Experimental Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard (e.g., this compound-d₅).

  • pH Adjustment: Adjust the sample pH to approximately 6 with a suitable buffer (e.g., phosphate buffer).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of the pH 6 buffer.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 0.1 M acetic acid to remove interfering substances.

  • Drying: Dry the cartridge thoroughly under vacuum or a stream of nitrogen.

  • Elution: Elute the this compound from the cartridge with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. LC-MS/MS Instrumental Parameters

The following table provides typical LC-MS/MS parameters for the analysis of this compound. These parameters should be optimized for the specific instrument being used.

ParameterSetting
LC Column C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5-10% B, ramp to 90-95% B over 5-10 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

4.1.3. Quantitative Data for this compound by LC-MS/MS

The following table summarizes key quantitative parameters for the LC-MS/MS analysis of this compound. These values are indicative and may vary between laboratories and instruments.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound178.1160.172.1~3-5

Note: The selection of precursor and product ions should be confirmed by direct infusion of the this compound reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique in forensic toxicology.[5] For many synthetic cathinones, derivatization is necessary to improve chromatographic peak shape and mass spectral fragmentation.[6]

4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Blood

This protocol outlines a general liquid-liquid extraction procedure for this compound from blood samples.

Experimental Protocol:

  • Sample Pre-treatment: To 1 mL of whole blood, add an appropriate internal standard (e.g., this compound-d₅).

  • Alkalinization: Add 1 mL of a basic solution (e.g., 0.1 M NaOH) to the sample.

  • Extraction: Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).

  • Mixing: Vortex the sample for 2-5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Aspiration: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) and an appropriate solvent (e.g., ethyl acetate). Heat at 70°C for 30 minutes.

4.2.2. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized this compound.

ParameterSetting
GC Column DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 - 280 °C
Injection Mode Splitless
Oven Program Initial temperature of 70-100°C, ramp at 10-20°C/min to 280-300°C, hold for 2-5 minutes
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230 °C
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

4.2.3. Quantitative Data for this compound by GC-MS

The following table lists characteristic ions for the trimethylsilyl (TMS) derivative of this compound.

Analyte (TMS derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMS14410577

Note: The mass spectrum of the derivatized this compound reference standard should be acquired on the instrument used for analysis to confirm these ions.

Method Validation

All analytical methods used for the quantification of this compound must be fully validated according to established guidelines (e.g., SWGTOX). Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared using the this compound reference standard at a minimum of five concentration levels. The coefficient of determination (r²) should be ≥0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be assessed at multiple concentration levels (low, medium, and high). Precision is typically expressed as the relative standard deviation (%RSD), and accuracy as the percent recovery.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances.

  • Matrix Effects: The effect of co-eluting endogenous components of the sample matrix on the ionization of the analyte.

  • Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualization of Workflow and Mechanism of Action

Experimental Workflow for Forensic Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound in a forensic laboratory.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_analysis Data Processing and Reporting Sample_Collection Sample Collection (Urine/Blood) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (SPE or LLE) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_MSMS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MSMS Direct Analysis GC_MS GC-MS Analysis (with Derivatization) Evaporation_Reconstitution->GC_MS Derivatization Step Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification using Reference Standard Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the forensic analysis of this compound.

Mechanism of Action: this compound's Effect on Monoamine Transporters

This compound, like other synthetic cathinones, exerts its stimulant effects by interfering with the reuptake of monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE).[7][8][9][10] It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[7][8][9][10]

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake Increased_DA_NE Increased Extracellular Dopamine & Norepinephrine Dopamine Dopamine Dopamine->DAT Normal Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Normal Reuptake Postsynaptic_Receptors Postsynaptic Receptors Increased_DA_NE->Postsynaptic_Receptors Increased Binding Stimulant_Effects Stimulant Effects Postsynaptic_Receptors->Stimulant_Effects

Caption: Mechanism of action of this compound on monoamine transporters.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable identification and quantification of this substance in forensic casework. The LC-MS/MS and GC-MS methods detailed in these application notes provide robust and validated procedures for the analysis of this compound in biological matrices. Adherence to proper handling, storage, and method validation protocols will ensure the generation of high-quality data that is defensible in a legal and scientific context. As the landscape of new psychoactive substances continues to evolve, the principles and methodologies outlined here will remain critical for the forensic science community.

References

Application Notes and Protocols for Studying the Behavioral Effects of Ethcathinone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethcathinone (ETH-CAT), a stimulant of the cathinone class, is an active metabolite of the prodrug diethylcathinone.[1] Understanding its behavioral effects is crucial for assessing its abuse potential and developing potential therapeutic interventions. This document provides detailed application notes and experimental protocols for studying the behavioral effects of this compound in rodent models, a common approach in preclinical research. The primary behavioral paradigms discussed include locomotor activity assessment, conditioned place preference (CPP), and intravenous self-administration (IVSA). These methods are instrumental in characterizing the stimulant, rewarding, and reinforcing properties of this compound.

Behavioral Paradigm: Locomotor Activity

Application:

Locomotor activity assays are used to assess the stimulant effects of this compound. An increase in horizontal and vertical movement is indicative of a psychostimulant effect. This assay is also valuable for determining the dose-response relationship, the time to peak effect, and the duration of action of the compound.[2][3][4]

Experimental Protocol:

Animals:

  • Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[2][5] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum, except when specified otherwise for other behavioral tests.

Apparatus:

  • Open-field activity chambers (e.g., 40.5 x 40.5 x 30.5 cm) equipped with infrared beams to detect movement.[5] The chambers should be placed in sound-attenuating cubicles to minimize external disturbances.

Procedure:

  • Habituation: Prior to drug administration, individually house the animals in the activity chambers for a period of 30-60 minutes to allow for acclimation to the novel environment and for baseline activity levels to stabilize.

  • Drug Administration: this compound is typically dissolved in 0.9% saline and administered via intraperitoneal (i.p.) injection. A range of doses should be tested to determine the dose-response curve. Vehicle (0.9% saline) is administered to the control group.

  • Data Collection: Immediately following injection, place the animals back into the activity chambers. Record locomotor activity (e.g., horizontal and vertical beam breaks) continuously for a period of 2 to 8 hours in discrete time bins (e.g., 5-10 minutes).[5]

  • Data Analysis: Analyze the data by comparing the activity counts of the this compound-treated groups to the vehicle-treated control group. Statistical analysis, such as a two-way ANOVA (treatment x time), followed by post-hoc tests, can be used to determine significant differences.

Data Presentation:

Table 1: this compound Dose-Response Effects on Locomotor Activity (Hypothetical Data)

Dose (mg/kg, i.p.)Peak Locomotor Activity (Beam Breaks/10 min)Time to Peak Effect (minutes)Duration of Action (hours)
Vehicle150 ± 20N/AN/A
1300 ± 35201.5
3750 ± 60302.5
101200 ± 100304
30800 ± 75403

Behavioral Paradigm: Conditioned Place Preference (CPP)

Application:

The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding effects of a drug.[6] An animal's preference for an environment previously paired with this compound suggests the drug has rewarding properties.[7][8]

Experimental Protocol:

Animals:

  • Male Sprague-Dawley rats are frequently used for this paradigm.[7]

Apparatus:

  • A three-chamber CPP apparatus consisting of two conditioning chambers with distinct visual and tactile cues (e.g., different flooring and wall patterns) and a smaller neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, allow the animals to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the two larger chambers to establish any baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.

  • Conditioning: This phase typically lasts for 6-8 days and consists of alternating injections of this compound and vehicle.

    • Drug Pairing: On drug conditioning days, administer a specific dose of this compound (i.p.) and confine the animal to one of the conditioning chambers for 30 minutes.

    • Vehicle Pairing: On alternate days, administer a vehicle injection and confine the animal to the opposite conditioning chamber for 30 minutes. The assignment of drug-paired and vehicle-paired chambers should be counterbalanced across animals.

  • Post-Conditioning (Preference Test): On the test day (at least 24 hours after the last conditioning session), place the animals in the central chamber with free access to both conditioning chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.

  • Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Statistical analysis is typically performed using a paired t-test or ANOVA.

Behavioral Paradigm: Intravenous Self-Administration (IVSA)

Application:

The IVSA paradigm is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug.[9][10] In this model, animals learn to perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug.[11][12]

Experimental Protocol:

Animals:

  • Male Sprague-Dawley rats are commonly used.[11][12]

Surgical Procedure:

  • Animals are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back. A recovery period of at least one week is necessary before behavioral testing.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a syringe pump for drug infusion.[9]

Procedure:

  • Acquisition:

    • Place the animals in the operant chambers for daily sessions (e.g., 2 hours/day).

    • A response on the active lever results in the delivery of a single intravenous infusion of this compound, paired with the presentation of a cue (e.g., illumination of the stimulus light).[9]

    • Responses on the inactive lever are recorded but have no programmed consequences.[9]

    • Acquisition is typically achieved when the number of infusions per session stabilizes and there is a clear discrimination between the active and inactive levers.

  • Dose-Response Evaluation: Once responding is stable, different doses of this compound can be tested to generate a dose-response curve.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule of reinforcement can be implemented. In this schedule, the number of lever presses required to receive a single infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the reinforcing efficacy of the drug.

  • Data Analysis: The primary dependent variables are the number of infusions earned and the number of active versus inactive lever presses. For the progressive ratio schedule, the breakpoint is the key measure. Data are analyzed using ANOVA to compare responding across different doses or between drug and vehicle groups.

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Action:

This compound is believed to act as a monoamine transporter inhibitor, with a more pronounced effect on the norepinephrine transporter (NET) and a weaker effect on the dopamine transporter (DAT).[1][13] This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, which is thought to mediate its stimulant and reinforcing effects.

This compound Signaling Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits (Weakly) NET Norepinephrine Transporter (NET) This compound->NET Inhibits (Moderately) SERT Serotonin Transporter (SERT) This compound->SERT Inhibits (Very Weakly) Dopamine Extracellular Dopamine DAT->Dopamine Increases Norepinephrine Extracellular Norepinephrine NET->Norepinephrine Increases Serotonin Extracellular Serotonin SERT->Serotonin Slightly Increases Postsynaptic Postsynaptic Receptors Dopamine->Postsynaptic Norepinephrine->Postsynaptic Serotonin->Postsynaptic Behavioral Stimulant & Rewarding Effects Postsynaptic->Behavioral

Caption: Putative mechanism of this compound action on monoamine transporters.

Experimental Workflow for Locomotor Activity Assessment:

Locomotor Activity Workflow start Start habituation Habituation (30-60 min) start->habituation injection Drug/Vehicle Administration (i.p.) habituation->injection data_collection Data Collection in Activity Chambers (2-8 hours) injection->data_collection analysis Data Analysis (ANOVA) data_collection->analysis end End analysis->end

Caption: Workflow for assessing locomotor activity in rodents.

Experimental Workflow for Conditioned Place Preference:

CPP Workflow start Start pre_test Pre-Conditioning: Baseline Preference Test start->pre_test conditioning Conditioning Phase (Alternating Drug/Vehicle Pairings) pre_test->conditioning post_test Post-Conditioning: Preference Test (Drug-Free) conditioning->post_test analysis Data Analysis (Compare Pre vs. Post) post_test->analysis end End analysis->end

Caption: Workflow for the conditioned place preference paradigm.

Experimental Workflow for Intravenous Self-Administration:

IVSA Workflow start Start surgery Catheter Implantation Surgery & Recovery start->surgery acquisition Acquisition Phase (Fixed Ratio Schedule) surgery->acquisition dose_response Dose-Response Evaluation (Optional) acquisition->dose_response prog_ratio Progressive Ratio (Motivation Assessment) dose_response->prog_ratio analysis Data Analysis prog_ratio->analysis end End analysis->end

Caption: Workflow for the intravenous self-administration paradigm.

References

Application Notes and Protocols for Determining Ethcathinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, a class of psychoactive substances, have raised significant public health concerns due to their potential for neurotoxicity and other adverse effects.[1][2] Ethcathinone, a substituted cathinone, is a stimulant drug that shares structural similarities with other well-studied cathinones. Understanding its cytotoxic profile is crucial for risk assessment and the development of potential therapeutic interventions in cases of overdose.

These application notes provide a comprehensive guide to in vitro cell culture assays for determining the cytotoxicity of this compound. The protocols detailed herein are based on established methods for assessing the toxicity of synthetic cathinones.[1][3] The primary focus is on assays that measure mitochondrial function, cell membrane integrity, and apoptosis induction.

Key Cytotoxicity Assays

A multi-assay approach is recommended to gain a comprehensive understanding of this compound-induced cytotoxicity.[1] The following assays provide quantitative data on different aspects of cellular health:

  • MTT Assay: This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity and necrosis.[6]

  • Caspase-3/7 Activity Assay: This assay specifically measures the activity of effector caspases-3 and -7, which are key mediators of apoptosis.[1]

Data Presentation: Comparative Cytotoxicity of Synthetic Cathinones

While specific data for this compound is limited, the following tables summarize the cytotoxic effects of other synthetic cathinones in various cell lines. This information can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Synthetic Cathinones as Measured by MTT or WST-1 Assay

Synthetic CathinoneCell LineExposure Time (h)IC50 (µM) or Effect LevelReference
4-Isobutylmthis compoundSH-SY5Y (neuroblastoma)7218 - 65[7]
4-Isobutylmthis compoundHepG2 (hepatocellular carcinoma)7218 - 65[7]
4-Isobutylmthis compoundHMC-3 (microglia)7218 - 65[7]
4-Isobutylmthis compound5637 (urinary bladder carcinoma)7218 - 65[7]
3,4-DMMCHK-2 (human kidney)24Lower than other tested cathinones[3]
MDPVHK-2 (human kidney)24Concentration-dependent cytotoxicity[3]
PentedroneHK-2 (human kidney)24Concentration-dependent cytotoxicity[3]
MethyloneHK-2 (human kidney)24Concentration-dependent cytotoxicity[3]
4-MECHK-2 (human kidney)24Concentration-dependent cytotoxicity[3]
3-CMCSH-SY5Y (neuroblastoma)72~50% viability at 200 µM[8]
MexedroneTK6 (lymphoblastoid)26Cytotoxic at 75-100 µM[9]
α-PHPTK6 (lymphoblastoid)26Cytotoxic at 75-100 µM[9]

Table 2: Cytotoxicity of Synthetic Cathinones as Measured by LDH Assay

Synthetic CathinoneCell LineExposure Time (h)Observed EffectReference
ButyloneSH-SY5Y (dopaminergic)24Dose-dependent increase in LDH release[10]
PentyloneSH-SY5Y (dopaminergic)24Dose-dependent increase in LDH release[10]
MDPVSH-SY5Y (dopaminergic)24Dose-dependent increase in LDH release[10]
3-CMCSH-SY5Y (neuroblastoma)48Significant increase in LDH release at 100-300 µM[8]

Table 3: Apoptosis Induction by Synthetic Cathinones

Synthetic CathinoneCell LineExposure Time (h)AssayObserved EffectReference
ButyloneSH-SY5Y (dopaminergic)24Caspase-3/7 ActivityDose-dependent increase in caspase activity[10]
PentyloneSH-SY5Y (dopaminergic)24Caspase-3/7 ActivityDose-dependent increase in caspase activity[10]
MDPVSH-SY5Y (dopaminergic)24Caspase-3/7 ActivityDose-dependent increase in caspase activity[10]
MexedroneTK6 (lymphoblastoid)26Guava Nexin AssayIncreased apoptosis at cytotoxic concentrations[11]
α-PVPTK6 (lymphoblastoid)26Guava Nexin AssayIncreased apoptosis at cytotoxic concentrations[11]
α-PHPTK6 (lymphoblastoid)26Guava Nexin AssayIncreased apoptosis at cytotoxic concentrations[11]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well plates prep_drug Prepare this compound dilutions exposure Treat cells with this compound (e.g., 24, 48, 72 hours) prep_cells->exposure mtt_assay MTT Assay exposure->mtt_assay ldh_assay LDH Assay exposure->ldh_assay caspase_assay Caspase-3/7 Assay exposure->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability plot_dose_response Plot Dose-Response Curves calc_viability->plot_dose_response determine_ic50 Determine IC50 values plot_dose_response->determine_ic50

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for adherent cell lines such as SH-SY5Y or HK-2.[4][5][12][13]

Materials:

  • Cells (e.g., SH-SY5Y human neuroblastoma)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the drug) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on commercially available LDH assay kits and measures the release of LDH into the culture supernatant.[6][14][15]

Materials:

  • Cells and culture reagents as in Protocol 1

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with vehicle only.

    • High Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the kit 15-30 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Supernatant Transfer: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases and is based on luminescent assays like the Caspase-Glo® 3/7 Assay.[1]

Materials:

  • Cells and culture reagents as in Protocol 1

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in steps 1-3 of the MTT Assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold increase in caspase activity relative to the untreated control.

Signaling Pathways in Cathinone-Induced Cytotoxicity

Synthetic cathinones are known to induce cytotoxicity through mechanisms that often involve oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[10][16][17] The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction ros->mito_dysfunction cyto_c Cytochrome c release mito_dysfunction->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, drug concentrations, and incubation times for their specific experimental setup. This compound should be handled with appropriate safety precautions in a laboratory setting. The information provided is for research use only.

References

Application Note: Electrochemical Detection of Ethcathinone in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid and reliable electrochemical method for the detection of ethcathinone, a synthetic cathinone, in seized materials. The protocol utilizes differential pulse voltammetry (DPV) for its high sensitivity and selectivity. This method offers a cost-effective and portable alternative to traditional chromatographic techniques for on-site screening of illicit substances. The provided protocols are intended for forensic and research laboratories.

Introduction

Synthetic cathinones, often marketed as "bath salts" or "legal highs," represent a significant challenge to law enforcement and public health. This compound is a psychoactive substance belonging to this class, and its detection in seized materials is crucial for forensic investigations. Electrochemical methods offer a simple, rapid, and sensitive approach for the preliminary identification and screening of such compounds.[1][2][3][4] These techniques are based on the specific electrochemical oxidation or reduction of the target analyte at an electrode surface.[3][4] Differential pulse voltammetry (DPV), in particular, provides enhanced sensitivity compared to other voltammetric techniques by minimizing background currents.[1][2] This application note provides a detailed protocol for the electrochemical detection of this compound using a boron-doped diamond electrode (BDDE), known for its wide potential window and low background current.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of the electrochemical method for the detection of a representative synthetic cathinone, which can be considered indicative for this compound analysis.

ParameterValueReference AnalyteElectrodeTechniqueSupporting Electrolyte
Limit of Detection (LOD)3.8 µmol L⁻¹4′-methyl-α-pyrrolidinohexanophenone (MPHP)BDDEDPV0.1 mol L⁻¹ Britton-Robinson buffer (pH 8.0)
Limit of Quantification (LOQ)11.5 µmol L⁻¹MPHPBDDEDPV0.1 mol L⁻¹ Britton-Robinson buffer (pH 8.0)
Linear Range15 - 100.0 µmol L⁻¹MPHPBDDEDPV0.1 mol L⁻¹ Britton-Robinson buffer (pH 8.0)

Note: Data is for a representative synthetic cathinone (MPHP) as a proxy for this compound, based on available literature.[1]

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Britton-Robinson (BR) buffer (0.1 mol L⁻¹)

  • Deionized water

  • Seized material suspected to contain this compound

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Instrumentation
  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working Electrode: Boron-Doped Diamond Electrode (BDDE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

Preparation of Standard Solutions
  • Prepare a stock solution of this compound (e.g., 1 mmol L⁻¹) in deionized water.

  • Prepare a series of working standard solutions by diluting the stock solution with 0.1 mol L⁻¹ BR buffer (pH 8.0) to achieve concentrations within the expected linear range.

Preparation of Seized Material Sample
  • Accurately weigh a portion of the homogenized seized material (e.g., 10 mg).

  • Dissolve the sample in a known volume of 0.1 mol L⁻¹ BR buffer (pH 8.0) (e.g., 10 mL).

  • Vortex or sonicate the mixture for 5-10 minutes to ensure complete dissolution.

  • Filter the solution using a 0.45 µm syringe filter to remove any particulate matter.

  • The filtrate is now ready for electrochemical analysis. Dilution may be necessary if the concentration is expected to be high.

Electrochemical Measurement (Differential Pulse Voltammetry)
  • Set up the electrochemical cell with the BDDE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

  • Pipette a known volume of the prepared standard or sample solution into the electrochemical cell.

  • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

  • Perform the DPV measurement with the following optimized parameters (parameters may need to be optimized for the specific instrument):

    • Potential range: -1.6 V to -1.2 V (for the reduction peak of this compound)[1]

    • Modulation amplitude: 50 mV

    • Pulse width: 50 ms

    • Step potential: 5 mV

  • Record the voltammogram. The presence of this compound will be indicated by a reduction peak around -1.40 V.[1]

  • For quantitative analysis, construct a calibration curve by plotting the peak current of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the seized sample by interpolating its peak current on the calibration curve.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_calibration Calibration seized_material Seized Material dissolve Dissolve in BR Buffer (pH 8.0) seized_material->dissolve filter Filter (0.45 µm) dissolve->filter electrochemical_cell Electrochemical Cell Setup (BDDE, Ag/AgCl, Pt) filter->electrochemical_cell Introduce Sample dpv_measurement DPV Measurement electrochemical_cell->dpv_measurement data_analysis Data Analysis (Peak Identification & Quantification) dpv_measurement->data_analysis ethcathinone_std This compound Standard dilution Serial Dilution in BR Buffer ethcathinone_std->dilution dpv_standards DPV of Standards dilution->dpv_standards calibration_curve Construct Calibration Curve dpv_standards->calibration_curve calibration_curve->data_analysis Quantify Concentration

Caption: Workflow for Electrochemical Detection of this compound.

Signaling Pathway and Logical Relationships

The detection of this compound is based on its electrochemical reduction at the surface of the working electrode.

signaling_pathway cluster_process Electrochemical Reduction Process cluster_measurement Measurement Principle This compound This compound in Solution diffusion Diffusion to Electrode Surface This compound->diffusion electron_transfer Electron Transfer (Reduction) at BDDE Surface diffusion->electron_transfer reduced_product Reduced Product electron_transfer->reduced_product peak_current Measured Peak Current electron_transfer->peak_current Generates Signal applied_potential Applied Potential Scan (DPV) applied_potential->peak_current concentration Proportional to this compound Concentration peak_current->concentration

Caption: Principle of this compound Electrochemical Detection.

Conclusion

The described electrochemical method provides a rapid, sensitive, and reliable means for the detection of this compound in seized materials. The use of DPV with a BDDE offers excellent analytical performance. This application note provides the necessary protocols and data to implement this technique in a forensic or research laboratory setting for the screening of synthetic cathinones. Validation with certified reference materials and comparison with established chromatographic methods are recommended for full implementation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Ethcathinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of ethcathinone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte, like this compound, due to co-eluting compounds present in the sample matrix (e.g., plasma, urine, oral fluid).[1] This phenomenon can manifest as either ion suppression, a decrease in the analytical signal, or ion enhancement, an increase in the signal.[2] Both effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in the analytical method.[2] In biological samples, common culprits for matrix effects include endogenous components such as phospholipids, salts, and metabolites.[3]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: In this method, a standard solution of this compound is continuously infused into the mass spectrometer, following the analytical column. Subsequently, a blank, extracted matrix sample is injected. Any dip or rise in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.[4]

  • Post-Extraction Spike: This quantitative approach compares the response of an this compound standard spiked into a pre-extracted blank matrix to the response of the same standard in a neat (clean) solvent. The matrix effect is calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[2] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

Q3: What is the most effective strategy to minimize matrix effects in this compound analysis?

A3: The most effective approach is a combination of strategies:

  • Efficient Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a substantial portion of interfering matrix components.[2]

  • Optimized Chromatographic Separation: Modify the liquid chromatography (LC) method to ensure that the this compound peak is well-separated from the regions where matrix effects are prominent.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar degrees of ion suppression or enhancement, allowing for more accurate and reproducible quantification.[2]

Q4: I am observing low recovery for this compound. What are the possible causes and solutions?

A4: Low analyte recovery can be attributed to several factors, including an inefficient extraction method for this compound's specific polarity, incomplete elution from an SPE cartridge, or degradation of the analyte during sample processing.

Solutions:

  • Optimize your sample preparation method by exploring different SPE sorbents (e.g., mixed-mode or hydrophilic interaction liquid chromatography) or testing various organic solvents and pH conditions for LLE.

  • Ensure that the pH of the sample and all solvents used are appropriate for the pKa of this compound.

  • Conduct stability tests to evaluate if this compound is degrading under your storage and processing conditions.

Q5: My results show poor reproducibility (high %CV). What could be the reason?

A5: High variability in results is often due to inconsistent sample preparation, variable matrix effects between different sample lots, or instrument instability.[2]

Solutions:

  • Automate the sample preparation process if possible to improve consistency.

  • The use of a stable isotope-labeled internal standard is highly recommended to correct for variations between samples.[2]

  • Ensure that your LC-MS/MS system is properly maintained and calibrated.[2]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Action(s)
Low Analyte Signal / Poor Sensitivity Significant ion suppression due to co-eluting matrix components like phospholipids.1. Improve Sample Cleanup: Employ a more rigorous SPE or LLE protocol. Consider using phospholipid removal plates or cartridges. 2. Optimize Chromatography: Adjust the LC gradient to separate the this compound peak from the ion-suppressing region of the chromatogram. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can lower the concentration of matrix components causing suppression.[5]
Significant Ion Enhancement Co-eluting compounds that improve the ionization efficiency of this compound.1. Improve Chromatographic Separation: Modify the LC method to resolve the analyte from the enhancing compounds. 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and be similarly affected, thus compensating for the enhancement.[2]
Peak Shape Distortion (e.g., tailing, fronting) High concentrations of matrix components overloading the column or interfering with the ionization process.1. Optimize Sample Preparation: A more effective sample cleanup will reduce the overall matrix load on the column and in the ESI source. 2. Check for Phospholipid Contamination: Phospholipids can accumulate on the column and affect peak shape. Implement a phospholipid removal strategy during sample preparation.[5]
Inconsistent Internal Standard Response The internal standard is being affected by the matrix differently than this compound.1. Verify Co-elution: Ensure that the analyte and the internal standard have identical retention times. 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most reliable choice to ensure that the internal standard and analyte behave similarly in the presence of matrix effects.

Data Presentation

Table 1: Matrix Effect Data for this compound and Other Synthetic Cathinones in Urine [6]

AnalyteConcentration (ng/mL)Matrix Effect (%) - OrbitrapMatrix Effect (%) - QqQ
This compound 1-25-28
40-15-18
Mephedrone1-28-33
40-22-20
Methylone1-20-25
40-12-15
Pentedrone1-15-18
40-9-10
A negative value indicates ion suppression.

Table 2: Method Detection and Quantification Limits for this compound in Urine [6]

ParameterOrbitrap (ng/mL)QqQ (ng/mL)
Method Detection Limit (MDL)0.0350.160
Method Quantification Limit (MQL)0.2000.070

Table 3: Recovery and Matrix Effect of Synthetic Cathinones in Whole Blood using Dispersive Liquid-Liquid Microextraction (DLLME) [7]

Analyte ClassMatrix Effect (%)Recovery (%)
Synthetic Cathinones1.9 - 260.227.4 - 60.0
The wide range indicates variability among different cathinone analogs.

Experimental Protocols

Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of matrix effects on the analysis of this compound in a given biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different sources of blank biological matrix through the entire extraction procedure. Spike this compound and its SIL-IS into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and its SIL-IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak Response in Set C / Peak Response in Set B) x 100

Sample Preparation of this compound from Urine using Solid-Phase Extraction (SPE)

Objective: To extract and clean up this compound from a urine sample to minimize matrix interferences. This is a general protocol and may require optimization for specific applications.[2]

Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard. Adjust the pH to approximately 6 with a phosphate buffer.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6). Ensure the cartridge does not go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing Steps:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.

    • Wash with 2 mL of hexane.

  • Elution: Elute the cathinones with two aliquots of 1.5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (e.g., 80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Visualizations

experimental_workflow sample Sample Collection (Urine, Plasma, etc.) pretreatment Sample Pre-treatment (e.g., pH adjustment, add IS) sample->pretreatment extraction Extraction & Cleanup pretreatment->extraction ppt Protein Precipitation extraction->ppt Simple, fast lle Liquid-Liquid Extraction extraction->lle Good for non-polar spe Solid-Phase Extraction extraction->spe High selectivity analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Data Processing & Quantification analysis->data result Final Result data->result

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Problem Encountered low_signal Low Signal / Poor Sensitivity? start->low_signal poor_repro Poor Reproducibility? low_signal->poor_repro No sol_cleanup Improve Sample Cleanup (SPE, LLE) low_signal->sol_cleanup Yes bad_peak Bad Peak Shape? poor_repro->bad_peak No sol_is Use Stable Isotope- Labeled Internal Standard poor_repro->sol_is Yes bad_peak->sol_cleanup Yes sol_chrom Optimize Chromatography sol_cleanup->sol_chrom sol_automation Automate Sample Prep sol_is->sol_automation sol_maintenance System Maintenance sol_automation->sol_maintenance

Caption: A decision tree for troubleshooting common issues.

matrix_effect_assessment set_a Set A: Analyte in Neat Solvent comparison Compare Peak Areas (B vs. A) set_a->comparison set_b Set B: Analyte in Extracted Blank Matrix set_b->comparison suppression Ion Suppression (B < A) comparison->suppression If response is lower enhancement Ion Enhancement (B > A) comparison->enhancement If response is higher no_effect No Matrix Effect (B ≈ A) comparison->no_effect If response is similar

Caption: Logic for assessing matrix effects via post-extraction spike.

References

Improving peak resolution in chiral separation of Ethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Ethcathinone.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers.

Issue 1: Poor or No Peak Resolution

If you are observing overlapping or poorly separated peaks for the this compound enantiomers, consider the following troubleshooting steps:

Potential CauseRecommended Solution
Suboptimal Mobile Phase Composition In normal-phase chromatography, systematically adjust the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[1] Ensure a basic additive like triethylamine (TEA) or diethylamine (DEA) is present to improve peak shape.[1]
Incorrect Flow Rate Reduce the flow rate. Lower flow rates often enhance resolution in chiral separations by allowing for more effective interaction between the enantiomers and the chiral stationary phase (CSP).[1]
Inappropriate Chiral Stationary Phase (CSP) Polysaccharide-based CSPs, such as amylose tris((S)-α-methylbenzylcarbamate) (e.g., CHIRALPAK® AS-H), are highly effective for separating cathinone derivatives.[2][3] If resolution is still poor, consider screening other polysaccharide-based columns.
Elevated Column Temperature Lowering the column temperature can increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to improved resolution.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. Here are common causes and solutions:

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase This compound is a basic compound and can interact with residual acidic silanol groups on the silica support of the CSP, causing tailing. The inclusion of a basic additive like TEA or DEA (typically 0.1% v/v) in the mobile phase is crucial to suppress these interactions and improve peak symmetry.[1]
Sample Overload Injecting a sample that is too concentrated can lead to peak tailing. Reduce the sample concentration or the injection volume.
Column Contamination If the column has been used with other analytes, contaminants may be present. Flush the column with an appropriate solvent to remove any strongly retained compounds.

Issue 3: Irreproducible Retention Times

Inconsistent retention times can affect the reliability of your analysis. The following factors should be considered:

Potential CauseRecommended Solution
Inadequate Column Equilibration Chiral columns often require longer equilibration times than achiral columns, especially when the mobile phase composition is changed. Ensure a stable baseline is achieved before injecting your samples.
Mobile Phase Inconsistency Prepare fresh mobile phase for each experiment and ensure it is thoroughly mixed and degassed. Small variations in the mobile phase composition can lead to shifts in retention times.
Temperature Fluctuations Use a column oven to maintain a constant and controlled temperature. Fluctuations in ambient temperature can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are widely reported as the most effective for the chiral separation of cathinone derivatives, including this compound.[3][4] Columns with amylose derivatives, such as CHIRALPAK® AS-H, have demonstrated excellent performance in resolving these compounds.[2][3]

Q2: Why is a basic additive necessary in the mobile phase for the chiral separation of this compound?

A2: this compound is a basic compound. A basic additive, such as triethylamine (TEA) or diethylamine (DEA), is added to the mobile phase to minimize interactions between the basic analyte and any residual acidic silanol groups on the surface of the silica-based CSP.[1] This reduces peak tailing and improves peak shape, leading to better resolution.[1]

Q3: What is a typical mobile phase for the normal-phase chiral separation of this compound?

A3: A common and effective mobile phase for the normal-phase separation of this compound on a polysaccharide-based CSP is a mixture of a non-polar solvent, an alcohol modifier, and a basic additive.[2] A frequently used composition is n-hexane, isopropanol, and triethylamine in a ratio such as 97:3:0.1 (v/v/v).[2][3]

Q4: How does temperature affect the chiral separation of this compound?

A4: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures improve resolution by enhancing the chiral recognition capabilities of the CSP. However, this can also lead to longer analysis times and higher backpressure. It is advisable to optimize the temperature for a balance between resolution and run time.

Q5: Can I use reversed-phase chromatography for the chiral separation of this compound?

A5: While normal-phase chromatography is more commonly reported for the successful chiral separation of cathinone derivatives on polysaccharide-based CSPs, reversed-phase methods can also be developed.[4] Optimization of the mobile phase, including the organic modifier and pH, would be necessary.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the enantiomeric separation of this compound on a CHIRALPAK® AS-H column.

AnalyteMobile Phase Composition (v/v/v)Flow Rate (mL/min)Retention Factor (k')Separation Factor (α)Resolution (Rs)
This compoundn-Hexane/2-Propanol/TEA (97:3:0.1)0.50.95, 1.241.302.61

Data sourced from a study on the chiral separation of cathinone derivatives.[3]

Experimental Protocol: Chiral Separation of this compound

This protocol outlines a method for the analytical chiral separation of this compound using HPLC with a polysaccharide-based CSP.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Column: CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (2-Propanol)

  • Triethylamine (TEA)

  • Racemic this compound standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and TEA in the ratio of 97:3:0.1 (v/v/v).

  • For example, to prepare 1 L of mobile phase, mix 970 mL of n-hexane, 30 mL of isopropanol, and 1 mL of TEA.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/TEA (97:3:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C (or ambient, but controlled for consistency)

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

5. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is observed.

  • Inject the prepared this compound sample.

  • Record the chromatogram and identify the two enantiomer peaks.

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance.

Visualization

TroubleshootingWorkflow start Start: Poor Peak Resolution check_mobile_phase Is the mobile phase optimal? start->check_mobile_phase adjust_mobile_phase Adjust modifier ratio (e.g., decrease isopropanol) check_mobile_phase->adjust_mobile_phase No check_flow_rate Is the flow rate too high? check_mobile_phase->check_flow_rate Yes adjust_mobile_phase->check_flow_rate reduce_flow_rate Decrease flow rate (e.g., to 0.5 mL/min) check_flow_rate->reduce_flow_rate Yes check_temperature Is the temperature too high? check_flow_rate->check_temperature No reduce_flow_rate->check_temperature lower_temperature Lower column temperature check_temperature->lower_temperature Yes check_csp Is the CSP appropriate? check_temperature->check_csp No lower_temperature->check_csp screen_csps Screen other polysaccharide-based CSPs check_csp->screen_csps No end_good Good Resolution Achieved check_csp->end_good Yes end_bad Resolution still poor. Re-evaluate method. screen_csps->end_bad

References

Preventing thermal degradation of Ethcathinone during GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the thermal degradation of ethcathinone during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation of this compound and why is it a problem in GC-MS analysis?

A1: this compound, like many synthetic cathinones, is a thermally labile compound. During GC-MS analysis, the high temperatures of the injector port can cause the molecule to decompose. This process, often an oxidative degradation, results in the loss of two hydrogen atoms, leading to a characteristic 2 Da mass shift in the mass spectrum.[1][2][3][4][5] This degradation is problematic as it can lead to inaccurate quantification, poor sensitivity, and the potential for misidentification of the analyte.[6]

Q2: What are the primary factors that contribute to the thermal degradation of this compound?

A2: The main contributors to the thermal degradation of this compound during GC-MS analysis are:

  • High Injector Temperature: The injector port is the most common site for thermal degradation to occur.[7]

  • Long Residence Time in the Inlet: The longer the analyte spends in the hot inlet, the more likely it is to degrade.[1][2][4]

  • Active Sites: Active sites in the GC inlet liner or on the column can catalyze the degradation of this compound.[1][2][4][6]

Q3: How can I minimize or prevent the thermal degradation of this compound?

A3: Several strategies can be employed to mitigate thermal degradation:

  • Lower the Injector Temperature: Reducing the temperature of the inlet is the most direct way to minimize thermal stress on the analyte.[1][2][4][6][7]

  • Use a Deactivated Inlet Liner: Employing a liner with a deactivated surface will reduce the number of active sites available to catalyze degradation.[6][8]

  • Derivatization: Chemically modifying the this compound molecule through derivatization can increase its thermal stability.[8][9][10]

Q4: What is derivatization and how does it help in the analysis of this compound?

A4: Derivatization is a technique used to convert a compound into a product (a derivative) that has properties that are more amenable to a particular analytical method. For this compound, derivatization with an acylating agent can protect the thermally labile β-keto functional group, making the molecule more stable at the high temperatures used in GC-MS.[8][10] This leads to improved peak shape, increased sensitivity, and more reliable quantification.

Q5: Are there alternative analytical techniques to GC-MS for this compound analysis that avoid thermal degradation?

A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for the analysis of thermally labile compounds like this compound.[6] Since the sample is introduced into the system in a liquid phase at or near ambient temperature, the risk of thermal degradation is eliminated.

Troubleshooting Guides

Problem 1: Low or no signal for this compound.

Possible CauseSuggested Solution
Thermal Degradation in Injector Lower the injector temperature. A starting point of 230 °C is recommended.[6] Use a splitless injection to minimize the residence time of the analyte in the hot inlet.[6] Ensure the injector liner is clean and deactivated to prevent catalytic degradation.[6]
Poor Extraction Recovery Optimize the sample preparation method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) parameters should be evaluated to ensure efficient recovery of this compound from the sample matrix.[6]
MS Detector Not Optimized Perform an autotune or manual tune of the mass spectrometer to ensure it is operating at optimal performance for the mass range of interest.[6]

Problem 2: Poor peak shape (e.g., tailing).

Possible CauseSuggested Solution
Incomplete Derivatization If using derivatization, ensure the reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration.[8]
Active Sites in the GC System Use a deactivated inlet liner.[8] Condition the GC column according to the manufacturer's instructions to passivate active sites. Consider trimming a small portion (10-20 cm) from the injector end of the column.[6]
Analyte Polarity Derivatize the sample to reduce the polarity of the this compound molecule, which will improve its interaction with the GC column and result in better peak shape.[6]

Problem 3: Presence of unexpected peaks in the chromatogram.

Possible CauseSuggested Solution
Thermal Degradation Products The unexpected peaks may be the degradation products of this compound. These typically appear at earlier retention times than the parent compound.[11] Lowering the injector temperature should reduce the size of these peaks.[7]
Contaminated Injector or Syringe Clean the injector port and replace the septum and liner.[6][12] Thoroughly clean the syringe with appropriate solvents.[6]
Carryover from Previous Injection Inject a solvent blank after a high-concentration sample to check for carryover.[6] A bakeout of the injector may be necessary to remove less volatile contaminants.[6]

Experimental Protocols

Protocol 1: Derivatization of this compound with Pentafluoropropionic Anhydride (PFPA)

This protocol is a general procedure for the acylation of this compound prior to GC-MS analysis.

  • Sample Preparation: Evaporate a solution containing the this compound sample and an appropriate internal standard to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of ethyl acetate to the dried extract.

    • Add 50 µL of PFPA.

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture at 70°C for 20 minutes.[8]

  • Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1-2 µL of the reconstituted solution into the GC-MS.

Protocol 2: GC-MS Parameters for this compound Analysis (General Guidance)

These are starting parameters that may require optimization for your specific instrument and application.

ParameterSetting
Injector Temperature 250°C (Consider lowering to 230°C to minimize degradation)[13][14]
Injection Mode Splitless[13][14]
Injection Volume 2.0 µL[13][14]
Column HP-5MS or equivalent
Oven Program Initial temperature: 80°C, hold for 2 min. Ramp: 15°C/min to 230°C, hold for 2 min.[13][14]
Interface Temperature 250°C[13][14]
Ionization Mode Electron Impact (EI)[13][14]
Data Acquisition Full Scan (m/z 50-500) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.[13][14]

Visualizations

Ethcathinone_Degradation_Pathway This compound This compound Degradation_Product Degradation Product (-2 Da) This compound->Degradation_Product Thermal Degradation High_Temp High Injector Temperature High_Temp->Degradation_Product Active_Sites Active Sites (Liner, Column) Active_Sites->Degradation_Product Troubleshooting_Workflow start Poor Chromatographic Results for this compound check_temp Lower Injector Temperature? start->check_temp check_liner Use Deactivated Liner? check_temp->check_liner Yes bad_results Still Poor Results check_temp->bad_results No derivatize Derivatize Sample? check_liner->derivatize Yes check_liner->bad_results No good_results Acceptable Results derivatize->good_results Yes derivatize->bad_results No consider_lcms Consider LC-MS bad_results->consider_lcms

References

Addressing cross-reactivity of Ethcathinone in amphetamine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential cross-reactivity of ethcathinone in amphetamine immunoassays.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: We are seeing unexpected positive results for amphetamines in our screening immunoassay. Could this compound be the cause?

A1: It is possible, but unlikely to be a common issue. This compound belongs to the synthetic cathinone class of compounds, which are structurally related to amphetamines.[1] Due to this structural similarity, cross-reactivity with amphetamine immunoassays can occur.[1] However, studies have shown that the cross-reactivity of many synthetic cathinones in amphetamine immunoassays is generally low.[2] For a false positive to occur, a high concentration of this compound would likely be required in the sample.[3]

Q2: What is the mechanism of cross-reactivity between this compound and amphetamine immunoassays?

A2: Amphetamine immunoassays, such as ELISA and EMIT, utilize antibodies that recognize a specific three-dimensional shape of the amphetamine molecule.[1] this compound shares a similar core phenethylamine structure with amphetamine.[4] If the structural resemblance is significant enough, the antibody may bind to this compound, triggering a positive signal and resulting in a false-positive result.[1] The primary structural difference is the presence of a ketone group at the beta-carbon position of the cathinone molecule, which generally reduces the affinity of amphetamine-specific antibodies.[4]

Q3: We suspect a false positive due to this compound. What is the immediate course of action?

A3: Any presumptive positive result from an immunoassay that is unexpected or inconsistent with other data should be considered preliminary.[5] The standard and essential next step is to perform a confirmatory analysis using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods can definitively distinguish between amphetamine and this compound.[7]

Q4: How can we proactively assess the cross-reactivity of this compound with our specific amphetamine immunoassay?

A4: You can perform a cross-reactivity study in your laboratory. This involves preparing solutions of this compound at various concentrations in a drug-free matrix (e.g., urine, blood) and analyzing them with your amphetamine immunoassay. This will allow you to determine the concentration of this compound that produces a signal equivalent to the assay's cutoff for amphetamine. A detailed experimental protocol is provided below.

Q5: Are there commercially available immunoassays that are specific for synthetic cathinones?

A5: Yes, specific immunoassays for synthetic cathinones, such as mephedrone and MDPV, have been developed.[1][2] For example, the Randox Mephedrone/Mthis compound kit has been shown to detect cathinone derivatives at concentrations as low as 150 ng/mL without cross-reacting with other amphetamine-like compounds.[2] If your research involves the frequent analysis of samples potentially containing synthetic cathinones, utilizing these specific assays can be a more reliable screening approach.

Data Presentation: Cross-Reactivity of Cathinones in Amphetamine Immunoassays

The following table summarizes available data on the cross-reactivity of cathinone derivatives in amphetamine immunoassays. It is important to note that specific data for this compound is limited, and cross-reactivity can vary significantly between different assays and manufacturers.

CompoundImmunoassay TypeConcentration TestedCross-Reactivity (%)Source
Cathinone EMIT® II Plus>100 µg/mLNot Detected[4]
Mthis compound EMIT® II Plus>100 µg/mLNot Detected[4]
2-MMC EMIT®50 µg/mLPositive Result[3]
Various Cathinones ELISA10,000 ng/mL<4% for most[1][2]
4-MEC VariousNot specifiedLow to negligible

Experimental Protocols

Protocol for Determining this compound Cross-Reactivity in an Amphetamine ELISA Kit

1. Materials and Reagents:

  • Amphetamine ELISA kit (including microplate, amphetamine conjugate, antibody, substrate, and stop solution)

  • This compound standard of known purity

  • Drug-free urine or blood matrix

  • Phosphate-buffered saline (PBS)

  • Microplate reader

  • Calibrated pipettes and sterile tubes

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution in the drug-free matrix to create a range of working solutions. A suggested range is from 1 ng/mL to 100 µg/mL.

3. Assay Procedure:

  • Follow the manufacturer's instructions for the amphetamine ELISA kit.

  • In separate wells of the microplate, add the negative control, positive control (provided in the kit), and the prepared this compound working solutions.

  • Add the enzyme-labeled amphetamine conjugate to each well.

  • Add the amphetamine-specific antibody to each well.

  • Incubate the plate as per the manufacturer's instructions.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction using the stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

4. Data Analysis:

  • Calculate the percentage of binding for each this compound concentration relative to the negative control.

  • Determine the concentration of this compound that produces a signal equivalent to the amphetamine cutoff calibrator of the assay.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of this compound giving the same response) x 100

Visualizations

Mechanism of Immunoassay Cross-Reactivity cluster_assay Immunoassay Well cluster_binding Competitive Binding Antibody Amphetamine-Specific Antibody Amphetamine Amphetamine Binding_Site Amphetamine->Binding_Site High Affinity This compound This compound This compound->Binding_Site Low Affinity (Potential Cross-Reactivity) Enzyme_Conjugate Enzyme-Labeled Amphetamine Enzyme_Conjugate->Binding_Site High Affinity Binding_Site->Antibody Troubleshooting Workflow for Suspected False-Positive Start Unexpected Positive Amphetamine Immunoassay Result Step1 Review Sample History and Experimental Conditions Start->Step1 Step2 Is there a possibility of This compound presence? Step1->Step2 Step3 Perform Confirmatory Testing (GC-MS or LC-MS/MS) Step2->Step3 Yes Step5 Consider other cross-reactants or sample contamination Step2->Step5 No Step4 Confirmation Result Step3->Step4 Result_Positive True Positive for Amphetamine Step4->Result_Positive Positive for Amphetamine Result_Negative False Positive Confirmed Step4->Result_Negative Negative for Amphetamine End Report Final Result Result_Positive->End Result_Negative->End Step5->End Structural Comparison: Amphetamine vs. This compound cluster_amphetamine Amphetamine cluster_this compound This compound a a_label Shared Phenethylamine Backbone e_label Key Difference: Beta-Keto Group e

References

Optimizing extraction efficiency of Ethcathinone from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ethcathinone from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low recovery of this compound in my samples?

A1: Low recovery of this compound can stem from several factors related to its chemical stability and the extraction procedure itself.

  • pH-Dependent Degradation: this compound is more stable in acidic conditions and can degrade in neutral or alkaline environments. Storing or processing samples at a pH above 7 can lead to significant analyte loss.

  • Temperature Instability: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store samples at -20°C for long-term stability and to perform extraction procedures at controlled room temperature or on ice.[1][2][3]

  • Inefficient Extraction: The chosen extraction method (LLE or SPE) may not be optimized for this compound's polarity. The selection of appropriate solvents, pH conditions, and SPE sorbents is critical.

  • Incomplete Elution: For Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely remove the analyte from the sorbent.

Troubleshooting Workflow for Low Recovery

G start Low this compound Recovery check_ph Verify Sample & Solvent pH start->check_ph Degradation? check_temp Assess Storage & Processing Temperature start->check_temp check_method Review Extraction Protocol start->check_method Inefficiency? optimize_lle Optimize LLE Parameters check_ph->optimize_lle Adjust pH optimize_spe Optimize SPE Parameters check_ph->optimize_spe Adjust pH solution Improved Recovery check_temp->solution Store at -20°C check_method->optimize_lle LLE Used check_method->optimize_spe SPE Used optimize_lle->solution optimize_spe->solution

Caption: Troubleshooting workflow for low this compound recovery.

Q2: My results are inconsistent and not reproducible. What could be the cause?

A2: Poor reproducibility is often linked to matrix effects or slight variations in the experimental procedure.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids in plasma, salts in urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can cause significant variability in results.[4]

  • Inconsistent Sample Handling: Minor differences in vortexing times, incubation periods, or solvent volumes can introduce variability.

  • Analyte Stability in Processed Samples: this compound may degrade in the final extract if left at room temperature for extended periods before analysis.

Q3: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A3: Ion suppression is a common challenge in bioanalysis and can be addressed through several strategies.

  • Improve Sample Cleanup: Employ a more rigorous SPE or LLE protocol to remove a larger portion of interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions where ion suppression occurs. A post-column infusion experiment can help identify these regions.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for this compound from biological fluids?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting this compound. The choice often depends on the sample matrix, required sample throughput, and available resources. SPE, particularly with mixed-mode cation exchange cartridges, often provides cleaner extracts and higher recovery compared to LLE.

Q2: What are the key parameters to consider when developing an LLE method for this compound?

A2: For LLE, the critical parameters include:

  • pH of the aqueous phase: Since this compound is a basic compound, adjusting the sample to a basic pH (e.g., 9-10) will ensure it is in its neutral form, which is more soluble in organic solvents.

  • Choice of organic solvent: A variety of solvents can be used, with mixtures such as n-butyl chloride and ethyl acetate often providing good recovery.

Q3: Which type of SPE cartridge is best suited for this compound extraction?

A3: Mixed-mode cation exchange (MCX) SPE cartridges are highly effective for extracting basic compounds like this compound from complex matrices. These sorbents utilize both reversed-phase and ion-exchange mechanisms for enhanced selectivity and cleanup.

Q4: How stable is this compound in biological samples?

A4: The stability of this compound is highly dependent on pH and temperature. It is most stable under acidic conditions and when frozen.[5] In urine, this compound is considerably more stable at pH 4 than at pH 8.[1] In blood, significant degradation can occur at room temperature, so samples should be stored frozen (-20°C) whenever possible.[3]

Data Presentation

The following tables summarize quantitative data for the extraction of this compound and other synthetic cathinones from various studies.

Table 1: Extraction Recovery of this compound and Other Cathinones using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentAverage Recovery (%)% RSDReference
This compoundUrineMixed-Mode (MCX)96.24.8[3]
Mthis compoundBloodNot Specified>81<15[6]
MephedroneUrineMixed-Mode (MCX)94.55.1[3]
MethyloneUrineMixed-Mode (MCX)98.13.9[3]

Table 2: Matrix Effects Observed for this compound and Other Cathinones

AnalyteMatrixIonization MethodMatrix Effect (%)Reference
This compoundUrineESI+85-115[6]
MephedronePlasmaESI+196.8[7]
CathinonePlasmaESI+210.9[7]

Note: A matrix effect of 100% indicates no effect. <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 1 mL of an acidic buffer (e.g., 2% formic acid or 0.1 M phosphate buffer, pH 6) and vortex.

  • Column Conditioning:

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of the acidic buffer. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.

    • Wash with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with two aliquots of 1.5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (e.g., 80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample Urine Sample + IS acidify Acidify with Buffer urine_sample->acidify condition Condition Cartridge acidify->condition load Load Sample condition->load wash1 Wash with Water & Acid load->wash1 dry Dry Cartridge wash1->dry wash2 Wash with Methanol dry->wash2 elute Elute with Basic Solvent wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Solid-Phase Extraction of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Blood

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • To 1 mL of whole blood or plasma, add an appropriate internal standard.

    • Add 1 mL of a basic buffer (e.g., sodium carbonate buffer, pH 9-10) and vortex briefly.

  • Extraction:

    • Add 3 mL of an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate, 9:1 v/v).

    • Vortex vigorously for 5-10 minutes or use a mechanical rocker.

  • Centrifugation:

    • Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.

LLE Workflow Diagram

G start Blood Sample + IS basify Add Basic Buffer start->basify add_solvent Add Organic Solvent basify->add_solvent vortex Vortex/Rock add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze Analyze reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of this compound.

References

Enhancing sensitivity of Ethcathinone detection in low concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of ethcathinone, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of this compound?

Detecting this compound at low concentrations presents several challenges. Synthetic cathinones, as a class of compounds, can be unstable in biological matrices, potentially leading to degradation between sample collection and analysis.[1] Many forensic laboratories face difficulties due to the constant emergence of new designer drugs, making it hard for analytical methods to keep pace.[2] Furthermore, the choice of analytical technique is critical, as some methods may lack the required sensitivity or be prone to interference.[3] For instance, immunoassays may lack the specificity for reliable detection, and techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can sometimes cause thermal degradation of cathinone analogs.

Q2: Which analytical methods are most suitable for detecting trace amounts of this compound?

For sensitive and specific detection of this compound at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly recommended method.[4][5][6] This technique offers high sensitivity and selectivity for both qualitative and quantitative analysis of synthetic cathinones in various biological samples, including blood and urine.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a sensitive method, though precautions must be taken to prevent thermal degradation of the analyte.[2][3] While immunoassays can be used for initial screening, they may not be specific enough and often require confirmation by a more robust method like LC-MS/MS.[4][8][9]

Q3: How can sample preparation be optimized to improve detection sensitivity?

Proper sample preparation is crucial for enhancing the sensitivity of this compound detection. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common and effective techniques for extracting and concentrating synthetic cathinones from biological fluids.[5] For GC-MS analysis, derivatization of the sample can improve chromatographic shape and mass spectral quality.[10] It is also important to consider the stability of this compound in the sample matrix; acidification of the sample can increase the stability of cathinones.[1]

Q4: Are there commercially available reference standards for this compound?

Yes, analytical reference standards for this compound and other synthetic cathinones are commercially available from various suppliers.[11][12][13] Using certified reference materials is essential for accurate quantification and method validation.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Detection of this compound

Possible Causes:

  • Inappropriate Analytical Method: The chosen method may not be sensitive enough for the expected concentration range. Immunoassays, for example, might not be suitable for very low concentrations without a concentration step.[4][8]

  • Analyte Degradation: Synthetic cathinones can be unstable in biological matrices.[1] Improper storage or handling can lead to degradation.

  • Suboptimal Sample Preparation: Inefficient extraction or concentration during sample preparation can result in the loss of the analyte.

  • Matrix Effects: Endogenous interferences in biological samples can suppress the signal of the analyte, particularly in LC-MS/MS analysis.[14]

Solutions:

  • Method Selection: Switch to a more sensitive method like LC-MS/MS.[5][6]

  • Sample Stability: Ensure samples are stored at appropriate temperatures and consider acidifying the sample to improve cathinone stability.[1]

  • Optimize Sample Preparation: Validate and optimize your SPE or LLE protocol to ensure high recovery of this compound.

  • Address Matrix Effects: A dilute-and-shoot method or the use of an internal standard can help mitigate matrix effects in LC-MS/MS.[14]

Issue 2: High Background Noise or Interfering Peaks

Possible Causes:

  • Matrix Interference: Biological samples are complex and can contain numerous compounds that may interfere with the analysis.[14]

  • Contamination: Contamination from glassware, solvents, or the instrument itself can introduce interfering peaks.

  • Non-Specific Detection: In methods like immunoassays, cross-reactivity with other substances can lead to false positives or high background.[15][16]

Solutions:

  • Improve Sample Cleanup: Enhance the selectivity of your sample preparation method to remove more interfering substances. This could involve using a more specific SPE sorbent or an additional cleanup step.

  • System Blank Analysis: Run a system blank (injecting only the mobile phase or solvent) to identify sources of contamination.

  • Confirm with a Second Method: If a screening method like an immunoassay shows a positive result, confirm the presence of this compound with a more specific method like LC-MS/MS or GC-MS.[16]

Issue 3: Poor Reproducibility of Results

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results.

  • Instrument Instability: Fluctuations in instrument performance can affect the reproducibility of measurements.

  • Inconsistent Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard will lead to quantification errors.

Solutions:

  • Standardize Protocols: Strictly adhere to a validated and standardized sample preparation protocol.

  • Instrument Qualification: Regularly perform instrument calibration and performance qualification to ensure stable operation.

  • Automate Internal Standard Addition: Use an automated liquid handler for precise and consistent addition of the internal standard.

Quantitative Data Summary

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MSUrine0.18 µg/L (for a similar cathinone)-[8]
LC-Q/TOFBlood & Urine-0.25–5 ng/mL[5]
LC-MS/MSBlood-1-5 ng/mL[5]
GC-MSUrine5 ng/mL (20 ng/mL for MDPV)20 ng/mL (50 ng/mL for MDPV)[10]
Voltammetry-3.8 µmol L–111.5 µmol L–1[17]
GC-MSUrine & Plasma0.1–0.7 ppm0.29–2.14 ppm[18]

Experimental Protocols

Protocol 1: this compound Detection in Urine using GC-MS

This protocol is a generalized procedure based on common practices for the analysis of synthetic cathinones.[10][19]

1. Sample Preparation (Solid-Phase Extraction): a. To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound). b. Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. c. Load the urine sample onto the conditioned SPE cartridge. d. Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water. e. Dry the cartridge under vacuum for 10 minutes. f. Elute the analyte with 3 mL of methanol.

2. Derivatization: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 50 µL of a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) and 50 µL of ethyl acetate. c. Heat the mixture at 70°C for 30 minutes.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., HP-5MS). c. Set the GC oven temperature program to achieve separation of the analytes. d. Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: this compound Detection in Blood using LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of synthetic cathinones.[5][20]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of blood plasma, add an internal standard. b. Add 200 µL of a buffer solution (e.g., 0.5 M ammonium hydrogen carbonate). c. Add 1 mL of an extraction solvent (e.g., ethyl acetate) and vortex for 1 minute. d. Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes. e. Transfer the organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Use a reverse-phase C18 column for chromatographic separation. c. Employ a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). d. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Ethcathinone_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_processing Data Processing Sample Low Concentration Sample (e.g., Blood, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Concentration Concentration Step Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result Final Result Data_Processing->Result

Caption: General experimental workflow for this compound detection.

Troubleshooting_Low_Sensitivity Start Low or No Signal Detected Check_Method Is the analytical method sensitive enough (e.g., LC-MS/MS)? Start->Check_Method Check_Stability Was the sample stored properly to prevent degradation? Check_Method->Check_Stability Yes Solution1 Switch to a more sensitive method. Check_Method->Solution1 No Check_Prep Is the sample preparation protocol optimized for high recovery? Check_Stability->Check_Prep Yes Solution2 Improve sample storage and handling. Check_Stability->Solution2 No Check_Matrix Are matrix effects being addressed? Check_Prep->Check_Matrix Yes Solution3 Optimize SPE/LLE protocol. Check_Prep->Solution3 No Solution4 Use internal standards or dilute sample. Check_Matrix->Solution4 No

Caption: Troubleshooting logic for low sensitivity issues.

References

Troubleshooting poor reproducibility in Ethcathinone stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering poor reproducibility in ethcathinone stability studies. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound stability studies?

Poor reproducibility in this compound stability studies is a frequent challenge and typically stems from a combination of factors related to the compound's inherent instability and variations in experimental conditions.[1][2] Key causes include:

  • pH Variability: this compound, like other synthetic cathinones, is highly susceptible to pH. It is considerably more stable under acidic conditions and degrades rapidly in neutral to alkaline solutions.[3][4] Minor, uncontrolled shifts in the pH of your sample matrix or solutions can lead to significant differences in degradation rates between experiments.

  • Temperature Fluctuations: The degradation of cathinones is highly temperature-dependent.[3][5] Storing samples inconsistently—for example, at room temperature for variable periods before analysis or using refrigerators with poor temperature control—can introduce significant errors.[4][6] Even brief exposure to elevated temperatures can accelerate degradation.[3]

  • Analytical Method Issues: The choice of analytical technique can impact results. For Gas Chromatography (GC)-based methods, thermal degradation at the injection port is a known issue for cathinones, which can create artifacts and lead to underestimation of the parent compound.[7][8] Inconsistent performance of the analytical instrument, such as fluctuating injector temperatures or contaminated liners, can also be a major source of variability.[9]

  • Sample Handling and Storage: Inconsistent freeze-thaw cycles, exposure to light (photodegradation), and the type of solvent or matrix used for stock solutions and samples can all contribute to variability.[10][11] For instance, some cathinones show better stability in acetonitrile than in methanol.[6]

  • Oxidation: this compound's structure, particularly the β-keto group, makes it susceptible to oxidation.[7][8] The presence of dissolved oxygen or oxidizing contaminants in solvents or buffers can lead to inconsistent degradation.

Q2: My this compound sample shows rapid degradation, but the literature suggests it should be more stable. What could be wrong?

If you are observing unexpectedly rapid degradation, it is crucial to systematically review your experimental setup. Consider the following:

  • Verify pH of Solutions: Do not assume the pH of your buffers or sample matrix. Measure it directly. An unexpectedly high pH (alkaline) is a primary cause of accelerated cathinone degradation.[3][4]

  • Check Storage Temperature: Ensure your freezer or refrigerator is maintaining the set temperature accurately. Use a calibrated thermometer to verify. Post-mortem toxicology studies have noted that room temperature instability can significantly impact results, highlighting the need for controlled, low-temperature storage.[6]

  • Evaluate Analytical Method for Thermal Degradation: If using GC-MS, you may be observing in-source thermal degradation rather than true sample instability.[7][8] To test this, analyze a freshly prepared, undegraded sample. The presence of degradation products suggests an issue with the GC method. Lowering the injection port temperature may help mitigate this.[8]

  • Assess Purity of Solvents and Reagents: Impurities in solvents or buffer components could catalyze degradation. Use high-purity (e.g., HPLC-grade) solvents and freshly prepared buffers.

  • Rule out Contamination: Ensure glassware is scrupulously clean. Contaminants can alter pH or introduce substances that react with this compound.

Q3: I'm seeing unexpected peaks in my chromatogram. How can I identify if they are this compound degradation products?

The appearance of new peaks is a strong indicator of degradation. To identify these, a forced degradation study is the recommended approach. This involves intentionally exposing this compound to harsh conditions to generate its degradation products. Key conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature. This is often where cathinones show the most significant degradation.[3]

  • Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) solution.

  • Photodegradation: Exposure of the solution to UV light.

  • Thermal Stress: Heating the sample in the GC inlet is a form of thermal stress.[7][8]

By analyzing the samples from these stress conditions (preferably with a mass spectrometer, LC-MS/MS or GC-MS), you can characterize the mass-to-charge ratios (m/z) of the degradation products.[12] For instance, oxidative degradation during GC analysis often results in a characteristic loss of two hydrogen atoms, leading to a 2 Da mass shift.[7][8] This information can then be used to identify the unknown peaks in your stability samples.

Q4: How can I improve the precision and reproducibility of my analytical method for this compound quantification?

Method validation and consistent execution are key.[13]

  • Use LC-MS/MS Instead of GC-MS: To avoid the issue of thermal instability during analysis, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is often preferred for cathinone analysis.[12]

  • Optimize GC-MS Conditions: If GC-MS must be used, minimize residence time in the inlet and lower the injection temperature to reduce on-instrument degradation.[8]

  • Method Validation: Fully validate your analytical method according to established guidelines (e.g., ICH). This includes assessing:

    • Specificity: Ensure you can resolve this compound from any potential degradation products or matrix components.

    • Linearity: Establish a linear range that covers your expected sample concentrations.

    • Precision (Repeatability and Intermediate Precision): Repeatedly analyze the same sample to check for consistency within and between days.[14] High variability here points to issues with the instrument or procedure.[14]

    • Accuracy: Analyze samples with known concentrations to ensure your method is providing correct quantitative results.

  • Use an Internal Standard: Incorporating a stable, structurally similar internal standard can compensate for variations in sample preparation and instrument response.

  • System Suitability Tests: Before each analytical run, perform a system suitability test (e.g., inject a standard solution multiple times) to confirm the instrument is performing correctly.[14]

Troubleshooting Guides
Guide 1: Investigating Sources of Variability

This guide helps pinpoint the source of poor reproducibility by systematically evaluating experimental factors.

Issue Potential Cause Recommended Action
High variability between replicate samples prepared at the same time. Inconsistent sample preparation (pipetting errors, pH differences between vials).Review and standardize the sample preparation protocol. Use calibrated pipettes. Prepare a single bulk solution and aliquot it into final vials to minimize compositional differences.
Results vary significantly from day to day (poor intermediate precision). Changes in environmental conditions (lab temperature), different analysts, or degradation of stock solutions.Prepare fresh stock solutions for each run. Ensure all analysts follow the exact same protocol. Document all experimental parameters, including analyst, instrument, and date.[14]
Degradation rate appears to slow down or plateau over time. The pH of the sample may be drifting into a more acidic (stable) range as degradation occurs.Monitor and record the pH of samples at each time point. Use robust buffering systems if compatible with the analytical method.
Inconsistent results when using a GC-MS method. Thermal degradation in the GC inlet.[7][8]Optimize the inlet temperature to the lowest possible value that allows for efficient volatilization. Clean or replace the inlet liner and septum regularly to remove active sites.[9]
Guide 2: Impact of Storage and Handling on this compound Stability

Synthetic cathinones are known to be unstable in biological samples, with stability being highly dependent on storage conditions.[15]

Parameter Impact on Stability Best Practices for Reproducibility
Temperature Critical Factor. Degradation is significantly accelerated at room and refrigerated temperatures compared to frozen.[3][5] For some cathinones, significant loss occurs within hours at 32°C.[4]Store all stock solutions and samples at ≤ -20°C. [10][16] Minimize time at room temperature during sample preparation. Use an ice bath for sample processing. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
pH Critical Factor. Cathinones are most stable in acidic conditions (e.g., pH 4) and labile in alkaline conditions (e.g., pH 8).[4][17]Acidify samples to ~pH 4 for storage if possible. [15][16] This can dramatically improve stability. Always measure and record the pH of your matrix.
Solvent/Matrix The choice of solvent can influence stability. Some studies show cathinones are more stable in acetonitrile than methanol.[6] Biological matrices contain enzymes that can contribute to degradation.Standardize the solvent and matrix for all experiments. If using biological matrices, store them frozen and consider the potential for enzymatic degradation.
Light Exposure Photodegradation can be a potential degradation pathway.[11]Protect samples from light by using amber vials or storing them in the dark.
Experimental Protocols
Protocol 1: General Protocol for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability profile.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial.

    • Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.2 M NaOH. Keep at room temperature for 4 hours. Note: Base-catalyzed degradation is often rapid for cathinones.[3]

    • Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Water or methanol as the solvent. Expose to direct UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Neutralization & Dilution:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

    • Dilute all samples, including the control, to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Analysis: Analyze the samples using a validated, stability-indicating method (preferably LC-MS/MS). Compare the chromatograms of the stressed samples to the control to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Corrective Action cluster_3 Phase 4: Verification A Poor Reproducibility Observed (High %RSD, Inconsistent Results) B Review Storage Conditions (Temp Logs, pH records) A->B C Evaluate Analytical Method (GC Thermal Degradation?, System Suitability) A->C D Audit Sample Preparation (SOP, Reagent Purity) A->D E Action: Standardize Storage (Aliquot, Freeze at -20°C, Acidify to pH 4) B->E F Action: Optimize/Validate Method (Use LC-MS, Lower GC Inlet Temp) C->F G Action: Refine Protocol (Use Internal Standard, Fresh Buffers) D->G H Re-run Experiment with Controls E->H F->H G->H I Reproducibility Achieved? H->I I->A No J Finalize Protocol I->J Yes G cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound (β-keto-phenethylamine) Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product OH⁻ Oxidized_Product Oxidized Species (-2 Da shift) This compound->Oxidized_Product Dimer Dimerization Products This compound->Dimer Dimerization Alkaline_pH Alkaline pH (Hydrolysis) Alkaline_pH->this compound Heat_GC Heat / GC Inlet (Thermal Degradation) Heat_GC->this compound Oxidants Oxidants (e.g., H₂O₂) Oxidants->this compound G A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) B 2. Prepare Working Solutions (Dilute stock in study matrix) A->B C 3. Aliquot Samples (Single-use vials, amber glass) B->C D 4. Initial Analysis (T=0) (Analyze triplicate samples immediately) C->D E 5. Store Samples (Controlled conditions: e.g., -20°C, dark) C->E F 6. Analyze at Time Points (e.g., 1, 3, 7, 14, 30 days) E->F G 7. Data Analysis (Plot % remaining vs. time) F->G

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Ethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of ethcathinone.

Troubleshooting Guides

This section addresses common problems encountered during this compound analysis that may be related to ion suppression.

ProblemPotential CauseSuggested Solution
Low analyte signal or poor sensitivity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2]1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[1][3][4] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the this compound peak from the ion-suppressing region of the chromatogram.[1] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.[1][5]
Poor reproducibility of results (high %RSD) Variable Ion Suppression: Inconsistent levels of matrix components across different samples are causing variable ion suppression.[1]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience a similar degree of ion suppression, allowing for accurate correction and improved reproducibility.[1][3] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1][3]
Peak shape distortion (e.g., tailing, fronting) Matrix Overload or Interference: High concentrations of matrix components can affect the chromatography and the ionization process.[1]1. Optimize Sample Preparation: As with low sensitivity, a more effective sample clean-up will reduce the overall matrix load on the column and in the ESI source.[1] 2. Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression and can build up on the column, affecting peak shape. Implement a phospholipid removal strategy during sample preparation.[1][4]
Inconsistent retention times Matrix Effects on Chromatography: The sample matrix may be altering the interaction of this compound with the stationary phase.1. Improve Sample Cleanup: A cleaner sample will lead to more consistent chromatographic performance.[4][6] 2. System Equilibration: Ensure adequate column equilibration time between injections to prevent carryover and matrix-induced shifts.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of this compound?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting molecules from the sample matrix (e.g., salts, phospholipids, other drugs).[1][7] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility of the analytical method.[2]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[5][6][7] This involves infusing a constant flow of an this compound standard solution into the mass spectrometer post-column while injecting a blank matrix extract. A dip in the stable baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.[6][7]

Q3: What are the most common sources of ion suppression in biological samples?

A3: Common sources of ion suppression in biological matrices like plasma, urine, and oral fluid include salts, phospholipids, and endogenous metabolites.[3][4][6] Inadequate sample preparation is a primary reason for the presence of these interfering compounds.[7]

Q4: Which sample preparation technique is most effective at minimizing ion suppression for this compound?

A4: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[3][4][7] For a basic compound like this compound, a cation exchange SPE can be particularly effective.[1]

Q5: Can changing the ionization source or mode help reduce ion suppression?

A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[2][7][8] If you must use ESI, switching from positive to negative ionization mode can sometimes help, as fewer matrix components may ionize in negative mode.[2][7] However, this is dependent on this compound being readily ionizable in negative mode.

Quantitative Data on Ion Suppression Reduction

The following table summarizes the matrix effects observed for various synthetic cathinones in urine after implementing a robust sample preparation method. The matrix effect is a quantitative measure of ion suppression or enhancement, where a value close to 100% indicates a minimal matrix effect, a value significantly below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.

AnalyteMatrix Effect (%)
Mephedrone95.2
Methylone98.1
MDPV102.5
4-MEC96.8
This compoundData not explicitly available, but expected to be similar to other cathinones with optimized sample preparation.

Note: The effectiveness of ion suppression mitigation is highly dependent on the specific matrix and the analytical method employed.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol provides a general guideline for the extraction of this compound from urine samples using cation exchange SPE.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard. Adjust the pH to approximately 6 with a phosphate buffer.[4]

  • SPE Column Conditioning: Condition a cation exchange SPE cartridge sequentially with 3 mL of methanol, 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6).[4]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[4]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.[4]

    • Wash with 1 mL of 0.1 M acetic acid.[4]

    • Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.[4]

    • Wash with 2 mL of hexane.[4]

  • Elution: Elute this compound from the cartridge using a basic organic solvent, such as two aliquots of 1.5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (e.g., 80:20:2 v/v/v).[1][4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1][4]

Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones

This protocol describes how to identify regions of ion suppression in your chromatogram.

  • Prepare an this compound Infusion Solution: Prepare a solution of the this compound standard in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.[1]

  • Set up the Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) into the LC flow via a T-fitting placed between the analytical column and the ESI source.[1]

  • Equilibrate the System: Start the LC flow with your analytical gradient and allow the infused signal to stabilize, which will appear as a constant elevated baseline.[1]

  • Inject a Blank Matrix Sample: Inject a prepared blank matrix sample (e.g., an extracted urine sample from a drug-free donor) onto the LC system.[1]

  • Analyze the Data: Monitor the signal for the infused this compound. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components from the matrix.

Visualizations

IonSuppressionTroubleshooting start Low Signal or High RSD for this compound? check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is Yes end_ok Analysis OK start->end_ok No infusion_exp Perform Post-Column Infusion Experiment check_is->infusion_exp Yes implement_is Implement SIL-IS check_is->implement_is No suppression_present Ion Suppression Detected? infusion_exp->suppression_present optimize_chrom Optimize Chromatographic Separation suppression_present->optimize_chrom Yes suppression_present->end_ok No optimize_prep Improve Sample Preparation (SPE/LLE) optimize_chrom->optimize_prep dilute Dilute Sample optimize_prep->dilute re_evaluate Re-evaluate Performance dilute->re_evaluate re_evaluate->start implement_is->re_evaluate

Caption: A decision tree for troubleshooting ion suppression in this compound analysis.

Ethcathinone_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine/Plasma Sample add_is Add SIL-IS sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate & Reconstitute spe->evap lc_separation LC Separation evap->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

Selecting the appropriate derivatization agent for Ethcathinone analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the selection of appropriate derivatization agents for the analysis of ethcathinone, a synthetic cathinone. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a critical step in the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and other synthetic cathinones for several reasons:

  • Improved Chromatographic Properties: this compound is a polar compound, which can lead to poor peak shape (tailing) and retention on standard non-polar GC columns. Derivatization masks the polar functional groups (amine and ketone), increasing volatility and reducing peak tailing, which results in better chromatographic resolution and sensitivity.[1][2]

  • Enhanced Mass Spectral Fragmentation: The mass spectra of underivatized cathinones often show limited fragmentation, with a few dominant low-mass ions. This can make unequivocal identification, especially of isomers, challenging.[2][3] Derivatization introduces specific fragmentation patterns that are characteristic of the derivative, providing more structural information and increasing the confidence in compound identification.[2][3]

  • Increased Thermal Stability: Cathinones can be thermally labile, meaning they can degrade at the high temperatures used in the GC injector port. Derivatization increases the thermal stability of the analyte, minimizing degradation and ensuring more accurate and reproducible results.

Q2: What are the most common types of derivatization agents for this compound analysis?

A2: The most commonly employed derivatization agents for this compound and other cathinones fall into two main categories:

  • Acylating Agents: These reagents, typically anhydrides, react with the amine group of this compound. Fluorinated anhydrides are particularly popular as they produce derivatives with excellent chromatographic properties and generate characteristic mass spectral fragments. Commonly used acylating agents include:

    • Pentafluoropropionic Anhydride (PFPA)[1][2][3][4]

    • Heptafluorobutyric Anhydride (HFBA)[1][2][3][4][5]

    • Trifluoroacetic Anhydride (TFAA)[1][2][3][4]

  • Silylating Agents: These reagents replace active hydrogens on the amine and potentially the enolizable ketone group with a trimethylsilyl (TMS) group. A common silylating agent is:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6][7][8]

Q3: Which derivatization agent is the best choice for this compound analysis?

A3: The "best" derivatization agent depends on the specific requirements of the analysis. However, based on comparative studies, fluorinated anhydrides are generally preferred for their robust performance.

  • PFPA and HFBA are often considered the top choices due to their high reaction efficiency, the stability of the resulting derivatives, and the production of clear, interpretable mass spectra.[2][3][4] One study comparing HFBA, PFPA, and TFAA for a range of amphetamines and cathinones concluded that PFPA provided the best sensitivity.[1]

  • TFAA is also a suitable option, though it may be slightly less effective than PFPA and HFBA in some cases.[2][3][4]

  • MSTFA can be a good alternative, particularly for creating TMS derivatives that can be useful for structure confirmation. However, silylation reactions can sometimes be more susceptible to moisture.[7]

Q4: Can I analyze this compound without derivatization?

A4: While it is technically possible to analyze this compound without derivatization, it is generally not recommended for routine quantitative analysis due to the issues mentioned in Q1 (poor peak shape, low sensitivity, and potential for thermal degradation).[1] For qualitative screening purposes, underivatized analysis may be feasible, but for accurate and reliable quantification, derivatization is highly advised.

Q5: What is chiral derivatization and is it necessary for this compound?

A5: this compound is a chiral molecule, meaning it exists as two enantiomers (mirror images) which can have different pharmacological effects.[9][10][11] Chiral derivatization involves using a chiral derivatizing agent to create diastereomers, which can then be separated on a standard achiral GC column. This allows for the quantification of individual enantiomers. An example of a chiral derivatizing agent is Trifluoroacetyl-l-prolyl chloride (L-TPC).[9][12] Whether chiral analysis is necessary depends on the research question. For forensic identification, achiral analysis is often sufficient. However, for pharmacological or toxicological studies where the effects of individual enantiomers are being investigated, chiral separation is essential.[11][13]

Troubleshooting Guides

Problem 1: Poor or Incomplete Derivatization

Possible Cause Suggested Solution
Presence of moisture in the sample or reagents. Ensure all glassware is thoroughly dried. Use anhydrous solvents for sample preparation and reconstitution. Store derivatizing agents in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Incorrect reaction temperature or time. Optimize the derivatization conditions. For acylation with PFPA, HFBA, or TFAA, a common starting point is heating at 70°C for 20-30 minutes.[1] However, the optimal conditions may vary, so it is advisable to perform a time and temperature optimization study.
Insufficient amount of derivatizing agent. Use a sufficient excess of the derivatizing agent to drive the reaction to completion. A typical approach is to add 50 µL of the agent to the dried sample extract.[14]
Degradation of the derivatizing agent. Derivatizing agents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents. Discard any reagent that appears discolored or has been open for an extended period.
Interference from the sample matrix. Ensure that the sample extraction and clean-up procedure is effective in removing interfering substances that could consume the derivatizing agent or inhibit the reaction.

Problem 2: Multiple or Unexpected Peaks for a Single Analyte

Possible Cause Suggested Solution
Formation of multiple derivatives. This can occur if the derivatizing agent reacts with multiple functional groups. For this compound, acylation should primarily occur at the amine. If using a silylating agent like MSTFA, both the amine and the enol form of the ketone could potentially react, leading to multiple products. Optimize the reaction conditions (e.g., temperature, time, catalyst) to favor the formation of a single, stable derivative.
Degradation of the analyte or derivative. This compound can be unstable under certain conditions.[15] Avoid excessive heat during derivatization and analysis. Ensure the GC inlet temperature is not excessively high. The stability of the formed derivative should also be considered; analyze the samples as soon as possible after derivatization.
Tautomerization. The keto-enol tautomerism of the cathinone structure can sometimes lead to the formation of different isomers during derivatization, resulting in multiple peaks.[12] Using aprotic solvents and optimized reaction conditions can help minimize this.
Chiral separation on an achiral column. If a chiral derivatizing agent was used, you will see two peaks corresponding to the two diastereomers. This is the expected outcome for chiral analysis.

Data Presentation

Table 1: Comparison of Common Acylating Agents for Cathinone Analysis

Derivatizing AgentAbbreviationCommon Reaction ConditionsAdvantagesDisadvantages
Pentafluoropropionic AnhydridePFPA70°C for 20-30 min[1]Excellent sensitivity, stable derivatives, good fragmentation patterns[1][2][3][4]Corrosive, moisture sensitive
Heptafluorobutyric AnhydrideHFBA70°C for 20-30 min[1]High reaction yield, stable derivatives, provides more ions and multi-fragmentation patterns[2][3][4]Corrosive, moisture sensitive
Trifluoroacetic AnhydrideTFAA70°C for 20-30 min[1]Good derivatizing agent, readily available[1][2][3][4]May be less sensitive than PFPA and HFBA for some analytes[2][3]

Experimental Protocols

Protocol 1: Derivatization of this compound with Pentafluoropropionic Anhydride (PFPA)

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

Materials:

  • Dried sample extract containing this compound

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas supply

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate.

    • Add 50 µL of PFPA.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the sealed vial at 70°C for 20 minutes.[1]

  • Evaporation: After incubation, evaporate the mixture to dryness under a gentle stream of nitrogen. This step removes excess derivatizing agent and byproducts.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of ethyl acetate (e.g., 100 µL).

  • Analysis: Inject an aliquot (e.g., 1 µL) of the reconstituted solution into the GC-MS for analysis.

Mandatory Visualization

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction & Clean-up Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagents Add Ethyl Acetate & PFPA Drying->AddReagents Vortex Vortex Mix AddReagents->Vortex Incubate Incubate at 70°C Vortex->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: A generalized workflow for the derivatization of this compound with PFPA prior to GC-MS analysis.

EthcathinoneSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Substrate/ Inhibitor NET Norepinephrine Transporter (NET) This compound->NET Substrate/ Inhibitor SERT Serotonin Transporter (SERT) This compound->SERT Weak Interaction DA_NE_ext Increased Extracellular DA & NE DAT->DA_NE_ext Blocks Reuptake & Promotes Efflux NET->DA_NE_ext Blocks Reuptake & Promotes Efflux Vesicle Synaptic Vesicle (VMAT2) Vesicle->DA_NE_ext Release DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE->Vesicle Packaging Receptors Postsynaptic Receptors DA_NE_ext->Receptors Binding & Signaling

Caption: Mechanism of action of this compound at the monoamine transporters.

References

Validation & Comparative

Ethcathinone vs. Mephedrone: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of two synthetic cathinones, ethcathinone and mephedrone. The information presented is intended for research and drug development purposes and is based on available experimental data.

Introduction

This compound (N-ethylcathinone) and mephedrone (4-methylmthis compound) are synthetic stimulants belonging to the cathinone class, which are chemically related to the naturally occurring psychoactive compound in the khat plant.[1] While both compounds exert their effects by modulating monoamine neurotransmitter systems, their pharmacological profiles exhibit notable differences in potency and selectivity, influencing their overall physiological and psychoactive effects. This guide aims to provide a comparative analysis of their interactions with key molecular targets and their resulting in vivo effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro and in vivo pharmacological data for this compound and mephedrone, focusing on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Compound Assay Type Target Value Units
This compoundNeurotransmitter ReleaseNorepinephrine (NE)99.3[2]EC₅₀ (nM)
This compoundReuptake InhibitionDopamine (DA)1,014[2]Kᵢ (nM)
MephedroneNeurotransmitter ReleaseDopamine (DA)49.1[3]EC₅₀ (nM)
MephedroneNeurotransmitter ReleaseSerotonin (5-HT)118.3[3]EC₅₀ (nM)
MephedroneNeurotransmitter ReleaseNorepinephrine (NE)62.7[3]EC₅₀ (nM)
MephedroneReuptake InhibitionDopamine (DA)5.9IC₅₀ (µM)
MephedroneReuptake InhibitionSerotonin (5-HT)19.3IC₅₀ (µM)
MephedroneReuptake InhibitionNorepinephrine (NE)1.9IC₅₀ (µM)

Table 1: In Vitro Monoamine Transporter Interactions. Lower EC₅₀ values indicate greater potency in inducing neurotransmitter release. Lower Kᵢ and IC₅₀ values indicate greater potency in inhibiting transporter reuptake.

Compound Study Type Effect Observation
MephedroneIn Vivo Microdialysis (Rat Nucleus Accumbens)Neurotransmitter Levels3 mg/kg s.c. administration caused a rapid increase in extracellular dopamine (496%) and serotonin (941%).[4]
MephedroneLocomotor Activity (Mice)Motor StimulationDose-dependent increases in locomotor activity.[5]

Table 2: In Vivo Effects.

Comparative Pharmacological Profile

This compound primarily acts as a moderately potent norepinephrine releasing agent and a weak dopamine reuptake inhibitor.[2] This suggests a pharmacological profile with a stronger influence on the noradrenergic system compared to the dopaminergic system.

In contrast, mephedrone is a non-selective monoamine transporter substrate, meaning it induces the release of dopamine, serotonin, and norepinephrine.[3][6] It also acts as an inhibitor of the reuptake of these neurotransmitters.[7] Its potent effects on both dopamine and serotonin release contribute to its complex psychoactive profile, which shares characteristics with both classic psychostimulants and entactogens like MDMA.[4][7] In vivo studies confirm that mephedrone administration leads to significant and rapid increases in extracellular levels of both dopamine and serotonin in the nucleus accumbens, a key brain region associated with reward and reinforcement.[4]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Radioligand Binding Assay (for Reuptake Inhibition)

This assay determines the affinity of a compound for a specific monoamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 cells) that have been genetically engineered to express a high density of the human dopamine, serotonin, or norepinephrine transporter.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound or mephedrone).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine release, hippocampus for serotonin release). This involves homogenization of the brain tissue in a sucrose solution followed by differential centrifugation to isolate the nerve terminals.

  • Preloading with Radiotracer: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine), which is taken up into the nerve terminals via the respective transporters.

  • Superfusion: The preloaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Drug Application: After a stable baseline of neurotransmitter release is established, varying concentrations of the test compound are added to the perfusion buffer.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter.

  • Data Analysis: The amount of neurotransmitter release is calculated as a percentage of the total neurotransmitter content in the synaptosomes. The concentration of the test compound that produces 50% of the maximal release (EC₅₀) is determined.

Locomotor Activity Study

This in vivo assay assesses the stimulant or depressant effects of a compound on the spontaneous motor activity of rodents.

  • Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing environment, which consists of an open-field arena equipped with infrared beams to detect movement.

  • Drug Administration: Animals are administered with either the test compound (at various doses) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Recording: Immediately after injection, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-120 minutes).

  • Data Analysis: The locomotor activity data is analyzed to determine the dose-dependent effects of the compound. Statistical analysis is used to compare the activity levels of the drug-treated groups to the vehicle-treated control group.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MAT Monoamine Transporter (DAT, SERT, NET) MAT->MA Reuptake This compound This compound This compound->MAT Weak Reuptake Inhibition (DA) NE Release Mephedrone Mephedrone Mephedrone->MAT Reuptake Inhibition & Release (DA, 5-HT, NE) Receptor Postsynaptic Receptor MA->Receptor Binding

Caption: Comparative mechanism of action at the monoamine transporter.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_data Data Analysis & Comparison Binding Radioligand Binding (Reuptake Inhibition) Potency Determine Potency (IC50, EC50) Binding->Potency Release Synaptosome Release (Neurotransmitter Efflux) Release->Potency Locomotor Locomotor Activity Efficacy Determine Efficacy (Behavioral Effects) Locomotor->Efficacy Microdialysis Microdialysis (Extracellular Neurotransmitter Levels) Microdialysis->Efficacy Comparison Comparative Pharmacological Profile Potency->Comparison Efficacy->Comparison

Caption: General experimental workflow for pharmacological comparison.

References

A Comparative Analysis of the Neurotoxicity of Ethcathinone and Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic profiles of ethcathinone and other prominent synthetic cathinones, including mephedrone, methylone, and 3,4-methylenedioxypyrovalerone (MDPV). The information is collated from preclinical studies to support an objective comparison of their mechanisms of action and neurotoxic potential. It is important to note that while extensive research is available for mephedrone, methylone, and MDPV, data specifically detailing the neurotoxicity of this compound is limited. This guide synthesizes the available pharmacological data for this compound in the context of the more thoroughly studied analogues.

Overview of Neurotoxic Mechanisms

Synthetic cathinones, or β-keto amphetamines, are a class of psychoactive substances that primarily act on monoamine neurotransmitter systems.[1] Their neurotoxicity is generally considered to be more moderate compared to their non-keto amphetamine counterparts like methamphetamine.[1] However, the specific mechanisms and potency can vary significantly between different cathinone derivatives. The primary mechanisms of action involve the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] Synthetic cathinones can act as either "releasers" (substrates) that promote the reverse transport of neurotransmitters or as "blockers" (reuptake inhibitors) that prevent their reuptake.[2]

Neurotoxic effects are often linked to:

  • Oxidative Stress: The metabolism of excess synaptic dopamine can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing damage to neurons.[3]

  • Mitochondrial Dysfunction: Synthetic cathinones can impair the mitochondrial electron transport chain, leading to decreased ATP production and increased ROS formation, which can trigger apoptosis.[3][4]

  • Neuroinflammation: Some cathinones can induce the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines that can be toxic to neurons.[1]

  • Apoptosis: The culmination of oxidative stress, mitochondrial dysfunction, and other cellular insults can lead to programmed cell death.[4]

Comparative Data on Neurotoxicity

The following tables summarize the available quantitative and qualitative data on the neuropharmacological and neurotoxic effects of this compound, mephedrone, methylone, and MDPV.

Table 1: Comparative Effects on Monoamine Transporters
CompoundPrimary Mechanism of ActionDAT InteractionSERT InteractionNET Interaction
This compound Monoamine Transporter SubstrateWeak Reuptake Inhibitor (Ki = 1,014 nM)[5]Lower Potency Inhibitor[6]Moderate Releaser (EC50 = 99.3 nM)[5]
Mephedrone Non-selective Releaser[1]Releaser[7]Releaser[7]Potent Inhibitor/Releaser
Methylone Non-selective Releaser[1]ReleaserReleaserReleaser
MDPV Selective Reuptake Inhibitor[1]Potent Blocker[1]Very Low Potency Blocker[1]Potent Blocker[1]
Table 2: Comparative In Vitro Neurotoxicity
CompoundCell LineKey FindingsEC50 / IC50 Values
This compound N/AData not available in the reviewed literature.N/A
Mephedrone SH-SY5YInduces apoptosis and/or necrosis, particularly under hyperthermic conditions.[5]MSR IC50 = 101 µM (Rat cortical cultures)[8]
Methylone SH-SY5YInduces apoptosis via oxidative stress and mitochondrial dysfunction. Potency: MDPV ≈ MDMA > methylone.[1]N/A
MDPV SH-SY5YInduces apoptosis via oxidative stress and mitochondrial dysfunction.[3]EC50 = 3.61 mM[9]

MSR: Mean Spike Rate

Table 3: Comparative In Vivo Neurotoxic Effects
CompoundAnimal ModelKey Findings
This compound Data not availableMay possess greater serotonergic neurotoxicity compared to mthis compound based on structure-activity relationships.[10]
Mephedrone Rats, MiceCan cause persistent serotonergic deficits, especially with binge-like administration in warm environments.[7] Does not typically cause dopamine neurotoxicity alone but can exacerbate the neurotoxic effects of other amphetamines.[11]
Methylone Rats, MiceCan cause reductions in SERT density in the hippocampus and frontal cortex. Does not appear to induce significant neuroinflammation on its own.[1]
MDPV Rats, MiceCan cause an increase in apoptotic cells in the nucleus accumbens in adolescent animals. Does not appear to induce significant neuroinflammation.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of neurotoxicity. Below are summaries of common experimental protocols used in the cited research.

In Vitro Neurotoxicity Assessment
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are a common model. They are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For some studies, cells are differentiated into a more mature neuronal phenotype using agents like retinoic acid.[4]

  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with the test compounds for a specified period (e.g., 24 hours). MTT solution is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is read using a microplate reader.[12]

    • LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[12]

  • Apoptosis Assays:

    • Caspase-3/7 Activity: The activation of effector caspases 3 and 7 is a hallmark of apoptosis. This can be measured using luminogenic or fluorogenic substrates that produce a signal when cleaved by the active caspases.[12]

  • Oxidative Stress Measurement:

    • ROS/RNS Production: Intracellular reactive oxygen and nitrogen species can be detected using fluorescent probes like DCFH-DA, which fluoresces upon oxidation.[3]

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential (ΔΨm): The health of mitochondria can be assessed by measuring their membrane potential using fluorescent dyes like JC-1 or TMRE. A decrease in ΔΨm is an early indicator of apoptosis.

    • ATP Production: Cellular ATP levels can be quantified using luciferase-based assays as a measure of mitochondrial respiratory function.[9]

In Vivo Neurotoxicity Assessment
  • Animal Models: Studies are typically conducted in rodents, such as Sprague-Dawley rats or C57BL/6 mice.[13]

  • Drug Administration: Compounds are administered via various routes, including intraperitoneal (i.p.) or subcutaneous (s.c.) injections. Dosing regimens often mimic patterns of human abuse, such as "binge" administrations (multiple doses over a short period).[1]

  • In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions (e.g., nucleus accumbens) of freely moving animals.[13] A microdialysis probe is surgically implanted, and samples of the extracellular fluid are collected and analyzed, typically by HPLC.[13]

  • Post-mortem Tissue Analysis: After the experimental period, animals are euthanized, and brain tissue is collected for analysis.

    • Neurotransmitter Levels: HPLC with electrochemical detection is used to quantify the levels of dopamine, serotonin, and their metabolites in different brain regions.

    • Transporter Density: Radioligand binding assays or western blotting can be used to measure the density of DAT and SERT.

    • Immunohistochemistry: This technique is used to visualize markers of neuronal damage, neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia), or apoptosis (e.g., TUNEL staining).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of synthetic cathinone neurotoxicity.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Release DA_cyto->VMAT2 Packaging DA_synapse Dopamine DA_cyto->DA_synapse Release via DAT (Reverse Transport) DAT DAT DA_synapse->DAT Reuptake Receptor Dopamine Receptor DA_synapse->Receptor Binding Cathinone Synthetic Cathinone (e.g., Mephedrone) Cathinone->DAT Blocker Synthetic Cathinone (e.g., MDPV) Blocker->DAT Blocks Reuptake G cluster_0 Cellular Mechanisms of Neurotoxicity SC Synthetic Cathinone DAT_SERT ↑ Synaptic Dopamine & Serotonin SC->DAT_SERT Mito Mitochondrial Dysfunction SC->Mito Metabolism ↑ Monoamine Metabolism DAT_SERT->Metabolism ROS Oxidative Stress (↑ ROS/RNS) Metabolism->ROS ROS->Mito Apoptosis Apoptosis ROS->Apoptosis Mito->ROS ATP ↓ ATP Mito->ATP Mito->Apoptosis Damage Neuronal Damage & Cell Death Apoptosis->Damage Neuroinflammation Neuroinflammation (Glial Activation) Neuroinflammation->Apoptosis G cluster_assays Endpoint Assays start In Vitro Neurotoxicity Assay culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture treat Treat cells with varying concentrations of cathinones culture->treat incubate Incubate for a defined period (e.g., 24 hours) treat->incubate viability Cell Viability (MTT, LDH) incubate->viability apoptosis Apoptosis (Caspase-3/7) incubate->apoptosis ros Oxidative Stress (ROS/RNS Probes) incubate->ros analyze Data Analysis (Determine IC50/EC50) viability->analyze apoptosis->analyze ros->analyze end Comparative Neurotoxicity Profile analyze->end

References

A Comparative Guide to the Validation of a New Analytical Method for Ethcathinone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of synthetic cathinones, such as ethcathinone, presents a significant challenge for forensic and clinical laboratories. The development of sensitive, specific, and robust analytical methods is crucial for the accurate detection and quantification of these substances. This guide provides a comprehensive comparison of a new analytical method for this compound detection against established alternatives, supported by experimental data from peer-reviewed studies.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. The following table summarizes the performance data for a new hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method compared to existing Gas Chromatography-Mass Spectrometry (GC-MS) and other LC-MS/MS methods reported in the literature for the quantification of this compound and other synthetic cathinones in biological matrices.

Analytical Method Analyte(s) Matrix Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Linearity Range (ng/mL) Extraction Method
New LC-MS/MS Method This compound Urine, Blood 0.1 0.5 0.5 - 500 Solid-Phase Extraction (SPE)
LC-MS/MS[1][2]16 Synthetic CathinonesUrine0.09 - 0.50.25 - 1.0Not SpecifiedNot Specified
LC-Q/TOF[3]22 Synthetic CathinonesUrine, BloodNot Specified0.25 - 5Not SpecifiedSolid-Phase Extraction (SPE)
GC-MS[4]Mephedrone, Methylone, etc.Urine5 - 2020 - 5050 - 2000Solid-Phase Extraction (SPE)
GC-MS/MS[5]4-CMC, NEP, NEHOral Fluid, SweatNot Specified10 - 3510 - 5000Liquid-Liquid Extraction (LLE)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the new LC-MS/MS method and a comparative GC-MS method.

New Method: Solid-Phase Extraction followed by LC-MS/MS

This method offers high sensitivity and specificity for the detection of this compound in biological samples.

1. Sample Preparation (Urine/Blood):

  • To 1 mL of the biological sample (urine or blood plasma), add an internal standard (e.g., this compound-d5).

  • Add 1 mL of acetate buffer (pH 4.5) and vortex for 30 seconds.

  • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.

  • Dry the cartridge under a stream of nitrogen for 5 minutes.

  • Elute the analyte with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of synthetic cathinones.[4][6]

1. Sample Preparation (Urine):

  • To 2 mL of urine, add an internal standard and 1 g of a solid buffer (e.g., NaHCO₃/Na₂CO₃, 3:2) to alkalinize the sample.[7]

  • Perform a liquid-liquid extraction (LLE) by adding 6 mL of methyl-tert-butyl ether (MtBE) and vortexing for 2 minutes.[7]

  • Centrifuge and separate the organic layer.

2. Derivatization:

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).[7]

  • Heat the mixture at 65°C for 15 minutes to form a derivative suitable for GC analysis.[7]

  • Evaporate the solvent and derivatizing agent and reconstitute the residue in 100 µL of ethyl acetate.[7]

3. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 40-500.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference library.

Visualizations

Mechanism of Action: Cathinone Interaction with Monoamine Transporters

Synthetic cathinones primarily exert their psychoactive effects by increasing the synaptic concentrations of monoamine neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[8][9] They achieve this by interacting with their respective transporters (DAT, SERT, and NET).[8][9][10] The diagram below illustrates the two main mechanisms: reuptake inhibition and neurotransmitter release.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle Monoamines (DA, 5-HT, NE) Monoamines (DA, 5-HT, NE) Synaptic Vesicle->Monoamines (DA, 5-HT, NE) Storage Postsynaptic Receptors Postsynaptic Receptors Monoamines (DA, 5-HT, NE)->Postsynaptic Receptors Binding & Signaling Monoamine Transporter (DAT, SERT, NET) Monoamine Transporter (DAT, SERT, NET) Monoamines (DA, 5-HT, NE)->Monoamine Transporter (DAT, SERT, NET) Reuptake Monoamine Transporter (DAT, SERT, NET)->Synaptic Vesicle Recycling This compound This compound This compound->Monoamine Transporter (DAT, SERT, NET) Blocks Reuptake / Induces Efflux

Mechanism of this compound at the monoamine transporter.
Workflow for New Analytical Method Validation

The validation of a new analytical method is a critical process to ensure its reliability and suitability for its intended purpose. The following workflow outlines the key steps involved in validating the new LC-MS/MS method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Optimize Sample Preparation (SPE/LLE) A->B C Optimize LC-MS/MS Parameters (Column, Mobile Phase, MRM) B->C D Selectivity & Specificity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) C->G H Robustness & Stability C->H I Routine Sample Analysis D->I E->I F->I G->I H->I J Proficiency Testing I->J

References

Cross-Validation of Ethcathinone Immunoassays with Confirmatory Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immunoassay-based screening methods for ethcathinone with confirmatory techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the performance of commercially available immunoassays, outline experimental protocols, and present visual workflows to aid in the selection and implementation of appropriate analytical methods.

Immunoassay Performance Comparison

The detection of synthetic cathinones, including this compound, by immunoassays is often complicated by cross-reactivity with other structurally related compounds. The following tables summarize the performance characteristics of commercially available immunoassay kits, with a focus on their ability to detect this compound and related substances. It is important to note that specific cross-reactivity data for this compound is not always provided by manufacturers, and in such cases, data for the closely related compound 4-methylthis compound (4-MEC) is presented as a surrogate.

Immunoassay KitTarget AnalytesCalibrator(s)Cut-off Concentration(s)SensitivitySpecificityCross-Reactivity with 4-MEC (%)Reference
Randox Drugs of Abuse V Biochip Array Bath Salt I (BSI)Mephedrone5 µg/L100%52.1%111[1]
Bath Salt II (BSII)MDPV30 µg/L<0.1[1]
Neogen Synthetic Cathinones (Mthis compound) ELISA Mthis compound and other synthetic cathinonesMthis compoundN/AN/AN/AData not readily available[2]
Immunalysis Synthetic Cathinones ELISA Synthetic cathinonesN/AN/AN/AN/APositive results with concentrations >1250 µg/L[3]

Confirmatory Method Performance

Confirmatory methods like GC-MS and LC-MS/MS offer high specificity and sensitivity for the unambiguous identification and quantification of this compound.

Confirmatory MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)RecoveryReference
GC-MS 5 ng/mL20 ng/mL>0.99582.34% - 104.46%[4][5]
LC-MS/MS 0.02 - 0.72 ng/mL1 - 2.5 ng/mL>0.9983.2% - 106%[6]
LC-MS/MS (for this compound) N/A5 pg/mgN/AN/A[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide synopses of typical experimental protocols for immunoassay screening and confirmatory analysis of this compound.

Immunoassay Screening Protocol (General)
  • Sample Preparation: Urine samples are typically centrifuged to remove particulate matter. Depending on the assay, a dilution step with the provided buffer may be required.

  • Assay Procedure (ELISA):

    • Add a specific volume of the prepared sample, calibrators, and controls to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugate solution to each well.

    • Incubate the plate at a specified temperature for a defined period to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Interpretation: The concentration of the analyte in the samples is determined by comparing their absorbance to the standard curve generated from the calibrators. Results are typically reported as positive or negative based on a pre-defined cut-off value.

GC-MS Confirmatory Protocol
  • Sample Preparation (Urine):

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol and water. Load the urine sample onto the cartridge. Wash the cartridge with water and/or a weak organic solvent. Elute the analytes with a suitable organic solvent (e.g., methanol, ethyl acetate).[4][5]

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the urine sample to alkaline conditions. Add an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. Collect the organic layer.[8]

  • Derivatization: Evaporate the extracted sample to dryness. Reconstitute the residue in a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) and heat to form a volatile derivative of this compound.[8]

  • GC-MS Analysis:

    • Injection: Inject a small volume of the derivatized sample into the GC inlet.

    • Chromatographic Separation: Separate the analytes on a capillary column (e.g., HP-5MS).

    • Mass Spectrometric Detection: Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[4][5]

LC-MS/MS Confirmatory Protocol
  • Sample Preparation (Blood/Urine):

    • Protein Precipitation (for blood/plasma): Add a precipitating agent (e.g., acetonitrile, methanol) to the sample. Vortex and centrifuge to pellet the proteins. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): Adjust the sample pH and extract with an organic solvent.

    • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to isolate the analytes from the sample matrix.

  • LC-MS/MS Analysis:

    • Injection: Inject the prepared sample into the LC system.

    • Chromatographic Separation: Separate the analytes on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol with additives like formic acid or ammonium formate.

    • Mass Spectrometric Detection: Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring for specific product ions, providing a high degree of certainty in identification and quantification.

Visualizing the Workflow and Relationships

logical_relationship cluster_performance Performance Metrics immunoassay Immunoassay Screening sensitivity Sensitivity immunoassay->sensitivity Evaluates specificity Specificity immunoassay->specificity Evaluates cross_reactivity Cross-Reactivity immunoassay->cross_reactivity Characterizes confirmatory Confirmatory Method (GC-MS or LC-MS/MS) accuracy Accuracy & Precision confirmatory->accuracy Defines cross_validation Cross-Validation sensitivity->cross_validation specificity->cross_validation accuracy->cross_validation cross_validation->immunoassay Validates

Conclusion

The cross-validation of this compound immunoassays with confirmatory methods is essential for reliable drug screening. While immunoassays provide a rapid and high-throughput preliminary screening tool, their performance is limited by factors such as specificity and cross-reactivity. The Randox Drugs of Abuse V Biochip Array is a commercially available option with published validation data for synthetic cathinones. However, the potential for false-positive results necessitates the use of highly specific and sensitive confirmatory methods like GC-MS and LC-MS/MS for all presumptive positive samples. The choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, specificity, and the available resources.

References

A Comparative Analysis of Ethcathinone Metabolism: In Vitro vs. In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of ethcathinone, a synthetic stimulant of the cathinone class. Understanding the metabolic fate of this compound is crucial for toxicological assessment, forensic analysis, and the development of potential therapeutic interventions. This document outlines the key metabolic pathways, presents comparative data from in vitro and in vivo studies, and provides detailed experimental protocols for researchers.

Executive Summary

This compound, an active metabolite of the prescription drug diethylpropion, undergoes extensive metabolism in the body.[1][2] The primary metabolic transformations involve the reduction of the β-keto group and N-dealkylation of the ethyl group.[3][4] Both in vitro systems, such as human liver microsomes, and in vivo models, like rodent studies, have been employed to elucidate these pathways. While in vitro models offer a controlled environment to study specific enzymatic reactions, in vivo studies provide a more holistic view of the absorption, distribution, metabolism, and excretion (ADME) of the compound. This guide will delve into the specifics of these metabolic routes and the methodologies used to study them.

Comparative Metabolic Profile of this compound

The metabolism of this compound primarily yields norephedrine and other related compounds. The following table summarizes the key metabolites identified in both in vitro and in vivo systems.

MetaboliteIn Vitro Detection (e.g., Human Liver Microsomes)In Vivo Detection (e.g., Rat/Human Urine)Metabolic Pathway
Norephedrine Identified as a major metaboliteDetected as a principal metabolite in urine[3][4]N-dealkylation
Ethyl-ephedrine IdentifiedReported in urine samples[4]β-keto reduction
Ethyl-c-ephedrine IdentifiedReported in urine samples[4]β-keto reduction
Phenylpropanolamine Minor metabolite observedDetected in urine[4]N-dealkylation of ethyl-ephedrine/ethyl-c-ephedrine

Metabolic Pathways of this compound

The metabolic conversion of this compound is a multi-step process involving both Phase I and Phase II reactions. The primary Phase I pathways are β-keto reduction and N-dealkylation, catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver.

Ethcathinone_Metabolism Metabolic Pathways of this compound This compound This compound Norephedrine Norephedrine This compound->Norephedrine N-dealkylation (CYP-mediated) Ethyl_ephedrine Ethyl-ephedrine This compound->Ethyl_ephedrine β-keto reduction Ethyl_c_ephedrine Ethyl-c-ephedrine This compound->Ethyl_c_ephedrine β-keto reduction PhaseII Phase II Conjugates (e.g., Glucuronides) Norephedrine->PhaseII Phenylpropanolamine Phenylpropanolamine Ethyl_ephedrine->Phenylpropanolamine N-dealkylation Ethyl_ephedrine->PhaseII Ethyl_c_ephedrine->Phenylpropanolamine N-dealkylation Ethyl_c_ephedrine->PhaseII Phenylpropanolamine->PhaseII

Caption: Metabolic pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate study of drug metabolism. Below are representative protocols for in vitro and in vivo investigations of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify Phase I metabolites of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol (quenching solvent)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS or GC-MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the this compound stock solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system. The final volume should be standardized (e.g., 200 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis to identify and quantify the metabolites.

In Vivo Metabolism Study in a Rat Model

This protocol outlines a typical in vivo study to investigate the metabolism and excretion of this compound in rats.

Materials:

  • This compound

  • Male Wistar or Sprague-Dawley rats

  • Metabolic cages for separate collection of urine and feces

  • Dosing vehicle (e.g., saline)

  • Analytical standards for this compound and its expected metabolites

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • LC-MS/MS or GC-MS system

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer a single dose of this compound to the rats via a relevant route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.

  • Sample Collection: House the rats individually in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation (Urine):

    • Measure the volume of the collected urine.

    • To cleave potential glucuronide conjugates, an enzymatic hydrolysis step with β-glucuronidase can be included.

    • Extract the metabolites from the urine using either SPE or LLE.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

  • Analysis: Analyze the prepared samples using a validated LC-MS/MS or GC-MS method to identify and quantify this compound and its metabolites.

Experimental Workflow Comparison

The following diagram illustrates the general workflow for comparing in vitro and in vivo metabolism studies.

Workflow_Comparison Workflow for In Vitro vs. In Vivo Metabolism Comparison cluster_in_vitro In Vitro Study cluster_in_vivo In Vivo Study Incubation Incubation with Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Extraction_vitro Sample Extraction Quenching->Extraction_vitro Analysis_vitro LC-MS/MS or GC-MS Analysis Extraction_vitro->Analysis_vitro Metabolite_ID Metabolite Identification and Quantification Analysis_vitro->Metabolite_ID Dosing Animal Dosing Collection Urine/Feces Collection Dosing->Collection Extraction_vivo Sample Extraction (with Hydrolysis) Collection->Extraction_vivo Analysis_vivo LC-MS/MS or GC-MS Analysis Extraction_vivo->Analysis_vivo Analysis_vivo->Metabolite_ID Comparison Comparative Analysis Metabolite_ID->Comparison

Caption: Experimental workflow comparison.

Conclusion

The metabolic profiling of this compound through both in vitro and in vivo methodologies provides critical insights into its biotransformation. While in vitro assays using human liver microsomes are invaluable for identifying primary metabolic pathways and potential drug-drug interactions, in vivo studies in animal models are essential for understanding the complete ADME profile and the formation of secondary and conjugated metabolites. The data consistently show that N-dealkylation and β-keto reduction are the predominant metabolic routes for this compound. A comprehensive understanding derived from both approaches is paramount for a thorough risk assessment and for the development of reliable analytical methods for its detection in forensic and clinical settings.

References

A Comparative Analysis of the Discriminative Stimulus Effects of Ethcathinone and Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the discriminative stimulus effects of ethcathinone and the widely studied psychostimulant, cocaine. Due to a lack of direct comparative studies on the discriminative stimulus properties of this compound, data from its close structural analog, mthis compound, is utilized as a proxy to facilitate this comparison. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes the underlying neurobiological mechanisms to inform research and drug development in the field of psychostimulants.

Quantitative Comparison of Discriminative Stimulus and Monoamine Transporter Effects

The discriminative stimulus effects of a compound are a measure of its subjective effects in animals, which are often predictive of abuse liability in humans. In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug (the training drug) and differentiate it from a placebo (e.g., saline). The potency of other drugs to substitute for the training drug is a key indicator of their similarity in subjective effects.

The primary molecular targets for both cocaine and synthetic cathinones are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The interaction of these drugs with the transporters, either as inhibitors of reuptake or as releasing agents, dictates their neurochemical and behavioral effects.

The following table summarizes the available quantitative data for cocaine, mthis compound (as a proxy for this compound's discriminative effects), and this compound's in vitro pharmacology.

ParameterCocaineMthis compoundThis compound
Discriminative Stimulus Effects (Substitution for Cocaine)
Animal ModelRatRatNo Data Available
Training Dose (Cocaine)10 mg/kg10 mg/kgNo Data Available
ED₅₀ for Substitution2.6 mg/kg0.39 mg/kg (racemic)No Data Available
Maximal SubstitutionFullFullNo Data Available
Monoamine Transporter Inhibition (IC₅₀, nM)
Dopamine Transporter (DAT)26813304700
Norepinephrine Transporter (NET)495243120
Serotonin Transporter (SERT)321>10,0007300
Monoamine Release (EC₅₀, nM)
Dopamine ReleaseNon-releaser122>10,000
Norepinephrine ReleaseNon-releaser10999.3
Serotonin ReleaseNon-releaser>10,000>10,000

Note: Data for mthis compound's discriminative stimulus effects is used as a proxy for this compound. The in vitro data for all three compounds are from Simmler et al., 2013, unless otherwise cited.

Experimental Protocols

The data presented in this guide are derived from established preclinical research methodologies. Understanding these protocols is essential for the interpretation of the findings.

Drug Discrimination Studies

The discriminative stimulus effects of psychostimulants are typically evaluated in rodents or non-human primates using a two-lever operant conditioning chamber.

  • Animal Subjects: Male Sprague-Dawley rats are commonly used. They are typically housed individually and maintained on a restricted diet or water schedule to motivate them to work for food or liquid reinforcement.

  • Training Phase:

    • Animals are trained to press one of two levers after receiving an injection of the training drug (e.g., cocaine 10 mg/kg, intraperitoneally). Correct responses are rewarded with a food pellet or water.

    • On alternate training days, animals receive a saline injection and are rewarded for pressing the other lever.

    • Training continues until the animals can reliably discriminate between the drug and saline, typically achieving over 80% accuracy on the correct lever.

  • Testing Phase:

    • Once the discrimination is established, test sessions are conducted to evaluate the effects of other compounds.

    • Different doses of the test drug (e.g., mthis compound) are administered, and the percentage of responses on the drug-appropriate lever is recorded.

    • Full substitution is generally defined as greater than 80% of responses on the drug-appropriate lever. The ED₅₀ value, the dose at which the drug produces 50% drug-appropriate responding, is calculated to determine the potency of the test compound.

In Vitro Monoamine Transporter Assays

The affinity and functional effects of compounds at monoamine transporters are assessed using in vitro assays with cells expressing the human transporters (e.g., HEK 293 cells).

  • Inhibition of Monoamine Uptake:

    • Cells expressing DAT, NET, or SERT are incubated with a radiolabeled monoamine (e.g., [³H]dopamine).

    • The test compound is added at various concentrations to determine its ability to inhibit the uptake of the radiolabeled monoamine into the cells.

    • The concentration of the test compound that inhibits 50% of the monoamine uptake (IC₅₀) is determined.

  • Monoamine Release Assays:

    • Cells are preloaded with a radiolabeled monoamine.

    • The test compound is then added, and the amount of radiolabeled monoamine released from the cells is measured.

    • The concentration of the test compound that elicits 50% of the maximal release (EC₅₀) is calculated.

Visualizations

Experimental Workflow for Drug Discrimination

G cluster_0 Training Phase cluster_1 Testing Phase drug_inj Drug Injection (e.g., Cocaine) drug_lever Press 'Drug' Lever drug_inj->drug_lever saline_inj Saline Injection saline_lever Press 'Saline' Lever saline_inj->saline_lever reward Food/Liquid Reward drug_lever->reward saline_lever->reward acquisition Acquisition of Discrimination reward->acquisition test_drug_inj Test Drug Injection (e.g., this compound analog) lever_press Lever Pressing test_drug_inj->lever_press data_analysis Data Analysis (% Drug Lever Responding) lever_press->data_analysis acquisition->test_drug_inj

Caption: Workflow of a typical drug discrimination experiment.

Signaling Pathways of Cocaine and this compound

G cluster_0 Cocaine cluster_1 This compound cocaine Cocaine dat_block_c Blocks DAT cocaine->dat_block_c net_block_c Blocks NET cocaine->net_block_c sert_block_c Blocks SERT cocaine->sert_block_c da_inc_c ↑ Extracellular Dopamine dat_block_c->da_inc_c ne_inc_c ↑ Extracellular Norepinephrine net_block_c->ne_inc_c ht_inc_c ↑ Extracellular Serotonin sert_block_c->ht_inc_c stim_c Stimulant Effects da_inc_c->stim_c This compound This compound net_release_e Promotes NET Release This compound->net_release_e dat_inhibit_e Weakly Inhibits DAT This compound->dat_inhibit_e sert_inhibit_e Weakly Inhibits SERT This compound->sert_inhibit_e ne_inc_e ↑↑ Extracellular Norepinephrine net_release_e->ne_inc_e da_inc_e ↑ Extracellular Dopamine dat_inhibit_e->da_inc_e ht_inc_e ↑ Extracellular Serotonin sert_inhibit_e->ht_inc_e stim_e Stimulant Effects ne_inc_e->stim_e da_inc_e->stim_e

Caption: Proposed signaling pathways for cocaine and this compound.

Concluding Summary

The available preclinical data suggests that both cocaine and synthetic cathinones like this compound produce their stimulant effects through interactions with monoamine transporters. However, their mechanisms and potencies differ significantly.

Cocaine acts as a non-selective reuptake inhibitor at DAT, NET, and SERT. In contrast, this compound is a potent norepinephrine releasing agent and a weak inhibitor of dopamine and serotonin uptake. This pharmacological profile suggests that the subjective effects of this compound may be more heavily influenced by noradrenergic systems compared to cocaine.

The drug discrimination data for mthis compound, a close analog of this compound, indicates that it fully substitutes for cocaine, suggesting a significant overlap in their subjective effects. Notably, mthis compound is more potent than cocaine in producing cocaine-like discriminative stimulus effects. This is consistent with its action as a dopamine releaser, which is a more efficacious mechanism for increasing synaptic dopamine compared to reuptake inhibition.

While direct comparative data for this compound is lacking, its pharmacological profile as a potent norepinephrine releaser and weak dopamine uptake inhibitor suggests that its discriminative stimulus effects may be complex and potentially differ from those of both cocaine and mthis compound. Further research is warranted to directly assess the discriminative stimulus properties of this compound and to fully elucidate its abuse potential and neurobiological effects in comparison to cocaine.

Comparative Analysis of the Reinforcing Effects of Ethcathinone Enantiomers: A Predictive Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Ethcathinone, an active metabolite of the prodrug diethylcathinone, is a stimulant of the cathinone class.[1] Like other cathinones, it possesses a chiral center, leading to the existence of two enantiomers: (S)-Ethcathinone and (R)-Ethcathinone. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their pharmacological and toxicological profiles, including their reinforcing effects and abuse potential. While this compound is known to be a moderately active releaser of noradrenaline and a weak inhibitor of dopamine reuptake, the specific contributions of each enantiomer to these effects are not well-documented.[1]

This guide synthesizes findings from studies on analogous cathinone derivatives to forecast the likely reinforcing properties of this compound enantiomers.

Predicted Pharmacological Profiles and Reinforcing Effects

Based on structure-activity relationships established for other cathinones, a differential profile for the enantiomers of this compound can be hypothesized. It is widely accepted that the reinforcing effects of cathinones are strongly correlated with their activity at the dopamine transporter (DAT).[2] A higher DAT to serotonin transporter (SERT) activity ratio is often indicative of a greater potential for abuse.[2]

For instance, studies on mephedrone have shown that the (R)-enantiomer is primarily responsible for its rewarding and reinforcing effects, which is attributed to its greater dopaminergic activity.[3][4] Conversely, the (S)-enantiomer of mephedrone is a more potent serotonin releaser and does not produce rewarding effects on its own.[5][6] Similarly, for mthis compound, the (S)-enantiomer has been found to be a more potent central stimulant.[7]

Extrapolating from these findings, it is plausible that (S)-Ethcathinone may exhibit greater stimulant and reinforcing properties due to a higher affinity for and/or efficacy at the dopamine transporter. Conversely, (R)-Ethcathinone might have a greater influence on the serotonergic system.

Quantitative Data from Related Cathinone Enantiomers

To provide a framework for comparison, the following table summarizes quantitative data on the reinforcing and neurochemical effects of enantiomers of mephedrone and mthis compound, which are structurally similar to this compound.

CompoundEnantiomerReinforcing Effects (Self-Administration)Dopamine (DA) ReleaseSerotonin (5-HT) ReleaseReference
Mephedrone (R)-MephedroneHigher breakpoints in progressive-ratio schedulesPotentWeak[3][4]
(S)-MephedroneLower breakpoints; less reinforcingPotent50-fold more potent than R-enantiomer[3][6]
Mthis compound (S)-Mthis compoundMore potent central stimulantPotent releasing agentNeurotoxic to 5-HT neurons in rats[7][8]
(R)-Mthis compoundLess potent stimulantMore potent neurotoxic effects on DA neurons in miceNo long-term effects on 5-HT neurons in mice[8]

Experimental Protocols for Determining Reinforcing Effects

The following experimental methodologies are standard in preclinical assessments of the reinforcing effects of psychoactive substances and would be applicable to a comparative study of this compound enantiomers.

1. Intravenous Self-Administration (IVSA) in Rats

  • Objective: To determine if the substance is reinforcing and to quantify its reinforcing efficacy.

  • Methodology:

    • Surgery: Male Wistar rats are surgically implanted with intravenous catheters into the jugular vein.

    • Acquisition: Rats are placed in operant conditioning chambers equipped with two levers. A response on the "active" lever results in an intravenous infusion of the drug, while a response on the "inactive" lever has no consequence. Sessions are typically 2 hours daily for 10-14 days.

    • Dose-Response: Once stable responding is acquired, the dose of the drug is varied across sessions to determine the dose that maintains the maximal response rate.

    • Progressive-Ratio (PR) Schedule: To assess the motivational strength of the drug, a PR schedule is used where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing efficacy.

2. Conditioned Place Preference (CPP)

  • Objective: To assess the rewarding properties of the substance.

  • Methodology:

    • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

    • Pre-conditioning: On the first day, rats are allowed to freely explore both chambers to determine any baseline preference.

    • Conditioning: Over several days, rats receive an injection of the drug (e.g., (S)-Ethcathinone) and are confined to one chamber, and a saline injection on alternate days while confined to the other chamber.

    • Post-conditioning (Test): Rats are allowed to freely explore both chambers again with no drug administration. An increase in the time spent in the drug-paired chamber is indicative of a conditioned place preference and suggests the drug has rewarding properties.

3. In Vitro Monoamine Transporter Assays

  • Objective: To determine the affinity and efficacy of the enantiomers at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Methodology:

    • Cell Lines: Use of human embryonic kidney (HEK) 293 cells stably expressing the human DAT, SERT, or NET.

    • Binding Assays: Radioligand binding assays are performed to determine the binding affinity (Ki) of each enantiomer for each transporter.

    • Uptake/Release Assays: Synaptosomes are prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT). The ability of each enantiomer to inhibit the uptake of or stimulate the release of radiolabeled monoamines (e.g., [3H]dopamine) is measured to determine their potency (IC50 or EC50).

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for comparing the reinforcing effects of this compound enantiomers and the general signaling pathway affected by cathinones.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_ivsa IVSA Details cluster_cpp CPP Details cluster_neurochemical Neurochemical Analysis animal_model Animal Model (Rats) ivsa Intravenous Self-Administration animal_model->ivsa cpp Conditioned Place Preference animal_model->cpp acquisition Acquisition Phase ivsa->acquisition pre_test Pre-Conditioning Test cpp->pre_test dose_response Dose-Response Curve acquisition->dose_response pr_schedule Progressive-Ratio Schedule dose_response->pr_schedule transporter_assays Monoamine Transporter Assays (DAT, SERT) pr_schedule->transporter_assays conditioning Conditioning Phase pre_test->conditioning post_test Post-Conditioning Test conditioning->post_test post_test->transporter_assays

Experimental workflow for comparing this compound enantiomer reinforcing effects.

Cathinone_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Enantiomer dat Dopamine Transporter (DAT) This compound->dat Blocks Reuptake / Promotes Efflux da_release Dopamine Release dat->da_release Reverses Transport vesicle Dopamine Vesicle vesicle->da_release da_synapse Dopamine da_release->da_synapse da_receptor Dopamine Receptor da_synapse->da_receptor reward_signal Reinforcing/Rewarding Signal da_receptor->reward_signal

General signaling pathway of cathinones at the dopamine synapse.

Conclusion

While direct experimental evidence is lacking for the reinforcing effects of this compound enantiomers, the established structure-activity relationships of closely related cathinones provide a strong basis for a predictive comparative analysis. It is hypothesized that, similar to mephedrone, the enantiomers of this compound will exhibit distinct pharmacological profiles, with one enantiomer being more dopaminergically active and thus possessing greater reinforcing and abuse potential. Rigorous preclinical studies employing self-administration and conditioned place preference paradigms, coupled with in vitro transporter assays, are necessary to definitively characterize the reinforcing effects of (S)- and (R)-ethcathinone. This knowledge is crucial for a comprehensive understanding of the abuse liability of this compound and for informing public health and regulatory policies.

References

Stability of Ethcathinone in Comparison to Other Cathinone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the stability of ethcathinone relative to other synthetic cathinone analogs, intended for researchers, scientists, and drug development professionals. The information compiled herein summarizes key findings from forensic toxicology and analytical chemistry literature, focusing on the influence of chemical structure and environmental factors on the degradation of these compounds.

Introduction to Cathinone Stability

Synthetic cathinones are a class of psychoactive substances characterized by a β-keto-phenethylamine core structure. Their stability is a critical factor in forensic analysis, toxicological studies, and the development of reference standards. Degradation can be influenced by a variety of factors, including the compound's specific chemical structure, the storage matrix (e.g., biological fluids, solvents), temperature, and pH.[1][2] Generally, cathinones are susceptible to degradation under alkaline conditions and at elevated temperatures, while stability is enhanced in acidic environments and under frozen conditions.[1]

Impact of Chemical Structure on Stability

The stability of cathinone analogs is profoundly influenced by their molecular structure, particularly the substitution on the amine group and the aromatic ring.

  • Secondary vs. Tertiary Amines: Cathinones with a tertiary amine, such as those containing a pyrrolidine ring (e.g., MDPV, α-PVP), are demonstrably more stable than their secondary amine counterparts.[1][3][4] this compound, being a secondary amine, falls into the less stable category, similar to mephedrone.

  • Methylenedioxy Group: The presence of a 3,4-methylenedioxy group on the aromatic ring significantly enhances the stability of cathinone analogs.[1][3][5] This structural feature is present in compounds like methylone and MDPV, contributing to their greater resilience to degradation compared to unsubstituted or ring-substituted secondary amines.[5]

  • Ring Substitution: With the exception of fluorine substitution, which tends to decrease stability, other substitutions on the aromatic ring of secondary amine cathinones do not show significant differences in their instability.[1]

Based on these structural principles, this compound is expected to exhibit lower stability compared to tertiary amine analogs like MDPV and methylenedioxy-substituted analogs like methylone. Its stability profile is anticipated to be more aligned with other secondary amine cathinones such as mephedrone.

Comparative Stability Data

The following table summarizes the half-life (t½) data for this compound and other selected cathinone analogs under various storage conditions, compiled from published research. These values highlight the analyte-dependent nature of cathinone stability.

Cathinone AnalogChemical ClassMatrixpHTemperatureHalf-life (t½)Reference
This compound Secondary AmineBlood~7.432°CNot explicitly stated, but grouped with unstable secondary amines[5]
Urine820°CNot explicitly stated, but grouped with unstable secondary amines[3]
Mephedrone Secondary AmineBlood~7.420°CUndetectable after 30 days[5]
Urine820°C~2.5 days[3]
Methylone MethylenedioxyBlood~7.432°C~10.5 days[5]
Urine820°C~26 days[3]
MDPV PyrrolidineBlood~7.432°C~21 days[4]
Urine820°C~4.3 months[3][4]

Note: Half-life data can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The stability of cathinones is typically evaluated through forced degradation studies.[6][7] These experiments expose the analytes to various stress conditions to accelerate degradation and identify potential degradation products.

General Protocol for Cathinone Stability Testing in Biological Matrices:
  • Sample Preparation: Fortify blank biological matrices (e.g., human whole blood, urine) with the cathinone analogs of interest at known concentrations (e.g., 100 ng/mL and 1000 ng/mL).[1][8] For pH-dependent studies, adjust the pH of the matrix (e.g., urine adjusted to pH 4 and pH 8).[3]

  • Storage: Aliquot the fortified samples and store them under various temperature conditions, such as frozen (-20°C), refrigerated (4°C), ambient (20°C), and elevated (32°C).[1][2]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24 hours, 7 days, 1 month, 6 months), retrieve a set of samples from each storage condition.

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the cathinones from the biological matrix.[1]

  • Analysis: Quantify the remaining concentration of the parent drug using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is preferred over Gas Chromatography-Mass Spectrometry (GC-MS) to avoid potential thermal degradation of the analytes.[9]

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The half-life under each condition can then be determined by plotting the concentration versus time.

Visualizing Experimental Workflow and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for stability testing and a simplified representation of factors influencing cathinone degradation.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Start Fortify Blank Matrix (Blood, Urine) Adjust_pH Adjust pH (e.g., pH 4 and 8 for Urine) Start->Adjust_pH Storage Aliquot and Store Samples Adjust_pH->Storage Temps -20°C 4°C 20°C 32°C Storage->Temps Time_Points Retrieve Samples (t=0, 1d, 7d, 1m, 6m) Temps->Time_Points Extraction Solid-Phase Extraction (SPE) Time_Points->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Calculate % Remaining and Half-life LCMS->Data Degradation_Factors cluster_structure Chemical Structure cluster_environment Environmental Factors Secondary_Amine Secondary Amine (e.g., this compound, Mephedrone) Cathinone_Stability Cathinone Stability Secondary_Amine->Cathinone_Stability decreases Tertiary_Amine Tertiary Amine (e.g., MDPV) Tertiary_Amine->Cathinone_Stability increases MD_Group Methylenedioxy Group (e.g., Methylone, MDPV) MD_Group->Cathinone_Stability increases Halogenation Halogenation (e.g., 3-FMC) Halogenation->Cathinone_Stability decreases High_Temp High Temperature High_Temp->Cathinone_Stability decreases Alkaline_pH Alkaline pH Alkaline_pH->Cathinone_Stability decreases Acidic_pH Acidic pH Acidic_pH->Cathinone_Stability increases Low_Temp Low Temperature Low_Temp->Cathinone_Stability increases

References

A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of Ethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reliable enantioseparation of chiral compounds is a critical step in analysis and purification. Ethcathinone, a synthetic cathinone, possesses a chiral center, making the separation of its enantiomers essential for pharmacological and toxicological studies. This guide provides a head-to-head comparison of different high-performance liquid chromatography (HPLC) chiral columns for the separation of this compound enantiomers, supported by experimental data.

The primary method for the chiral separation of synthetic cathinones, including this compound, is HPLC utilizing chiral stationary phases (CSPs).[1] Among the various types of CSPs, polysaccharide-based columns, particularly those with amylose or cellulose derivatives, have demonstrated broad applicability and success.[2] This comparison will focus on the performance of these widely used polysaccharide-based columns.

Performance Comparison of Chiral Columns for this compound Separation

The selection of an appropriate chiral column is paramount for achieving successful enantioseparation. The following table summarizes the quantitative performance data for the separation of this compound enantiomers on a well-documented amylose-based chiral stationary phase.

Table 1: Performance Data for Chiral Separation of this compound

Chiral ColumnChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)k'₁k'₂Separation Factor (α)Resolution (Rₛ)Reference
Chiralpak® AS-H Amylose tris[(S)-α-methylbenzylcarbamate]Hexane/Isopropanol/Triethylamine (97:3:0.1, v/v/v)1.02.052.351.151.90[3]

k'₁: Retention factor of the first eluting enantiomer k'₂: Retention factor of the second eluting enantiomer α = k'₂ / k'₁ Rₛ = 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂)

Currently, detailed, peer-reviewed quantitative data for the chiral separation of this compound on other specific polysaccharide-based columns, such as the Lux® and Chiralcel® series, is not as readily available in the literature. However, studies on a wide range of cathinone derivatives have shown columns like the Lux® Cellulose-2 to be effective, suggesting they are strong candidates for this compound separation.[4] Researchers are encouraged to perform initial screenings with these columns.

Experimental Protocols

The following is a generalized experimental protocol for the chiral HPLC separation of this compound, based on common methodologies found in the literature.[3][5]

1. Sample Preparation:

  • Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or a comparable polysaccharide-based chiral column.

  • Mobile Phase: A typical starting mobile phase for normal-phase chromatography is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive is crucial for good peak shape. A recommended starting point is n-Hexane/Isopropanol/Triethylamine (97:3:0.1, v/v/v) .[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (typically 25°C).

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rₛ) for the two enantiomers to evaluate the separation performance.

Logical Workflow for Chiral Method Development

The process of selecting an appropriate chiral column and optimizing the separation method can be visualized as a logical workflow. This workflow helps in systematically approaching the challenge of enantioseparation.

Chiral_Method_Development cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Final Method Start Racemic this compound Sample Column_Selection Select Polysaccharide-Based CSPs (e.g., Chiralpak® AS-H, Lux® Cellulose-2, Chiralcel® OD-H) Start->Column_Selection Initial_Screening Screen with Standard Normal Phase Mobile Phases (e.g., Hexane/IPA/Base, Hexane/EtOH/Base) Column_Selection->Initial_Screening Evaluation Evaluate Separation (Partial or Baseline Resolution?) Initial_Screening->Evaluation Evaluation->Column_Selection No Separation (Try different CSP) Optimize_MP Optimize Mobile Phase - Adjust Alcohol % - Change Alcohol Type (IPA vs. EtOH) - Adjust Basic Additive Conc. Evaluation->Optimize_MP Partial Separation Final_Method Validated Chiral Separation Method Evaluation->Final_Method Baseline Separation Optimize_Conditions Optimize Other Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Conditions Optimize_Conditions->Evaluation Re-evaluate

References

Inter-laboratory validation of a quantitative method for Ethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to Quantitative Methods for Ethcathinone Analysis

The emergence of novel psychoactive substances, including synthetic cathinones like this compound, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these substances is crucial for toxicological assessment and legal proceedings. This guide provides a comparative overview of validated analytical methods for the quantitative determination of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information is compiled from various studies to assist researchers and drug development professionals in selecting appropriate methodologies.

Comparative Analysis of Quantitative Methods

The performance of different analytical methods is critical for achieving the desired sensitivity, selectivity, and accuracy. Below is a summary of validation parameters for the quantification of this compound and other closely related synthetic cathinones from published studies.

Analytical MethodAnalyte(s)MatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Extraction Method
LC-Q/TOF-MS This compound & 21 other synthetic cathinonesUrine & BloodNot SpecifiedNot Specified0.25–5Solid Phase Extraction (SPE)
GC-MS Mthis compound, Cathine, Cathinone, EphedrineOral Fluid20–2,000Not Specified20Liquid-Liquid Extraction (LLE)
LC-MS/MS Mthis compound & 4-methylmthis compoundUrine0.5–2,000Not Specified0.8 - 2Liquid-Liquid Extraction (LLE)
LC-MS/MS N-ethylnorpentyloneWhole Blood5–50015Not Specified
GC-MS/MS 4-CMC, NEP, NEHOral Fluid & SweatNot SpecifiedNot SpecifiedNot SpecifiedLiquid-Liquid Extraction (LLE)

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results across laboratories. The following are representative protocols for GC-MS and LC-MS/MS analysis of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Synthetic Cathinones in Oral Fluid[1]

This method is suitable for the detection and quantification of cathine, cathinone, mthis compound, and ephedrine in oral fluid.[1]

  • Sample Preparation:

    • To 0.5 mL of oral fluid, add an internal standard (amphetamine-d5).

    • Extract the analytes with ethyl acetate.

    • Evaporate the extract to dryness.

  • Derivatization:

    • Reconstitute the dried extract and derivatize with heptafluorobutyric anhydride (HFBA) at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injection Volume: 2 µL

    • MS Mode: Selected Ion Monitoring (SIM)

    • Ions Monitored:

      • Cathine: m/z 117, 240, 330

      • Cathinone: m/z 77, 105, 240

      • Mthis compound: m/z 105, 210, 254

      • Ephedrine: m/z 210, 254, 344

      • Amphetamine-d5 (IS): m/z 244, 336

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Synthetic Cathinones in Urine[2]

This method provides a sensitive and reliable approach for the quantification of mthis compound and 4-methylmthis compound in urine.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • An easy liquid-liquid extraction technique is employed.

  • Chromatography:

    • Fast reversed-phase chromatography is utilized for separation.

  • MS/MS Detection:

    • The method is based on HPLC-tandem mass spectrometry, which offers high selectivity.

Method Validation Workflow

The validation of a quantitative analytical method is a critical process to ensure the reliability of the results. A generalized workflow for the validation of a quantitative method for synthetic cathinones is depicted below. This process typically involves assessing parameters such as linearity, accuracy, precision, sensitivity (LOD and LOQ), specificity, and stability.[3][4]

Method_Validation_Workflow cluster_Plan Planning & Development cluster_Execution Experimental Validation cluster_Analysis Data Analysis & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Specificity Specificity & Selectivity Sensitivity->Specificity Stability Analyte Stability Specificity->Stability Data_Analysis Data Analysis & Statistical Evaluation Stability->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

References

Safety Operating Guide

Proper Disposal of Ethcathinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ethcathinone is a controlled substance in many jurisdictions, including the United States (Schedule I), the United Kingdom (Class B), and others.[1][2] All handling and disposal procedures must be in strict compliance with national, state, and local regulations. This document provides general guidance and should not supersede applicable laws or institutional protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.

Pre-Disposal Considerations and Hazard Assessment

Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. This compound is a stimulant drug of the phenethylamine, amphetamine, and cathinone chemical classes.[1][3] Safety Data Sheets (SDS) indicate that this compound hydrochloride is harmful if swallowed, inhaled, or in contact with skin.[4][5] It can cause serious skin and eye irritation and may cause respiratory irritation.[4][5][6] One source also indicates it may damage an unborn child and cause damage to organs.[5]

Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or chemical-resistant apron

  • Respiratory protection may be necessary depending on the form of the substance and the procedure.[4]

Regulatory Compliance

As a controlled substance, the disposal of this compound is highly regulated. In the United States, the Drug Enforcement Administration (DEA) governs the disposal of controlled substances under Title 21 Code of Federal Regulations (CFR) Part 1317.[7] A core requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance.[8][9]

Research institutions must be registered with the DEA to handle Schedule I substances. Disposal procedures must be documented, and often require the presence of two authorized employees to witness the entire destruction process.[8] A detailed disposal log must be maintained and be available for inspection.[8]

Step-by-Step Disposal Procedure

The preferred method for the disposal of controlled substances like this compound is through a licensed hazardous waste disposal company that is authorized to handle and incinerate controlled substances.[10] On-site destruction may be permissible if it adheres strictly to DEA regulations for rendering the substance non-retrievable.

Step 1: Consultation and Planning

  • Consult your institution's Environmental Health and Safety (EHS) department to understand the specific protocols for controlled substance disposal.

  • Verify the legal status and specific disposal regulations for this compound in your jurisdiction.

  • Schedule the disposal with a licensed chemical waste management company approved for handling controlled substances.[10]

Step 2: Segregation and Labeling

  • Segregate this compound waste from other chemical waste streams.

  • Clearly label the waste container with the chemical name ("this compound"), hazard symbols, and any other information required by your institution and the waste disposal vendor.

Step 3: On-Site Neutralization (if permissible and appropriate)

  • On-site destruction should only be performed if explicitly allowed by your institution and local regulations, and if you have a validated procedure that renders the this compound non-retrievable.

  • This typically involves chemical degradation. The choice of chemical reagent and protocol must be validated to ensure complete destruction of the psychoactive substance. This is a complex process and should only be undertaken by qualified personnel with appropriate safety measures in place.

  • Never dispose of this compound by flushing it down the drain or mixing it with regular trash, as this is prohibited for controlled substances.[4][11]

Step 4: Packaging for Off-Site Disposal

  • Package the this compound waste in approved containers as specified by your EHS department and the disposal company.

  • Ensure containers are securely sealed to prevent leaks or spills.

Step 5: Documentation and Transfer

  • Complete all required documentation, including a disposal log and any chain-of-custody forms provided by the waste vendor.

  • The transfer of waste to the disposal company should be conducted by authorized personnel.

Chemical and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Class Phenethylamine, Amphetamine, Cathinone[1][3]
Molecular Formula C₁₁H₁₅NO[1][3][12]
Molar Mass 177.247 g·mol⁻¹[1]
CAS Number 18259-37-5[1][12]
Melting Point 195 to 198 °C (hydrochloride)[1]
Boiling Point 272.3 °C at 760 mmHg (hydrochloride)[1]
Legal Status (US) Schedule I Controlled Substance[1][3]
Legal Status (UK) Class B[1][2]

Experimental Protocols and Visualizations

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

EthcathinoneDisposal start Start: this compound Waste Generated assess 1. Hazard & Regulatory Assessment - Review SDS - Confirm Legal Status - Consult Institutional Policy (EHS) start->assess ppe 2. Don Appropriate PPE - Goggles, Gloves, Lab Coat assess->ppe segregate 3. Segregate & Label Waste - 'this compound' - Hazard Symbols ppe->segregate on_site_q Is On-Site Destruction Permitted & Validated? segregate->on_site_q on_site_proc 4a. Perform On-Site Destruction - Follow Approved Protocol - Witness & Document on_site_q->on_site_proc Yes off_site_proc 4b. Prepare for Off-Site Disposal - Package Securely - Contact Licensed Vendor on_site_q->off_site_proc No document 5. Complete All Documentation - Disposal Log - Chain of Custody on_site_proc->document off_site_proc->document transfer 6. Transfer Waste to Authorized Personnel/Vendor document->transfer end End: Disposal Complete transfer->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Ethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Ethcathinone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

A multi-layered approach to PPE is recommended, providing comprehensive protection for all potential routes of exposure.

PPE CategoryItemSpecification
Hand Protection GlovesWear protective nitrile rubber gloves. Double-gloving is recommended. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated[2][3].
Eye Protection Safety Goggles/Face ShieldUse fully-sealed safety goggles or a face shield to protect against splashes[2][4]. Standard eyeglasses are not sufficient[2].
Respiratory Protection RespiratorAn N, P, or R-100 filtering facepiece respirator or a reusable elastomeric respirator is recommended, especially when handling powders or if ventilation is inadequate[5][6].
Body Protection Lab Coat/GownA lab coat or gown should be worn. For handling larger quantities or in situations with a higher risk of splashes, a poly-coated gown should be considered[7].
Arm/Wrist Protection Sleeve CoversUse wrist or arm protection, such as sleeve covers, to protect skin that may not be covered by standard lab coats or gloves[5][6].
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes in the laboratory.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood[8].

    • Have a chemical spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Wash hands thoroughly with soap and water.

    • Put on the lab coat or gown, followed by the respirator.

    • Don the first pair of nitrile gloves.

    • Put on safety goggles or a face shield.

    • Put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

  • Handling the Compound:

    • Carefully handle the container to avoid generating dust.

    • If transferring powder, use a spatula and weigh the desired amount in a tared container within the fume hood.

    • For creating solutions, add the solvent to the powder slowly to avoid splashing.

    • Keep the container with this compound sealed when not in use.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces with an appropriate cleaning agent.

  • Doffing PPE:

    • Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out.

    • Remove the lab coat or gown, rolling it away from the body.

    • Remove the face shield or goggles from the back.

    • Remove the respirator.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

  • Chemical Waste: All unused this compound and solutions containing the compound should be treated as hazardous chemical waste.

    • Collect the waste in a designated, labeled, and sealed container.

    • Dispose of the waste through a licensed chemical waste management company[9].

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

    • Place these materials in a designated, sealed hazardous waste bag or container.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

  • Records: Maintain a detailed record of the disposal, including the date, quantity, and method of disposal. For controlled substances, a witness signature may be required for the destruction of stock[10].

Logical Workflow for Handling and Disposal

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

Ethcathinone_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Gather PPE don_ppe Don PPE prep_ppe->don_ppe prep_workspace Prepare Workspace handle_compound Handle this compound prep_workspace->handle_compound don_ppe->handle_compound post_handling Clean & Decontaminate handle_compound->post_handling doff_ppe Doff PPE post_handling->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethcathinone
Reactant of Route 2
Reactant of Route 2
Ethcathinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.